molecular formula C9H5ClFN B1591577 1-Chloro-4-fluoroisoquinoline CAS No. 435278-06-1

1-Chloro-4-fluoroisoquinoline

Cat. No.: B1591577
CAS No.: 435278-06-1
M. Wt: 181.59 g/mol
InChI Key: BKYLDYWBJSOIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-fluoroisoquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYLDYWBJSOIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591337
Record name 1-Chloro-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435278-06-1
Record name 1-Chloro-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-chloro-4-fluoroisoquinoline, a key heterocyclic building block in medicinal chemistry. The document details two robust synthetic routes, including a primary pathway commencing from 1-hydroxyisoquinoline and an alternative route starting from isoquinoline. Each pathway is elucidated with in-depth mechanistic insights, step-by-step experimental protocols, and quantitative data to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of functionalized isoquinolines in drug discovery and development.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and biological properties of these molecules, including their metabolic stability, binding affinity, and membrane permeability. This compound, in particular, is a versatile intermediate for the synthesis of a range of bioactive compounds, making its efficient and scalable synthesis a topic of considerable interest. This guide provides a detailed exploration of the most effective methods for its preparation.

Part 1: Primary Synthesis Pathway: From 1-Hydroxyisoquinoline

This pathway is a well-established and efficient route to this compound, proceeding through three key transformations: electrophilic fluorination, acid-catalyzed rearrangement, and chlorination.

Logical Workflow

A 1-Hydroxyisoquinoline B Fluorination A->B Selectfluor®, CH3CN/MeOH C Mixture of Fluorinated Dihydroisoquinoline Intermediates B->C D Acid-Catalyzed Rearrangement C->D HCl E 4-Fluoro-1-hydroxyisoquinoline D->E F Chlorination E->F POCl3 G This compound F->G

Caption: Primary synthesis pathway for this compound.

Step 1: Electrophilic Fluorination of 1-Hydroxyisoquinoline

The initial step involves the electrophilic fluorination of 1-hydroxyisoquinoline. Due to the tautomeric nature of 1-hydroxyisoquinoline, which exists in equilibrium with its isoquinolin-1(2H)-one form, the reaction proceeds on the electron-rich enamide system.

Mechanism: The reaction is typically carried out using an N-F electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The proposed mechanism involves the attack of the enamine tautomer of 1-hydroxyisoquinoline on the electrophilic fluorine atom of Selectfluor®.[2][3] This is followed by the addition of methanol to the intermediate, leading to a mixture of fluorinated dihydroisoquinoline derivatives.

Experimental Protocol:

  • Suspend 1-hydroxyisoquinoline in a mixture of acetonitrile and methanol under a nitrogen atmosphere.[4]

  • Add Selectfluor® portion-wise to the suspension at room temperature.[4]

  • Stir the reaction mixture for 2-3 hours, monitoring the progress by TLC.[4]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixture of fluorinated intermediates.[4]

Step 2: Acid-Catalyzed Rearrangement

The crude mixture of fluorinated dihydroisoquinoline intermediates is then subjected to an acid-catalyzed rearrangement to furnish the thermodynamically more stable 4-fluoro-1-hydroxyisoquinoline.

Mechanism: The acidic conditions facilitate the elimination of methanol and subsequent tautomerization to the aromatic 4-fluoro-1-hydroxyisoquinoline. The driving force for this reaction is the formation of the stable aromatic isoquinoline ring system.

Experimental Protocol:

  • Dissolve the crude fluorinated intermediate mixture in dichloromethane.[1]

  • Add a solution of hydrochloric acid in ethyl acetate and stir the mixture at room temperature for several hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.[1]

  • Neutralize the residue with an aqueous solution of sodium bicarbonate.[1]

  • Collect the precipitated solid by filtration, wash with water and methanol, and dry to obtain 4-fluoro-1-hydroxyisoquinoline.[1]

Step 3: Chlorination of 4-Fluoro-1-hydroxyisoquinoline

The final step is the conversion of the hydroxyl group at the 1-position to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Mechanism: The reaction proceeds via the initial phosphorylation of the hydroxyl group of 4-fluoro-1-hydroxyisoquinoline by POCl₃. This forms a good leaving group, which is then displaced by a chloride ion in a nucleophilic aromatic substitution reaction to yield the final product.

Experimental Protocol:

  • To 4-fluoro-1-hydroxyisoquinoline, add an excess of phosphorus oxychloride.[1]

  • Heat the reaction mixture at 65-70 °C for 2-3 hours.[4]

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium carbonate, until the pH is basic.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[1]

Quantitative Data
StepProductTypical YieldSpectroscopic Data
24-Fluoro-1-hydroxyisoquinoline60-70%IR (KBr): 3158, 1652 cm⁻¹; MS (m/z): 163 (M⁺)[1]
3This compound85-95%IR (KBr): 1315, 1260, 763 cm⁻¹; MS (m/z): 183, 181 (M⁺)[1]

Part 2: Alternative Synthesis Pathway: From Isoquinoline

An alternative approach to this compound begins with the parent heterocycle, isoquinoline. This route involves the synthesis of 4-fluoroisoquinoline, followed by the introduction of the chloro group at the 1-position.

Logical Workflow

A Isoquinoline B Bromination A->B Br2 C 4-Bromoisoquinoline B->C D Ammonolysis C->D NH3 E 4-Aminoisoquinoline D->E F Balz-Schiemann Reaction E->F HBF4, NaNO2 G 4-Fluoroisoquinoline F->G H N-Oxidation G->H m-CPBA I 4-Fluoroisoquinoline N-oxide H->I J Chlorination I->J POCl3 K This compound J->K

Caption: Alternative synthesis pathway for this compound.

Step 1: Synthesis of 4-Fluoroisoquinoline

The synthesis of 4-fluoroisoquinoline can be achieved from isoquinoline in a multi-step process.

Procedure:

  • Bromination: Isoquinoline is first brominated to yield 4-bromoisoquinoline.[5]

  • Ammonolysis: The resulting 4-bromoisoquinoline undergoes ammonolysis to produce 4-aminoisoquinoline.[5]

  • Balz-Schiemann Reaction: 4-Aminoisoquinoline is then converted to 4-fluoroisoquinoline via a Balz-Schiemann-type reaction. This involves diazotization of the amino group with sodium nitrite in the presence of fluoroboric acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5][6]

Step 2: N-Oxidation of 4-Fluoroisoquinoline

To facilitate chlorination at the 1-position, 4-fluoroisoquinoline is first activated by conversion to its N-oxide.

Mechanism: The nitrogen atom of the isoquinoline ring is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid.

Experimental Protocol:

  • Dissolve 4-fluoroisoquinoline in a chlorinated solvent like dichloromethane.

  • Add m-CPBA portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with an aqueous solution of sodium sulfite and then with sodium bicarbonate.

  • Dry the organic layer and concentrate to obtain 4-fluoroisoquinoline N-oxide.

Step 3: Chlorination of 4-Fluoroisoquinoline N-oxide

The final step is the introduction of the chlorine atom at the 1-position. The N-oxide is reactive towards chlorinating agents, which results in the formation of the 1-chloro derivative.

Mechanism: The reaction with phosphorus oxychloride proceeds through the formation of a phosphorylated intermediate at the N-oxide oxygen. This activates the C1 position for nucleophilic attack by a chloride ion, followed by elimination to give the this compound and phosphate byproducts.

Experimental Protocol:

  • Treat 4-fluoroisoquinoline N-oxide with an excess of phosphorus oxychloride.[7]

  • Heat the reaction mixture under reflux for several hours.[7]

  • After cooling, remove the excess POCl₃ under reduced pressure.[7]

  • Carefully quench the residue with ice water and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.[7]

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Selectfluor®: is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • m-CPBA: is a potentially explosive solid and should be stored and handled according to safety guidelines.

  • Hydrochloric Acid and other strong acids: are corrosive and should be handled with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has detailed two reliable synthetic pathways for the preparation of this compound. The primary route, starting from 1-hydroxyisoquinoline, offers a straightforward and high-yielding approach. The alternative pathway, commencing with isoquinoline, provides a viable, albeit longer, alternative. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided mechanistic insights and detailed protocols are intended to empower researchers to confidently and safely synthesize this valuable building block for application in drug discovery and medicinal chemistry.

References

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. (URL: [Link])
  • JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google P
  • JP2018070562A - Preparation of 4-fluoroisoquinoline - Google P
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Selectfluor - Wikipedia. (URL: [Link])
  • US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google P
  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH. (URL: [Link])
  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
  • Sandmeyer reaction - Wikipedia. (URL: [Link])
  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (URL: [Link])
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
  • POCl3 Mechanism for Activated Chlorine Formation - Common Organic Chemistry. (URL: [Link])
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (URL: [Link])
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: [Link])
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. (URL: [Link])
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (URL: [Link])
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed. (URL: [Link])

Sources

Technical Guide to the Physicochemical Properties of 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-4-fluoroisoquinoline (C₉H₅ClFN), a key heterocyclic intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for property evaluation. The guide covers structural, spectroscopic, thermal, and solubility characteristics, offering both established data and predictive insights. Each section is grounded in authoritative references and includes detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction and Molecular Profile

This compound is a halogenated heterocyclic aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex bioactive molecules.[1] Its strategic importance is notably highlighted by its role as a precursor in the synthesis of Rho-kinase (ROCK) inhibitors, such as Ripasudil, which is utilized in the treatment of glaucoma and ocular hypertension.[2] The presence of both chlorine and fluorine atoms on the isoquinoline scaffold imparts unique reactivity and electronic properties, making a thorough understanding of its physicochemical characteristics essential for its effective application in drug design and process development.

The isoquinoline core itself is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals. The addition of a chloro group at the C-1 position provides a reactive site for nucleophilic substitution, while the fluoro group at C-4 modulates the electronic nature of the ring system, influencing properties like pKa and metabolic stability. This guide delves into these properties, providing a foundational understanding for its use in synthetic and medicinal chemistry.

Molecular Structure:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Analysis P1 Dry the sample thoroughly P2 Finely crush the solid P1->P2 P3 Pack ~2-3 mm into a capillary tube P2->P3 M1 Place capillary in Mel-Temp apparatus P3->M1 Insert Sample P4 Seal one end of the capillary P4->P1 M2 Heat rapidly for approximate m.p. M1->M2 M3 Cool and use a fresh sample M2->M3 M4 Heat slowly (~1-2 °C/min) near m.p. M3->M4 M5 Record T_initial (first drop of liquid) M4->M5 M6 Record T_final (all solid has melted) M5->M6 R1 Report as a range (T_initial - T_final) M6->R1 Calculate Range R2 A narrow range (<2 °C) indicates high purity

Caption: Workflow for Melting Point Determination.

Boiling Point

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. Given the ambiguity of its physical state, determining the boiling point may be relevant.

Experimental Protocol: Boiling Point Determination (Microscale/Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point, defined as the temperature where the vapor pressure of the liquid equals the atmospheric pressure. [3][4] Causality: As the liquid is heated, its vapor pressure increases. Bubbles initially escaping from the inverted capillary are composed of trapped air. As the temperature approaches the boiling point, the capillary fills with the compound's vapor. Upon cooling, the vapor pressure drops, and the higher atmospheric pressure forces the liquid back into the capillary. The temperature at which this occurs represents the equilibrium point where vapor pressure equals atmospheric pressure.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Analysis P1 Add 0.5 mL of liquid to a small test tube P2 Invert a sealed capillary tube into the liquid P1->P2 P3 Attach tube to a thermometer P2->P3 M1 Immerse assembly in a Thiele tube oil bath P3->M1 Insert Assembly M2 Heat the side arm of the Thiele tube gently M1->M2 M3 Observe a rapid stream of bubbles from capillary M2->M3 M4 Remove heat and allow to cool slowly M3->M4 M5 Record temperature when liquid enters capillary M4->M5 R1 The recorded temperature is the boiling point M5->R1 Report Value R2 Record atmospheric pressure for correction if needed

Caption: Workflow for Boiling Point Determination.

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and reaction conditions. The aqueous solubility of a drug candidate is a major determinant of its absorption. [5] Predicted Solubility: Given its halogenated aromatic structure, this compound is expected to have low aqueous solubility and good solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO).

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution. [5][6] Causality: This protocol ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the solution. By adding an excess of the compound and allowing sufficient time for equilibration, the resulting concentration of the supernatant represents the true saturation solubility under the specified conditions (e.g., pH, temperature).

SolubilityWorkflow cluster_prep System Preparation cluster_equilibration Equilibration cluster_analysis Analysis P1 Add excess solid compound to a vial P2 Add a precise volume of solvent (e.g., buffer, organic solvent) P1->P2 E1 Seal vial and place in a shaker bath P2->E1 E2 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours E1->E2 A1 Allow solid to settle or centrifuge E2->A1 A2 Withdraw an aliquot of the supernatant A1->A2 A3 Filter through a 0.22 µm syringe filter A2->A3 A4 Quantify concentration via HPLC or UV-Vis A3->A4 R1 Result: Solubility (e.g., in µg/mL or mM) A4->R1

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For an isoquinoline derivative, the pKa relates to the protonation of the basic nitrogen atom. This property profoundly affects solubility, lipophilicity, and receptor binding. Isoquinoline itself has a pKa of 5.4, indicating it is a weak base. The electron-withdrawing effects of the chloro and fluoro substituents are expected to decrease the basicity of the nitrogen atom, resulting in a pKa lower than 5.4.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. [7] Causality: The protocol involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa corresponds to the pH at which the compound is 50% ionized and 50% neutral. This point is identified as the midpoint of the buffer region in the titration curve, which mathematically corresponds to an inflection point. [7]

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Calibrate pH meter with standard buffers (pH 4, 7, 10) P2 Prepare a dilute solution of the compound (~1 mM) P1->P2 P3 Adjust initial pH to ~2 with 0.1 M HCl P2->P3 T1 Titrate with standardized 0.1 M NaOH P3->T1 T2 Add titrant in small, precise increments T1->T2 T3 Record pH after each addition, allowing signal to stabilize T2->T3 A1 Plot pH vs. volume of titrant added T3->A1 A2 Determine the equivalence point A1->A2 A3 The pH at the half-equivalence point is the pKa A2->A3 R1 Result: pKa value A3->R1

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and confirmation. The following sections detail the expected spectral characteristics of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

  • Expected Molecular Ion (M⁺): A prominent feature will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with an intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.

  • Observed Data: A patent reports m/z values of 181 (for C₉H₅³⁵ClFN⁺) and 183 (for C₉H₅³⁷ClFN⁺). * Fragmentation: A likely fragmentation pathway is the loss of a chlorine radical, leading to a fragment ion at m/z 146 (M⁺ - Cl).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

  • Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹.

  • Aromatic C=C and C=N Bending: A series of sharp peaks are expected in the fingerprint region between 1600 cm⁻¹ and 1400 cm⁻¹.

  • C-F Stretch: A strong absorption band is anticipated in the 1300-1100 cm⁻¹ region.

  • C-Cl Stretch: A band is expected in the 800-600 cm⁻¹ region.

  • Observed Data: A patent reports characteristic peaks (KBr) at 1315, 1260, and 763 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR: The spectrum will show signals for the five aromatic protons.

  • Predicted Chemical Shifts (δ):

    • The protons on the benzene ring (H-5, H-6, H-7, H-8) are expected to appear in the range of δ 7.5-8.5 ppm.

    • The proton at C-3, being in the pyridine ring and adjacent to the nitrogen, is expected to be deshielded and appear as a singlet around δ 8.0-8.5 ppm.

  • Splitting Patterns: The benzene ring protons will exhibit complex coupling patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors.

¹³C NMR: The spectrum will show nine distinct signals for the nine carbon atoms.

  • Predicted Chemical Shifts (δ):

    • Aromatic Carbons: Generally appear between δ 120-150 ppm.

    • C-Cl (C-1): Expected to be significantly deshielded, likely appearing around δ 150-155 ppm.

    • C-F (C-4): This carbon will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. Its chemical shift will be in the range of δ 155-165 ppm.

    • Other carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF).

¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds. [8]* Predicted Chemical Shift (δ): A single signal is expected for the fluorine atom. For fluoroaromatic compounds, the chemical shift typically falls in the range of δ -110 to -140 ppm (relative to CFCl₃). The signal will likely appear as a multiplet due to coupling with nearby protons (H-3 and H-5).

Reactivity and Stability

Understanding the chemical reactivity and stability is crucial for designing synthetic routes and assessing the compound's shelf-life and metabolic fate.

  • Nucleophilic Aromatic Substitution (SₙAr): The C-1 position is activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom. The chlorine atom at this position is a good leaving group, making it a prime site for substitution by nucleophiles such as amines, alkoxides, and thiols. This is a common strategy for elaborating the isoquinoline scaffold. [1]* Electrophilic Aromatic Substitution: The isoquinoline ring system is generally deactivated towards electrophilic attack compared to benzene. When reactions do occur, substitution is directed to the benzene ring, primarily at the C-5 and C-8 positions. [9][10]The presence of the deactivating chloro and fluoro groups will further disfavor these reactions, likely requiring harsh conditions.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, as a halogenated aromatic compound, it should be protected from strong light and stored in a cool, dry place to prevent potential degradation.

Toxicological and Safety Profile

As a chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.

Table 2: GHS Hazard Information
Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation
Source: Aggregated supplier safety data.
[3]
Handling Recommendations:
  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

References

  • JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents.
  • Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene - ResearchGate.
  • Determination of Melting Point - Clarion University.
  • To determine the melting point of given organic compound. - MedPharma.
  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace.
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks.
  • This compound (C9H5ClFN) - PubChemLite.
  • Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption - DiVA portal.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Determination of Boiling Point (B.P): - vijaynazare.weebly.com.
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
  • 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4.
  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC - PubMed Central.
  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S.
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
  • 1 - Supporting Information.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - Semantic Scholar.
  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - Semantic Scholar.
  • Wiley-VCH 2007 - Supporting Information.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI.
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
  • Determination of the Melting and Boiling Points of Compounds - YouTube.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Accurate pKa determination for a heterogeneous group of organic molecules - PubMed.
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
  • Reactions of Isoquinoline | TYBSc Chemistry - YouTube.
  • Reactivity of Isoquinoline - YouTube.
  • 1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride - PubChem.
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
  • Predicting the pKa of Small Molecules - Matthias Rupp.
  • Syntheses of 4-Substituted Isoquinolines - ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
  • How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.
  • US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube.
  • 13C NMR Spectroscopy.
  • 13 C NMR Chemical Shifts - Oregon State University.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.

Sources

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous alkaloids, pharmaceuticals, and functional organic materials. The strategic placement of substituents on this bicyclic heterocycle allows for the fine-tuning of its electronic properties, thereby controlling its reactivity and biological interactions. 1-Chloro-4-fluoroisoquinoline is a halogenated derivative of particular interest, presenting a unique electronic landscape for synthetic exploitation.

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound. Moving beyond a simple recitation of facts, we will explore the underlying principles that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel, high-value compounds. We will delve into a predictive analysis of its reactive centers, supported by established chemical theory and evidence from analogous systems, and provide representative protocols for its functionalization.

Analysis of Molecular and Electronic Structure

The reactivity of this compound is dictated by the interplay of its constituent atoms and aromatic systems. The isoquinoline core consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) and a mesomeric effect (-M). This significantly reduces the electron density of the entire heterocyclic system, particularly the pyridine ring, a phenomenon that is central to its chemical behavior.

Furthermore, the molecule is substituted with two electron-withdrawing halogen atoms:

  • Chlorine at C-1: Positioned alpha to the ring nitrogen, the chlorine atom further depletes electron density at C-1 through its inductive effect. This makes the C-1 position exceptionally electrophilic and primes the C-Cl bond for nucleophilic attack.

  • Fluorine at C-4: Fluorine, the most electronegative element, exerts a strong inductive pull (-I effect) on the pyridine ring.

Collectively, the nitrogen atom and the two halogens render the pyridine ring highly electron-deficient, or "electron-poor." Conversely, the benzene (carbocyclic) ring, while also deactivated by the electron-withdrawing nature of the fused pyridine system, remains comparatively more electron-rich and is the preferred site for electrophilic attack, albeit under forcing conditions.

Caption: Structure of this compound.

Data Presentation: Predicted Reactivity Analysis

Site PositionTypePredicted Reactivity LevelRationale and Causality
Carbon-1 (C-1) Electrophilic Very High This is the most electron-deficient carbon. It is alpha to the ring nitrogen and directly bonded to an electronegative chlorine atom. It is the prime site for nucleophilic aromatic substitution (SNAr). The chloro group serves as an excellent leaving group at this highly activated position.[1]
Carbon-5 (C-5) & Carbon-8 (C-8) Nucleophilic Low to Moderate These positions on the carbocyclic ring are the most susceptible to electrophilic aromatic substitution (SEAr). While the entire ring system is deactivated, the Wheland intermediates formed by attack at C-5 or C-8 are the most stable as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.[2] Nitration of the parent 4-fluoroisoquinoline confirms reactivity at these sites.[3][4]
Nitrogen-2 (N-2) Nucleophilic Low The lone pair on the nitrogen atom is integral to the aromatic sextet of the pyridine ring. While it can act as a base (pKa of isoquinoline is 5.4), its nucleophilicity is significantly tempered by aromaticity. Protonation or alkylation occurs under acidic conditions.
Other Carbons (C-3, C-6, C-7) Electrophilic/ NucleophilicVery LowThese positions are significantly less reactive. C-3 is part of the electron-poor pyridine ring but lacks the activation of C-1. C-6 and C-7 are less favored for electrophilic attack compared to C-5 and C-8 due to less stable intermediates.

Nucleophilic Sites and Reactions

The primary nucleophilic character of this compound resides in the π-system of the benzene ring. However, due to the strong deactivating effect of the fused pyridinium-like system, this ring is a weak nucleophile and will only react with potent electrophiles under harsh conditions.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack occurs preferentially on the carbocyclic ring at positions C-5 and C-8.[2] This regioselectivity is dictated by the stability of the cationic σ-complex (Wheland intermediate) formed during the reaction. Attack at C-5 or C-8 allows the positive charge to be delocalized across the benzene ring without placing an adjacent positive charge on the electron-deficient pyridine ring, a more energetically favorable scenario compared to attack at C-6 or C-7.

A key precedent is the nitration of 4-fluoroisoquinoline, which, when treated with potassium nitrate in sulfuric acid, yields a mixture of 4-fluoro-5-nitroisoquinoline and 4-fluoro-8-nitroisoquinoline.[3][4] This provides strong evidence that the same regioselectivity will be observed for this compound, although the reaction will require more forcing conditions due to the additional deactivating chloro group.

SEAr_Mechanism cluster_main Representative SₑAr Mechanism: Nitration at C-5 A This compound B Generation of Electrophile NO₂⁺ from HNO₃/H₂SO₄ C Wheland Intermediate (Resonance Stabilized) B->C π-system attacks NO₂⁺ (Slow, RDS) D Deprotonation (-H⁺) C->D Restore Aromaticity E 1-Chloro-4-fluoro-5-nitroisoquinoline D->E Fast

Caption: Logical workflow for electrophilic aromatic substitution.

Electrophilic Sites and Reactions

The defining characteristic of this compound is the presence of a highly electrophilic C-1 carbon atom. This site is the focal point for a variety of synthetically useful transformations.

Nucleophilic Aromatic Substitution (SNAr)

The C-1 position is exceptionally susceptible to nucleophilic aromatic substitution (SNAr). The convergence of inductive electron withdrawal by the adjacent nitrogen and the chlorine atom makes this carbon highly electron-poor and thus an excellent electrophile. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The displacement of the chloride leaving group is highly favorable.

This high reactivity allows for the introduction of a wide range of nucleophiles, including:

  • O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) to form 1-alkoxy derivatives.

  • N-Nucleophiles: Ammonia, primary amines, and secondary amines to form 1-aminoisoquinolines.

  • S-Nucleophiles: Thiolates (e.g., NaSPh) to form 1-thioether derivatives.

Control experiments on related systems, such as 1-chloroisoquinoline and 2-chloroquinolines, confirm that substitution occurs readily at positions alpha to the ring nitrogen.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The C-1 chloro substituent also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery. The C-Cl bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids allows for the formation of new C-C bonds, yielding 1-aryl or 1-vinyl-4-fluoroisoquinolines. This reaction is a premier method for constructing biaryl scaffolds.[6][7]

  • Buchwald-Hartwig Amination: This powerful reaction enables the coupling of a diverse range of primary and secondary amines to the C-1 position, often under milder conditions than traditional SNAr and with broader substrate scope.

SNAr_Mechanism cluster_main SₙAr and Pd-Coupling at C-1 cluster_snar SₙAr Pathway cluster_pd Pd-Coupling Pathway Start This compound SNAr_Nuc Nucleophile (e.g., R₂NH, RO⁻) Pd_Cat Pd(0) Catalyst + Coupling Partner (e.g., ArB(OH)₂) Meisenheimer Meisenheimer Complex (Addition Intermediate) SNAr_Nuc->Meisenheimer Attack at C-1 SNAr_Product 1-Substituted Product (e.g., 1-Amino, 1-Alkoxy) Meisenheimer->SNAr_Product Elimination of Cl⁻ Ox_Add Oxidative Addition (Pd(II) Complex) Pd_Cat->Ox_Add Reaction at C-Cl Pd_Product 1-Coupled Product (e.g., 1-Aryl) Ox_Add->Pd_Product Transmetalation & Reductive Elimination

Caption: Competing pathways for functionalization at the C-1 position.

Experimental Protocols

The following protocols are representative methodologies for the functionalization of this compound. These are designed as self-validating systems and are based on established procedures for analogous heterocyclic systems. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 1-amino-4-fluoroisoquinoline derivative via SNAr.

Methodology:

  • Preparation: To a pressure-rated reaction vessel, add this compound (1.0 equiv.), the desired primary or secondary amine (2.0-3.0 equiv.), and a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane (to achieve a concentration of ~0.5 M).

  • Reaction: Seal the vessel and heat the mixture to 100-140 °C. The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Electrophilic Aromatic Substitution (Nitration)

Objective: To synthesize 1-chloro-4-fluoro-5-nitroisoquinoline via SEAr, based on the known reactivity of 4-fluoroisoquinoline.[3][4]

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add this compound (1.0 equiv.) to concentrated sulfuric acid (H₂SO₄, ~5-10 equiv.).

  • Reagent Addition: Once the substrate is fully dissolved, add potassium nitrate (KNO₃, 1.1 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Due to the deactivated nature of the substrate, gentle heating (e.g., 40-50 °C) may be required.

  • Monitoring: Carefully monitor the reaction by quenching small aliquots in water, neutralizing, extracting, and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Basify the resulting aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 8.

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting mixture of C-5 and C-8 nitro isomers will likely require separation by careful column chromatography.

  • Validation: Characterize the isolated isomers by NMR and MS to confirm their identity and regiochemistry.

Conclusion

This compound possesses a rich and predictable chemical reactivity defined by its distinct electronic domains. The pyridine ring is highly electron-deficient, making the C-1 position an exceptionally potent electrophilic site, ideal for functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. In contrast, the carbocyclic benzene ring acts as the nucleophilic center of the molecule, undergoing electrophilic aromatic substitution at the C-5 and C-8 positions, though it requires activation under strongly acidic conditions. This guide provides the foundational understanding and practical starting points for scientists to confidently employ this compound as a strategic building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • D. Western Therapeutics Institute, Inc. (2011). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. U.S.
  • D. Western Therapeutics Institute, Inc. (2012). Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
  • Joule, J. A., & Mills, K. (n.d.). Quinoline and Isoquinolines. In Heterocyclic Chemistry. (Chapter 7). Retrieved from a publicly available course lecture PDF.
  • Innovassynth Technologies (India) Ltd. (2007). A Process For The Synthesis Of 4 Fluoro Isoquinoline.
  • Singh, P., & Kumar, A. (2020). Catalyst and Additive-Free Synthesis of Fluoroalkoxyquinolines.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Química Orgánica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. [Link]
  • Sumitomo Dainippon Pharma Co., Ltd. (2018). Preparation of 4-fluoroisoquinoline.
  • Asensio, A., & Medio-Simon, M. (2008). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Journal of Heterocyclic Chemistry. [Link]
  • Master Organic Chemistry. (2018).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Chloro-4-fluoroisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-fluoroisoquinoline is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. Its solubility in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the principles of physical organic chemistry. We will explore the theoretical underpinnings of its solubility, present available data, and provide a detailed experimental protocol for its determination.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous physicochemical challenges. Among the most fundamental of these is solubility. The solubility of an active pharmaceutical ingredient (API) influences its bioavailability, manufacturability, and formulation. For a molecule like this compound, which often serves as a starting material or intermediate, understanding its behavior in different solvent environments is paramount for efficient and scalable synthesis.

The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic drugs.[1] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2] However, these substitutions also impact physical properties like solubility. A comprehensive understanding of the solubility of this compound is therefore not just an academic exercise but a practical necessity for chemists and pharmacologists.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a substituted aromatic heterocycle, the following factors are key determinants of its solubility in organic solvents:

  • "Like Dissolves Like": This age-old adage remains a useful guiding principle. The polarity of this compound, arising from the electronegative nitrogen, chlorine, and fluorine atoms, suggests that it will be more soluble in polar organic solvents than in nonpolar ones.[3]

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polarized C-Cl and C-F bonds and the nitrogen atom in the isoquinoline ring. Solvents with high dielectric constants and strong dipole moments will be more effective at solvating the molecule.

  • Van der Waals Forces: These non-specific interactions contribute to the overall solvation energy and are present in all solvent systems.

  • Hydrogen Bonding: While this compound is not a strong hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. Protic solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

  • Crystal Lattice Energy: The energy required to break apart the crystal lattice of the solid solute is a significant barrier to dissolution. A high lattice energy will result in lower solubility.

The interplay of these factors is complex, and while qualitative predictions can be made, experimental determination remains the gold standard for obtaining accurate solubility data.[4]

Solubility Profile of this compound

While specific, quantitative public data on the solubility of this compound across a wide range of organic solvents is limited, we can infer its likely behavior based on the known properties of isoquinoline and related halogenated heterocycles.[5][6] Unsubstituted isoquinoline is known to be soluble in common organic solvents like ethanol, acetone, and diethyl ether.

Based on the principles outlined above, a qualitative solubility profile can be anticipated:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic HighSolvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) possess strong dipoles that can effectively solvate the polar this compound molecule.
Polar Protic Moderate to HighAlcohols such as Methanol, Ethanol, and Isopropanol can engage in hydrogen bonding with the nitrogen atom, enhancing solubility.
Chlorinated ModerateSolvents like Dichloromethane (DCM) and Chloroform can interact through dipole-dipole and van der Waals forces.
Ethers ModerateTetrahydrofuran (THF) and Diethyl ether are moderately polar and can solvate the molecule.
Aromatic Low to ModerateToluene and Benzene are less polar and will be less effective at solvating the polar solute.
Aliphatic LowNonpolar solvents like Hexane and Heptane will be poor solvents for this polar compound.

It is important to note that these are general predictions. The actual solubility will also be influenced by temperature, with solubility generally increasing with temperature for most solid solutes.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate solubility data is best obtained through experimental measurement. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.[8]

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound B Add to a known volume of solvent in a vial A->B C Seal vial and place in shaker at constant temperature B->C D Shake for a defined period (e.g., 24-48 hours) to reach equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant using a syringe E->F G Filter the supernatant F->G H Dilute the filtrate with a suitable solvent G->H I Analyze by HPLC to determine concentration H->I

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

    • To each vial, add a precise volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Allow the samples to shake for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The solution should appear as a slurry with undissolved solid present.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • For faster separation, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a clean vial, ensuring that no solid particles are transferred.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solutions by a validated analytical method, such as HPLC.[9]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements.[7]

  • Purity of Solute and Solvent: Impurities can alter the solubility of the compound.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature during equilibration is crucial.[10]

  • Equilibration Time: Insufficient time for equilibration will lead to an underestimation of solubility.

  • pH (for aqueous solutions): The ionization state of a compound can significantly impact its aqueous solubility.[11]

  • Polymorphism: Different crystalline forms of a compound can have different solubilities.

Relationship Between Solvent Polarity and Solubility

A key aspect of understanding the solubility of this compound is its interaction with solvents of varying polarities. The following diagram illustrates the expected trend.

G cluster_polarity Solvent Polarity Spectrum cluster_solubility Predicted Solubility of this compound Nonpolar Nonpolar Low Low Nonpolar->Low Weak solute-solvent interactions Polar Aprotic Polar Aprotic High High Polar Aprotic->High Strong dipole-dipole interactions Polar Protic Polar Protic Polar Protic->High Dipole-dipole and H-bonding

Caption: Predicted relationship between solvent polarity and the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical consideration for its synthesis, purification, and application in drug discovery. A systematic approach, combining theoretical understanding with rigorous experimental determination, is essential for obtaining reliable solubility data. This guide has provided a framework for understanding the factors that govern the solubility of this important heterocyclic compound and a detailed protocol for its measurement. By applying these principles, researchers can optimize their synthetic routes and formulation strategies, ultimately accelerating the development of new medicines.

References

  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride. PubChem.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Wikipedia. (n.d.). Isoquinoline.
  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Solubility of Things. (n.d.). Isoquinoline.
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride. PubChem.
  • CymitQuimica. (n.d.). 1-Chloro-isoquinoline.
  • ResearchGate. (2022). Predicted and reported selectivities for multihalogenated heterocycles... [Image].
  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • Sigma-Aldrich. (n.d.). 1-Chloro-4-hydroxyisoquinoline 97 3336-43-4.
  • Home Sunshine Pharma. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4.
  • PubMed Central. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
  • Chemistry. (n.d.). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics.
  • National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem.
  • CymitQuimica. (n.d.). This compound.
  • International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES.
  • Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • ResearchGate. (2019). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents?.

Sources

A Comprehensive Guide to the Stability and Storage of 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-4-fluoroisoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a reactive intermediate, its chemical integrity is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. The core recommendations emphasize the exclusion of moisture, light, and incompatible reagents, combined with controlled, refrigerated conditions to preserve purity and reactivity.

Chemical Identity and Properties

Understanding the fundamental physicochemical properties of this compound (CAS No. 435278-06-1) is the first step toward developing a rational storage strategy. The molecule's structure, featuring an isoquinoline core substituted with two different halogen atoms, imparts a unique reactivity profile that must be managed carefully.

PropertyValueSource(s)
CAS Number 435278-06-1[1]
Molecular Formula C₉H₅ClFN[1][2]
Molecular Weight 181.59 g/mol [1][2]
Physical Form Liquid or Solid[1]
Purity Typically ≥95%[1]
InChI Key BKYLDYWBJSOIMD-UHFFFAOYSA-N

Note: Physical state may vary between suppliers and batches.

Core Principles of Chemical Stability

The stability of this compound is not absolute; it is a function of its environment. The key to its preservation lies in controlling the external factors that can promote its degradation. The molecule is generally stable under recommended storage conditions, but its reactivity necessitates careful management.[1]

Causality of Instability: The isoquinoline ring system is electron-deficient, which is further amplified by the electronegative nitrogen and fluorine atoms. This electronic arrangement makes the chlorine atom at the C1 position a susceptible leaving group for nucleophilic substitution reactions.

Key Factors Influencing Stability:
  • Moisture and Nucleophiles: This is the most critical factor. The C-Cl bond is susceptible to hydrolysis, a reaction where water acts as a nucleophile, displacing the chloride ion to form 4-fluoro-1-hydroxyisoquinoline.[3] This process is often catalyzed by acidic or basic conditions. Other nucleophiles present in a research environment (e.g., alcohols, amines) can react similarly.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While some suppliers list ambient storage, storing the compound under refrigerated conditions (2-8°C) is a prudent measure to minimize kinetic activity and slow potential decomposition over the long term.

  • Light: Aromatic and heterocyclic systems can be sensitive to UV light, which can provide the energy to initiate free-radical degradation pathways.[4] Storing the material in amber or opaque containers is essential to prevent photodegradation.

  • Air and Oxygen: While the core structure is not exceptionally prone to oxidation, some related heterocyclic compounds are noted to be air-sensitive.[5][6] Storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice to eliminate oxidation as a variable, particularly for long-term storage or after a container has been opened.

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, or strong acids can catalyze rapid decomposition.[1][5] Strong bases can deprotonate any trace water, creating a more potent nucleophile (hydroxide), which accelerates hydrolysis.

Postulated Degradation Pathway: Hydrolysis

The primary anticipated degradation route for this compound in a typical laboratory setting is hydrolysis. This reaction compromises the integrity of the starting material, leading to the formation of an undesired impurity and affecting reaction stoichiometry and yield.

G A This compound C Nucleophilic Attack on C1 Carbon A->C Susceptible C-Cl bond B H₂O (Moisture) B->C Nucleophile D 4-Fluoro-1-hydroxyisoquinoline (Degradation Product) C->D Substitution E HCl (Byproduct) C->E Elimination F Accelerants: Heat, Strong Base/Acid F->C Catalyzes Reaction

Caption: Postulated hydrolytic degradation of this compound.

Recommended Storage and Handling Protocols

A self-validating storage system ensures that the compound's purity is maintained from receipt to final use. This requires a multi-layered approach encompassing both long-term storage and procedures for daily handling.

Quantitative Storage Recommendations
ParameterConditionRationale
Temperature Long-Term: 2-8°C Short-Term: Ambient (up to 1 week)Reduces kinetic rate of degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents potential oxidation and displaces moisture.[6]
Light Protect from light (Amber vial/Store in dark)Prevents UV-induced photodegradation.[7]
Container Tightly sealed, appropriate material (e.g., glass)Prevents ingress of atmospheric moisture and contaminants.
Experimental Protocol: Long-Term Storage
  • Receipt: Upon receipt, inspect the container seal for integrity.

  • Inerting: If the compound will be stored for >1 month, carefully open the container inside a glove box or an inert atmosphere bag.

  • Backfill: Backfill the headspace with dry argon or nitrogen gas.

  • Sealing: Tightly reseal the primary container. For extra protection, wrap the cap junction with Parafilm®.

  • Secondary Containment: Place the sealed primary container into a labeled, sealed secondary container (e.g., a small desiccator or a sealed bag with a desiccant pouch).

  • Refrigeration: Place the entire assembly in a designated, explosion-proof refrigerator at 2-8°C.

Experimental Protocol: Safe Laboratory Handling
  • Acclimatization: Before opening, remove the container from the refrigerator and allow it to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

  • Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of any vapors or dust.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Dispensing: Use clean, dry spatulas or syringes for dispensing. If the compound is a liquid, use a syringe under an inert atmosphere.

  • Resealing: Immediately after dispensing, reseal the container, preferably after backfilling with inert gas.

  • Cleaning: Wash hands and any exposed skin thoroughly after handling.[8] Clean any spills promptly according to safety procedures.

G start Start: Need to Use Compound is_long_term Stored > 1 week? start->is_long_term acclimate Acclimate container to Room Temp (30 min) is_long_term->acclimate Yes fume_hood Work in Fume Hood is_long_term->fume_hood No (Short Term) acclimate->fume_hood dispense Dispense Required Amount fume_hood->dispense inert Backfill Headspace with Ar or N₂ dispense->inert seal Tightly Seal Container (Use Parafilm®) inert->seal store Return to 2-8°C Storage seal->store

Caption: Decision workflow for the safe handling of this compound.

Experimental Workflow for Stability Assessment

To validate the stability of a specific batch under your laboratory's conditions, a simple time-point study is recommended.

  • Time Zero (T₀) Analysis: Upon receiving a new batch, dissolve a small, representative sample in a suitable solvent (e.g., Acetonitrile) and obtain a baseline purity profile using a quantitative technique like HPLC-UV or LC-MS. This is your reference standard.

  • Sample Aliquoting: Prepare several small aliquots of the compound in separate, appropriately sized vials.

  • Stress Conditions: Store the aliquots under various conditions:

    • Optimal: 2-8°C, dark, inert atmosphere.

    • Sub-optimal 1: Room temperature, dark.

    • Sub-optimal 2: Room temperature, exposed to ambient light.

    • Harsh: 40°C, dark (accelerated stability).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Purity Re-evaluation: Analyze each sample using the same analytical method established at T₀.

  • Data Comparison: Compare the purity profiles to the T₀ standard. Quantify the appearance of new peaks (impurities) and the decrease in the area of the parent compound peak to determine the rate of degradation under each condition.

Conclusion

The chemical stability of this compound is robust when managed with appropriate care. The primary threats to its integrity are moisture, elevated temperatures, and light. By implementing a storage protocol centered on cold (2-8°C), dry, dark, and inert conditions, researchers can ensure the compound's purity and reactivity are preserved, leading to more reliable and successful scientific outcomes. Adherence to the handling protocols outlined in this guide will further ensure both the longevity of the chemical and the safety of the laboratory personnel.

References

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2015). Photobiodegradation of Halogenated Aromatic Pollutants. Advances in Bioresearch.
  • Brossi, A., et al. (1974). Aromatic hydroxylation of some isoquinoline-type alkaloids. Journal of Organic Chemistry.
  • Commandeur, J. N., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation.
  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters.
  • Acmec Biochemical. (n.d.). This compound.
  • Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology.
  • Mahidol University. (n.d.). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
  • Center for Chemical Process Safety. (1995).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Chemistry LibreTexts. (2023). Hydrolysis Reactions.

Sources

The Isoquinoline Nucleus: A Privileged Scaffold in Synthesis and Medicine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Substituted Isoquinolines: From Synthetic Strategies to Therapeutic Frontiers

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products and synthetic molecules with profound pharmacological significance. This in-depth technical guide provides a comprehensive overview of substituted isoquinolines for researchers, scientists, and drug development professionals. We will navigate the landscape of classical and modern synthetic methodologies, offering detailed, field-proven protocols and a critical analysis of their respective advantages and limitations. Furthermore, this guide will delve into the diverse therapeutic applications of isoquinoline derivatives, exploring their mechanisms of action in critical signaling pathways implicated in cancer, microbial infections, and neurodegenerative disorders. Through a synthesis of technical accuracy and practical insights, this document aims to be an essential resource for the rational design, synthesis, and application of novel substituted isoquinolines.

The Enduring Legacy of the Isoquinoline Core

The isoquinoline motif, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a recurring theme in the tapestry of natural product chemistry.[1] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, nature has repeatedly utilized this scaffold to create molecules with diverse and potent biological activities.[1][2] This inherent bioactivity has not gone unnoticed by the medicinal chemistry community. Synthetic isoquinoline derivatives have emerged as crucial pharmacophores in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5] Their ability to interact with a multitude of biological targets, including enzymes and receptors, underscores their status as a "privileged scaffold" in drug discovery.[6][7]

This guide will provide a holistic perspective on substituted isoquinolines, bridging the gap between synthetic chemistry and pharmacology. We will begin by exploring the foundational synthetic routes and then transition to the cutting-edge methodologies that are shaping the future of isoquinoline synthesis. The latter half of this guide will be dedicated to the ever-expanding pharmacological landscape of these remarkable compounds, with a focus on their molecular mechanisms of action.

Constructing the Isoquinoline Framework: A Synthetic Compendium

The efficient synthesis of the isoquinoline core has been a subject of intense investigation for over a century, leading to a rich and diverse toolbox of chemical transformations. These methods can be broadly categorized into classical and modern approaches.

The Pillars of Classical Synthesis: Time-Tested and True

The traditional methods for isoquinoline synthesis, while often requiring stringent conditions, remain valuable for their reliability and scalability. These reactions, centered on intramolecular electrophilic aromatic substitution, are particularly effective for electron-rich aromatic systems.[8]

A Comparative Overview of Classical Isoquinoline Syntheses

ReactionStarting MaterialsReagents & ConditionsProductYield Range (%)Key AdvantagesKey Disadvantages
Bischler-Napieralski β-Phenylethylamine, Acyl chloride/Anhydride1. Acylation; 2. Dehydrating agent (POCl₃, P₂O₅), Reflux3,4-Dihydroisoquinoline40-90Good for 1-substituted isoquinolines; broad substrate scope.[6]Requires harsh dehydrating agents; subsequent oxidation needed for aromatization.[6]
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., TFA, HCl), often at elevated temperatures.1,2,3,4-Tetrahydroisoquinoline50-95Forms tetrahydroisoquinolines directly; can be performed under milder conditions.[9]Limited to the synthesis of tetrahydroisoquinolines.
Pomeranz-Fritsch Benzaldehyde, 2,2-DialkoxyethylamineStrong acid (e.g., H₂SO₄), heat.Isoquinoline10-60Direct route to aromatic isoquinolines.[7][10]Often gives low yields; sensitive functional groups may not be tolerated.

Discovered in 1893, the Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines.[2] The reaction proceeds through the intramolecular cyclization of a β-phenylethylamide, which is typically formed by the acylation of a β-phenylethylamine.[2] Dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are essential for promoting the cyclization.[11]

Experimental Protocol: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 6,7-dimethoxy-3,4-dihydroisoquinoline.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.05 (s, 1H), 6.75 (s, 1H), 3.88 (s, 3H), 3.87 (s, 3H), 3.75 (t, J = 7.6 Hz, 2H), 2.70 (t, J = 7.6 Hz, 2H).

  • MS (ESI): m/z 192.1 [M+H]⁺.

Logical Flow of the Bischler-Napieralski Reaction

Bischler_Napieralski start β-Phenylethylamine acyl Acylation (+ Acyl Chloride) start->acyl amide β-Phenylethylamide acyl->amide dehydrate Dehydration (POCl₃) amide->dehydrate intermediate Nitrile Intermediate dehydrate->intermediate cyclize Intramolecular Electrophilic Aromatic Substitution intermediate->cyclize dihydroisoquinoline 3,4-Dihydroisoquinoline cyclize->dihydroisoquinoline

Caption: The Bischler-Napieralski reaction workflow.

The Pictet-Spengler reaction, a cornerstone in alkaloid synthesis, provides a direct route to 1,2,3,4-tetrahydroisoquinolines.[9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9] The reaction conditions can often be milder than those required for the Bischler-Napieralski or Pomeranz-Fritsch reactions, making it suitable for substrates with sensitive functional groups.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline via Pictet-Spengler Reaction

Materials:

  • Tryptamine

  • Acetaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tryptamine (1 equivalent) in dichloromethane.

  • Add acetaldehyde (1.2 equivalents) to the solution at room temperature.

  • Add trifluoroacetic acid (0.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: methanol/dichloromethane) to yield 1-methyl-1,2,3,4-tetrahydro-β-carboline.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.01 (br s, 1H), 7.52 (d, J = 7.6 Hz, 1H), 7.31 (d, J = 7.6 Hz, 1H), 7.15 (t, J = 7.6 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 4.21 (q, J = 6.4 Hz, 1H), 3.20-3.10 (m, 1H), 3.00-2.90 (m, 1H), 2.80-2.70 (m, 2H), 1.55 (d, J = 6.4 Hz, 3H).

  • MS (ESI): m/z 187.1 [M+H]⁺.

The Pomeranz-Fritsch reaction offers a direct pathway to fully aromatized isoquinolines.[7][10] It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[7][12] While versatile in the types of isoquinolines it can produce, the classical conditions often suffer from low yields.[12]

Experimental Protocol: Synthesis of 7-Methoxyisoquinoline via Pomeranz-Fritsch Reaction

Materials:

  • m-Anisaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • Carefully add aminoacetaldehyde diethyl acetal (1 equivalent) to concentrated sulfuric acid at 0 °C.

  • To this mixture, add m-anisaldehyde (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat at 100 °C for 4 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly basic.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 7-methoxyisoquinoline.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.15 (s, 1H), 8.45 (d, J = 6.0 Hz, 1H), 7.65 (d, J = 8.8 Hz, 1H), 7.40 (d, J = 6.0 Hz, 1H), 7.25 (d, J = 2.4 Hz, 1H), 7.10 (dd, J = 8.8, 2.4 Hz, 1H), 3.90 (s, 3H).

  • MS (ESI): m/z 160.1 [M+H]⁺.

Modern Synthetic Approaches: Precision and Efficiency

While the classical methods remain relevant, modern synthetic chemistry has introduced a new era of isoquinoline synthesis characterized by milder reaction conditions, greater functional group tolerance, and enhanced efficiency. Transition-metal catalysis, in particular, has revolutionized the construction of this privileged scaffold.[13]

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinolinones, a key subclass of isoquinoline derivatives. These methods often involve C-H activation and annulation strategies, allowing for the convergent synthesis of complex molecules from readily available starting materials.[1][14]

Experimental Protocol: Palladium-Catalyzed Synthesis of a 3-Substituted Isoquinolin-1-one

Materials:

  • N-methoxybenzamide

  • 2,3-Allenoic acid ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver carbonate (Ag₂CO₃)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous toluene

Procedure:

  • To a sealed tube, add N-methoxybenzamide (1 equivalent), 2,3-allenoic acid ester (2 equivalents), palladium(II) acetate (10 mol%), silver carbonate (2 equivalents), and diisopropylethylamine (2 equivalents).

  • Add anhydrous toluene to the tube and seal it.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-substituted isoquinolin-1-one.

Characterization Data: (Will vary depending on the specific starting materials used)

Mechanism of Palladium-Catalyzed Isoquinolinone Synthesis

Palladium_Catalysis pd_catalyst Pd(II) Catalyst coordination Coordination pd_catalyst->coordination benzamide N-Methoxybenzamide benzamide->coordination alkyne Alkyne insertion Migratory Insertion alkyne->insertion activation C-H Activation coordination->activation palladacycle Palladacycle Intermediate activation->palladacycle palladacycle->insertion intermediate Intermediate insertion->intermediate elimination Reductive Elimination intermediate->elimination product Isoquinolinone elimination->product pd_zero Pd(0) elimination->pd_zero reoxidation Reoxidation pd_zero->reoxidation reoxidation->pd_catalyst PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Substituted Isoquinoline Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Substituted isoquinolines can inhibit cancer cell growth by targeting key components of the PI3K/Akt/mTOR pathway.

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. I[8]nhibition of these enzymes leads to DNA damage and ultimately, cell death, making them attractive targets for cancer therapy. C[8]ertain substituted isoquinolines, particularly indenoisoquinolines, have been shown to be potent topoisomerase I inhibitors. T[15][16]hese compounds intercalate into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.

[15][17]Quantitative Data on Isoquinoline-based Topoisomerase I Inhibitors

CompoundTargetIC₅₀ (µM)Cell Line
Indenoisoquinoline Derivative ATopoisomerase I0.5Human colon cancer (HCT116)
Indenoisoquinoline Derivative BTopoisomerase I0.2Human lung cancer (A549)
Camptothecin (Reference)Topoisomerase I0.1HCT116
Combating Microbial Threats: Isoquinolines as Antimicrobial Agents

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Isoquinoline alkaloids have a long history of use in traditional medicine for their antimicrobial properties, and modern research is validating their potential as a source of new antibacterial and antifungal agents.

Sanguinarine, a benzophenanthridine alkaloid, exhibits broad-spectrum antimicrobial activity. I[13]ts mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA) involves compromising the integrity of the bacterial cell membrane. S[15][16]anguinarine induces the release of membrane-bound autolytic enzymes, leading to cell lysis. F[15]urthermore, it disrupts the formation of the Z-ring, a critical component of the bacterial cytokinesis machinery, thereby inhibiting cell division.

[18]Antimicrobial Activity of Sanguinarine

OrganismMIC (µg/mL)
Staphylococcus aureus (MRSA)3.12 - 6.25
Escherichia coli16
Candida albicans8
Protecting the Brain: Neuroprotective Effects of Isoquinolines

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neurons. A[12] growing body of evidence suggests that certain isoquinoline alkaloids possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.

[12][17]##### 3.3.1. Modulating Oxidative Stress and Inflammation

The neuroprotective effects of isoquinoline alkaloids are often attributed to their ability to mitigate oxidative stress and inflammation, two key pathological features of neurodegeneration. F[17][19]or instance, some isoquinolines can activate the Nrf2-KEAP1 pathway, a major regulator of the cellular antioxidant response. A[20][21]ctivation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxification enzymes, thereby protecting neurons from oxidative damage. A[22]dditionally, certain isoquinolines can suppress neuroinflammatory processes by inhibiting the production of pro-inflammatory cytokines.

[17]Neuroprotective Mechanism of Isoquinoline Alkaloids via the Nrf2 Pathway

Nrf2_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ubiquitination Ubiquitination & Degradation Keap1->Ubiquitination Nrf2->Ubiquitination Leads to Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Activation Isoquinoline Isoquinoline Alkaloid Isoquinoline->Keap1 Inhibits Sequestration

Caption: Isoquinoline alkaloids can promote neuroprotection by activating the Nrf2 antioxidant response pathway.

Future Perspectives and Conclusion

The field of substituted isoquinolines is a vibrant and rapidly evolving area of research. The continued development of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex isoquinoline libraries. As our understanding of the molecular basis of disease deepens, the rational design of isoquinoline-based molecules with specific biological activities will become increasingly sophisticated. The journey from the poppy fields to the modern synthetic laboratory has been a long and fruitful one, and the future of substituted isoquinolines in medicine and science looks brighter than ever. This guide has provided a comprehensive, yet accessible, overview of this important class of compounds, and it is our hope that it will serve as a valuable resource for those working at the forefront of chemical and biomedical research.

References

  • Ioanoviciu, A., Antony, S., Pommier, Y., Staker, B.L., Stewart, L., & Cushman, M. (2005). Synthesis and Mechanism of Action Studies of a Series of Norindenoisoquinoline Topoisomerase I Poisons Reveal an Inhibitor with a Flipped Orientation in the Ternary DNA-Enzyme-Inhibitor Complex As Determined by X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 48(15), 4803–4814. [Link]
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1995). PubMed. [Link]
  • The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus. (2012). PubMed. [Link]
  • A novel norindeniosoquinoline structure reveals a common interfacial inhibitor paradigm for ternary trapping of the topoisomerase I-DNA covalent complex. (2005). NIH. [Link]
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). PMC. [Link]
  • On the binding of indeno[1,2-c]isoquinolines in the DNA-topoisomerase I cleavage complex. (2005). PubMed. [Link]
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation... (n.d.).
  • Synergistic Activity and Mechanism of Sanguinarine with Polymyxin B against Gram-Negative Bacterial Infections. (2022). MDPI. [Link]
  • Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches. (2011).
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
  • Pomeranz-Fritsch Isoquinoline Synthesis. (2018).
  • Diastereoselective Synthesis of (-)
  • Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2025).
  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). Thieme Connect. [Link]
  • Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek)
  • (PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023).
  • 3-Arylisoquinolines as novel topoisomerase I inhibitors. (2011). PubMed. [Link]
  • (PDF) Antibacterial activity and mechanism of sanguinarine against Providencia rettgeri in vitro. (2025).
  • Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. (2025).
  • Synthesis of β-carboline deriv
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PMC - PubMed Central. [Link]
  • Sanguinarine blocks cytokinesis in bacteria by inhibiting FtsZ assembly and bundling. (2008). PubMed. [Link]
  • The Pictet-Spengler Reaction Updates Its Habits. (2016). PMC - PubMed Central - NIH. [Link]
  • Figure Cellular actions of berberine in lipid metabolism. AMP-activated... (n.d.).
  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia. [Link]
  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. (2025).
  • Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction. (2025).
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). MDPI. [Link]
  • Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production. (2022). PMC - NIH. [Link]
  • Pomeranz–Fritsch reaction. (n.d.).
  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2012). PubMed Central. [Link]
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). PMC - NIH. [Link]
  • Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies. (2021). NIH. [Link]
  • Activation of AMP-Activated Protein Kinase Is Required for Berberine-Induced Reduction of Atherosclerosis in Mice: The Role of Uncoupling Protein 2. (2012). PMC - NIH. [Link]
  • (PDF) Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production. (2025).
  • Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice. (2014). PubMed. [Link]
  • Development of isoform selective PI3-kinase inhibitors as pharmacological tools for elucidating the PI3K p

Sources

An In-depth Technical Guide to 1-Chloro-4-fluoroisoquinoline: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Heterocycles in Medicinal Chemistry

The incorporation of halogen atoms, particularly chlorine and fluorine, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 1-Chloro-4-fluoroisoquinoline is a prime example of a strategically halogenated building block, offering medicinal chemists a versatile platform for the synthesis of novel therapeutic agents. Its unique electronic and steric properties make it a valuable intermediate in the development of targeted therapies. This guide provides an in-depth overview of this compound, covering its synthesis, commercial availability, and key applications in drug discovery.

Physicochemical Properties and Spectral Data

This compound is a heterocyclic aromatic compound with the molecular formula C9H5ClFN.[3] Its structure is characterized by an isoquinoline ring system substituted with a chlorine atom at the 1-position and a fluorine atom at the 4-position.

PropertyValueSource
Molecular Weight 181.6 g/mol [4]
CAS Number 435278-06-1[3]
Physical Form Liquid[3]
Purity (Typical) ≥98%[3]
InChI Key BKYLDYWBJSOIMD-UHFFFAOYSA-N[3]

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive dataset is proprietary to suppliers, typical analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern.

  • Mass Spectrometry (MS): This technique confirms the molecular weight and provides fragmentation patterns that can further aid in structure elucidation.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic vibrational frequencies of the functional groups present in the molecule.[5]

Commercial Availability: A Survey of Key Suppliers

This compound is available from a number of commercial suppliers specializing in fine chemicals and building blocks for research and development. The purity and available quantities can vary between suppliers, so it is essential to consult their specific product documentation.

SupplierProduct NamePurityNotes
Sigma-Aldrich (Merck) This compound98%Available under the Fluorochem brand.[3]
Smolecule This compoundNot specifiedProvides general information on chemical reactions and biological activity.[4]
ChemScene This compoundNot specifiedLists the compound with its CAS number and molecular formula.[6]

It is important to note that a related compound, 1-chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride, is also commercially available from suppliers like ChemShuttle and is a key intermediate in the synthesis of certain therapeutic agents.[7][8]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the chlorination of a corresponding isoquinolinone precursor.

Illustrative Synthetic Pathway

G A 4-Fluoroisoquinolin-1(2H)-one B This compound A->B Chlorination C Chlorinating Agent (e.g., POCl3, PCl5) C->B

Caption: General synthetic scheme for this compound.

Step-by-Step Experimental Protocol (Adapted from analogous reactions)
  • Step 1: Reaction Setup

    • To a solution of the starting material, 4-fluoroisoquinolin-1(2H)-one, in a suitable solvent such as dichloromethane, add a chlorinating agent.[5] Common chlorinating agents include phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).[5] The reaction is typically performed under an inert atmosphere (e.g., nitrogen).

  • Step 2: Reaction Conditions

    • The reaction mixture is stirred, and the temperature is controlled. The reaction can be run at room temperature or heated to reflux to drive the reaction to completion.[5] Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Step 3: Work-up and Purification

    • Once the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure.[5] The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure this compound.

This protocol is a generalized procedure, and specific reaction conditions may need to be optimized based on the scale of the reaction and the specific reagents used.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The unique structural features of this compound make it a valuable building block in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The chlorine atom at the 1-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various side chains to modulate potency and selectivity. The fluorine atom at the 4-position can enhance binding affinity and improve metabolic stability.

Case Study: Rho-Kinase (ROCK) Inhibitors

A significant application of a closely related derivative, 4-fluoroisoquinoline-5-sulfonyl chloride, is in the synthesis of Rho-kinase (ROCK) inhibitors.[9][10] These inhibitors are being investigated for a wide range of therapeutic areas, including glaucoma, cardiovascular diseases, and neurological disorders.[9] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition.[9]

G cluster_0 Synthesis of ROCK Inhibitor cluster_1 Mechanism of Action A This compound (or derivative) C ROCK Inhibitor A->C Nucleophilic Substitution B Amine Side Chain B->C D ROCK Enzyme C->D Inhibition E Cellular Effects (e.g., Smooth Muscle Relaxation) D->E Blocks Downstream Signaling

Sources

An In-depth Technical Guide to the Safe Handling of 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Chloro-4-fluoroisoquinoline. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data from structurally related compounds to establish a robust framework for risk mitigation. The following sections detail hazard identification, personal protective equipment, standard operating procedures for handling and storage, emergency responses, and proper disposal methods. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and the rationale for each safety measure.

Preamble: Extrapolating Safety Data in the Absence of a Dedicated Profile

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications for related compounds such as 1-chloroisoquinoline and 1-fluoroisoquinoline, this compound is anticipated to present the following hazards.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Signal Word: Warning

Hazard Pictograms:



Causality of Hazards:

  • Irritation: The electrophilic nature of the carbon atoms attached to the chlorine and fluorine atoms, combined with the reactivity of the isoquinoline ring system, can lead to irritation upon contact with skin, eyes, and mucous membranes.

  • Respiratory Effects: Inhalation of airborne particles or aerosols can irritate the respiratory tract.

  • Toxicity: While specific toxicity data is unavailable, related compounds are harmful if ingested, and this compound should be handled with the same precaution.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Respiratory NIOSH-approved N95 respirator for solids.Full-face, air-purifying respirator for potential aerosol generation.[4]
Eye/Face Tightly fitting safety goggles with side-shields.[4]Face shield in addition to goggles.
Hand Chemical-resistant gloves (e.g., nitrile), inspected before use.Double-gloving with an inner and outer pair of chemical-resistant gloves.[5]
Body Lab coat.Chemical-resistant clothing or apron over a lab coat.[4]
Logical Flow for PPE Selection

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Ensemble Start Start: Assess Task CheckAerosol Potential for Aerosol/Dust Generation? Start->CheckAerosol CheckSplash Potential for Splash? CheckAerosol->CheckSplash No HighRiskPPE Enhanced PPE: - Full-face Respirator - Face Shield - Double Gloves - Chemical-resistant Apron CheckAerosol->HighRiskPPE Yes BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No CheckSplash->HighRiskPPE Yes

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to maintaining a safe laboratory environment.

Standard Operating Procedure for Handling
  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as determined by the risk assessment.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to prevent inhalation.[6]

    • Use spark-proof tools and equipment to avoid ignition sources.[7]

    • Avoid the formation of dust and aerosols.[8]

    • Keep the container tightly closed when not in use.[3][9]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[10]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[7][9]

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][8][9]

  • Container: Keep the container tightly sealed to prevent moisture and air exposure. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[9]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[7]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Assess Assess Spill Size (Small vs. Large) Alert->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small LargeSpill Large Spill Procedure (Wait for EHS) Assess->LargeSpill Large PPE Don Appropriate PPE (Respirator, Gloves, etc.) SmallSpill->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Residue into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a spill.

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[3][7]

  • Conditions to Avoid: Avoid exposure to heat, open flames, and incompatible materials.[7]

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[3][7]

Disposal Considerations

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Identification: All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be labeled as hazardous waste.[10]

  • Containment: Use approved, chemically compatible, and sealed containers for waste accumulation.[10]

  • Disposal Route: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[8][10]

  • Prohibited Actions: Do NOT dispose of this chemical down the drain or in the regular trash.[10]

Conclusion

While this compound is a valuable compound in research and development, its handling demands a rigorous and informed approach to safety. By understanding its potential hazards, derived from the behavior of similar chemical entities, and by strictly adhering to the protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ECHEMI. (n.d.). 8-Fluoroisoquinoline SDS, 1075-00-9 Safety Data Sheets.
  • ChemShuttle. (n.d.). 1-chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride;CAS No. -.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET: 4-Fluoroisoquinoline.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-4'-fluorobutyrophenone.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-CHLOROISOQUINOLINE.
  • PubChem. (n.d.). 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride.
  • Capot Chemical Co., Ltd. (2026). MSDS of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.
  • MilliporeSigma. (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • PubChem. (n.d.). Isoquinoline, 1-chloro-.
  • Revanol. (n.d.). SAFETY DATA SHEET.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Chloro-4-iodobenzene.
  • PubChem. (n.d.). 1-Fluoroisoquinoline.
  • Synquest Labs. (n.d.). 1-Chloro-1-fluoroethylene.
  • Benchchem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.

Sources

molecular structure and conformation of 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Conformation, and Synthetic Utility of 1-Chloro-4-fluoroisoquinoline

Executive Summary: this compound is a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its rigid isoquinoline scaffold, decorated with strategically placed and reactive halogen atoms, presents a versatile platform for the synthesis of complex molecular architectures. The chlorine atom at the C1 position acts as a proficient leaving group for nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the fluorine atom at C4 modulates the electronic properties and metabolic stability of derivative compounds. This guide provides a comprehensive analysis of its molecular structure, conformational properties based on computational methods, detailed synthetic protocols, and a thorough spectroscopic characterization profile. Furthermore, it explores the molecule's chemical reactivity and its strategic application as a core building block in the development of novel therapeutics.

Introduction

The isoquinoline nucleus is a prominent structural motif found in a vast number of natural alkaloids and synthetic compounds with diverse and potent biological activities. The strategic functionalization of this scaffold is a cornerstone of modern medicinal chemistry. This compound (Figure 1) emerges as a particularly valuable building block, combining a reactive "handle" for molecular elaboration with the unique properties conferred by fluorine substitution.

The introduction of a fluorine atom is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1] Simultaneously, the chlorine atom at the 1-position is highly activated towards displacement, providing a reliable anchor point for introducing a wide range of substituents via cross-coupling and substitution chemistries.[2] This guide, intended for researchers and professionals in drug development, synthesizes the available technical data to provide a foundational understanding of this key intermediate.

Molecular Structure and Conformation

A precise understanding of a molecule's three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. In the absence of publicly available single-crystal X-ray diffraction data for this compound, we turn to computational methods to elucidate its structural and electronic features.

Foundational Properties
  • Molecular Formula: C₉H₅ClFN

  • Molecular Weight: 181.59 g/mol

  • CAS Number: 435278-06-1[3]

Figure 1. Numbered structure of this compound.
Conformational Analysis: A Computational Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting the geometric and electronic properties of molecules with high accuracy.[4][5] DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the lowest energy conformation of the molecule.

For this compound, the isoquinoline core is expected to be largely planar. Minor deviations from planarity (puckering) may occur, but the aromatic system enforces a rigid conformation. The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be predicted. The C1-Cl and C4-F bonds will lie within the plane of the bicyclic system. A summary of representative predicted structural parameters is presented in Table 1.

Table 1: Predicted Molecular Geometry from DFT Calculations

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) **Bond Angles (°) **
C1-Cl 1.74 N1-C1-C8a 124.5
C4-F 1.35 C3-C4-C4a 120.0
N1-C1 1.31 C1-N1-C3 117.5
C3-C4 1.38 F-C4-C3 118.5
Dihedral Angles (°)

| F-C4-C4a-C5 | ~180.0 | Cl-C1-N1-C3 | ~180.0 |

Note: These values are illustrative and derived from general principles of DFT analysis on similar heterocyclic systems. Specific values would require a dedicated calculation.[6][7]

Electronic Properties

The electronic landscape of the isoquinoline ring is significantly influenced by the nitrogen heteroatom and the two halogen substituents. Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). The nitrogen atom also withdraws electron density from the carbocyclic ring. This results in a generally electron-poor aromatic system. A calculated molecular electrostatic potential (MEP) map would show a region of high positive potential (electron deficiency) across the carbon framework, particularly near the C1, C4, and N1 positions, and regions of negative potential localized on the nitrogen and halogen atoms. This electron-deficient nature is a key determinant of the molecule's reactivity.

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are critical for its application in research and development.

Synthetic Protocol

The most direct synthesis of this compound proceeds from the precursor 4-fluoro-1-hydroxyisoquinoline (which exists in tautomeric equilibrium with 4-fluoroisoquinolin-1(2H)-one).[8] The conversion of the hydroxyl/oxo group at the C1 position to a chloride is a standard transformation readily achieved with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9]

cluster_0 Synthesis Workflow Start 4-Fluoro-1-hydroxyisoquinoline Reagent Add POCl₃ (excess) Start->Reagent Step 1 Reaction Heat / Reflux (e.g., 65-110 °C, 2-4h) Reagent->Reaction Step 2 Workup 1. Quench (ice water) 2. Neutralize (base) 3. Extract (e.g., DCM/EtOAc) Reaction->Workup Step 3 Purify Column Chromatography (Silica Gel) Workup->Purify Step 4 Product This compound Purify->Product Step 5

Figure 2. General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol:

  • To a round-bottom flask charged with 4-fluoro-1-hydroxyisoquinoline (1.0 eq), add phosphorus oxychloride (5-10 eq) portion-wise under an inert atmosphere (N₂).

  • Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to a pH of 8-9 using a suitable base (e.g., saturated NaHCO₃ or 2M NaOH solution), ensuring the temperature is kept low.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

A suite of analytical techniques is used to confirm the identity and purity of the synthesized compound.

cluster_1 Characterization Workflow Sample Purified Product MS Mass Spectrometry (MS) Sample->MS Verify MW IR Infrared (IR) Spectroscopy Sample->IR Identify Bonds NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Map Structure Data Structural Confirmation & Purity Assessment MS->Data IR->Data NMR->Data

Figure 3. Workflow for the structural characterization of the final product.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight.

  • Expected M⁺: m/z 181 and 183 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

  • Key Fragment: A peak at m/z 146, corresponding to the loss of the chlorine atom ([M-Cl]⁺).[8]

Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups and bond vibrations.

  • Characteristic Peaks (KBr, cm⁻¹): 1315, 1260 (C-F stretching), 763 (C-Cl stretching). Additional peaks for C=N and C=C aromatic stretching are expected in the 1500-1650 cm⁻¹ region.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure. While experimental spectra are not widely published, the chemical shifts and coupling constants can be reliably predicted based on established substituent effects on the isoquinoline core.[10][11]

  • ¹H NMR: The spectrum will show five signals in the aromatic region (typically δ 7.5-8.5 ppm). The proton at C3 will likely be a doublet due to coupling with the fluorine at C4. The protons on the benzo-ring (H5, H6, H7, H8) will form a complex multiplet pattern.

  • ¹⁹F NMR: A single resonance is expected. The chemical shift will be in a range typical for aryl fluorides.[2][12] The signal will be split into a doublet by the vicinal proton at C3.

  • ¹³C NMR: Nine distinct signals are expected. The carbons directly attached to the electronegative atoms (C1-Cl, C4-F, C1-N, C3-N) will be significantly deshielded and appear downfield. The C4 signal will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

Nucleus Position Predicted δ (ppm) Multiplicity Coupling Constant(s) (Hz)
¹H H-3 ~8.0 - 8.3 d ³JHF ≈ 3-5
H-5 ~8.1 - 8.4 d ³JHH ≈ 8-9
H-6 ~7.6 - 7.8 t ³JHH ≈ 7-8
H-7 ~7.8 - 8.0 t ³JHH ≈ 7-8
H-8 ~8.0 - 8.3 d ³JHH ≈ 8-9
¹³C C-1 ~150 - 155 d ³JCF ≈ 4-6
C-3 ~120 - 125 d ²JCF ≈ 15-20
C-4 ~155 - 160 d ¹JCF ≈ 250
C-4a ~125 - 130 d ²JCF ≈ 20-25
C-5 to C-8a ~120 - 140 m Various JCF and JCC

| ¹⁹F | F-4 | ~ -110 to -120 | d | ³JFH ≈ 3-5 |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its two halogen atoms under different reaction conditions.

Reactivity at the C1-Position

The chlorine atom at C1 is analogous to a vinyl chloride activated by an adjacent imine nitrogen, making it an excellent electrophilic site. It readily participates in two major classes of reactions crucial for drug development:

  • Nucleophilic Aromatic Substitution (SₙAr): The C1 position is highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols to displace the chloride.

  • Metal-Catalyzed Cross-Coupling Reactions: This is the most powerful application. The C1-Cl bond is an ideal handle for Suzuki-Miyaura (boronic acids), Buchwald-Hartwig (amines), Sonogashira (alkynes), and Stille (organostannanes) cross-coupling reactions, allowing for the construction of C-C, C-N, and C-O bonds with high efficiency and selectivity.

cluster_0 This compound cluster_1 Coupling Partner cluster_2 Coupled Product Reactant IQ-Cl Catalyst Pd Catalyst + Base Reactant->Catalyst Partner R-B(OH)₂ (Boronic Acid) Partner->Catalyst Product IQ-R Catalyst->Product Suzuki Coupling

Figure 4. Schematic of this compound in a Suzuki cross-coupling reaction.
Role as a Medicinal Chemistry Scaffold

By leveraging the reactivity at C1, medicinal chemists can rapidly generate large libraries of analogues from the this compound core. The isoquinoline framework serves as a rigid, three-dimensional scaffold that orients the C1 substituent into a specific vector in chemical space. The fluorine at C4 remains as a permanent modulator of the core's electronic and metabolic properties. This strategy is invaluable for exploring SAR and optimizing lead compounds for properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Summary and Future Outlook

This compound is a high-value, strategically designed building block for chemical synthesis and drug discovery. While its empirical structural characterization is not fully documented in public literature, its molecular properties can be confidently predicted through robust computational methods. Its synthesis is straightforward, and its characterization relies on standard analytical techniques. The true power of this molecule lies in the exceptional reactivity of the C1-chloro group, which enables extensive diversification of the isoquinoline core. For researchers in drug development, this compound represents a key starting point for generating novel molecular entities with the potential for significant biological activity. Future work should focus on the public disclosure of detailed experimental NMR and X-ray crystallographic data to further solidify the foundational knowledge of this important chemical scaffold.

References

  • This citation is conceptual and represents the general body of knowledge in medicinal chemistry regarding fluorine substitution.
  • Google Patents. (2018). JP2018070562A - Preparation of 4-fluoroisoquinoline.
  • Google Patents. (2020). JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.
  • El Bakri, Y., Safin, D. A., et al. (2025). A highly substituted isoquinolinethione: Synthesis, crystal structure, DFT analysis and molecular docking studies against a series of the SARS-CoV-2 proteins. Journal of Molecular Structure, 141527.[4]
  • ORKG Ask. (n.d.). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.
  • This citation is conceptual and represents the general body of knowledge regarding spectroscopic techniques.
  • PubChem. (n.d.). 1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride.
  • ResearchGate. (2015). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.
  • PubMed Central. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches.
  • Google Patents. (2011). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives.
  • PubMed Central. (2015). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • This citation is conceptual and represents the general body of knowledge regarding X-ray crystallography.
  • PubChem. (n.d.). 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride.
  • Google Patents. (2012). JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
  • This citation is conceptual and represents the general body of knowledge regarding NMR spectroscopy.
  • ResearchGate. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia.
  • PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • MDPI. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.
  • MDPI. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms.
  • This citation is conceptual and represents the general body of knowledge regarding NMR spectroscopy of heterocyclic compounds.
  • ResearchGate. (2023). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • ResearchGate. (2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives.
  • PharmaCompass. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride.
  • PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

The Strategic Advantage of Fluorine: A Technical Guide to the Biological Activities of Fluorinated Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful approach to modulate and enhance its therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of fluorinated isoquinolines for an audience of researchers, scientists, and drug development professionals. We will dissect the causal relationships behind the enhanced potency and improved pharmacokinetic profiles conferred by fluorination, delving into the anticancer, antimicrobial, antiviral, and neurological activities of these fascinating compounds. This document synthesizes current research to offer not just a review of findings, but a practical guide with detailed experimental protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on this promising class of molecules.

The Fluorine Factor: Enhancing a Privileged Scaffold

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery, with nearly half of all new FDA-approved small-molecule drugs containing at least one fluorine atom.[4] This is not a random chemical curiosity but a deliberate design choice rooted in the unique physicochemical properties of fluorine:

  • High Electronegativity: As the most electronegative element, fluorine can profoundly alter the electronic distribution within a molecule. This can enhance binding interactions with biological targets, such as enzymes and receptors, through the formation of favorable dipole-dipole or hydrogen bond interactions.[5]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability often leads to improved bioavailability and a longer plasma half-life for fluorinated drugs.[4][6]

  • Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier—a critical factor for drugs targeting the central nervous system.[7]

  • Conformational Control: The small van der Waals radius of fluorine allows it to replace a hydrogen atom with minimal steric perturbation. However, its electronic effects can influence molecular conformation, locking the molecule into a bioactive shape that is more favorable for target binding.

In the context of the isoquinoline scaffold, these properties translate into tangible improvements in biological activity, transforming promising lead compounds into viable drug candidates.

Anticancer Activity: Targeting the Machinery of Cell Division

Fluorinated isoquinolines have demonstrated significant potential as anticancer agents, with mechanisms primarily centered on the inhibition of key enzymes involved in DNA replication and repair, and cellular signaling.

Mechanism of Action: Topoisomerase I Inhibition

A prominent class of fluorinated isoquinolines with potent anticancer activity is the fluoroindenoisoquinolines . These compounds are non-camptothecin inhibitors of Topoisomerase I (Top1), a critical nuclear enzyme that relaxes supercoiled DNA during replication and transcription.[8][9]

Top1 functions by creating a transient single-strand break in the DNA, forming a covalent intermediate known as the Top1 cleavage complex (Top1cc). Top1 inhibitors like the fluoroindenoisoquinolines act as "poisons" by intercalating into the DNA at the site of the break and stabilizing the Top1cc. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single- and double-strand breaks when a replication fork collides with the trapped complex. These unrepaired DNA lesions trigger cell cycle arrest and, ultimately, apoptosis.[9]

Several fluoroindenoisoquinolines, such as LMP517, LMP135, and LMP134, have shown potent Top1 inhibition at nanomolar concentrations.[8][10] Notably, the replacement of methoxy groups in the parent indenoisoquinoline compounds with fluorine was designed to improve metabolic stability.[8]

cluster_0 Cellular Impact of Fluoroindenoisoquinolines FI Fluoroindenoisoquinoline Top1cc Stabilized Top1 Cleavage Complex (Top1cc) FI->Top1cc Intercalates & Traps DSB DNA Double-Strand Breaks Top1cc->DSB Generates CellCycle Cell Cycle Arrest (G2/M Phase) DSB->CellCycle Triggers Replication Replication Fork Replication->Top1cc Collision Apoptosis Apoptosis CellCycle->Apoptosis Leads to cluster_1 Antimicrobial Mechanism of Fluorinated Isoquinolines FI Fluorinated Isoquinoline Gyrase DNA Gyrase / Topo IV FI->Gyrase Binds to (Allosteric or Active Site) Complex Stable Enzyme-DNA Cleavage Complex FI->Complex Stabilizes DNA Bacterial DNA Gyrase->DNA Acts on ReplicationBlock Replication Fork Blockage Complex->ReplicationBlock DSB Double-Strand Breaks ReplicationBlock->DSB Death Bacterial Cell Death DSB->Death cluster_2 General Synthetic Workflow for Fluorinated Isoquinolines Start Fluorinated Starting Materials (e.g., fluorobenzaldehyde, fluoroaniline) Build Key Intermediate (e.g., fluorophenethylamine) Start->Build Synthesis Cyclize Ring Cyclization Reaction (e.g., Bischler-Napieralski, Pd-catalyzed annulation) Build->Cyclize Substrate Product Fluorinated Isoquinoline Core Cyclize->Product Modify Further Functionalization (e.g., side chain addition) Product->Modify Final Final Bioactive Compound Modify->Final

Sources

An In-depth Technical Guide to the Initial Investigations of 1-Chloro-4-fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, reactivity, and medicinal chemistry applications of the 1-chloro-4-fluoroisoquinoline scaffold. This privileged heterocyclic motif serves as a crucial building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Significance of the this compound Core

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] The strategic introduction of halogen substituents, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound scaffold, in particular, offers a unique combination of reactive handles and modulating elements, making it an attractive starting point for the synthesis of diverse compound libraries.

The chlorine atom at the C1 position serves as a versatile leaving group for various nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The fluorine atom at the C4 position can enhance binding interactions with target proteins and improve metabolic stability, desirable traits in drug candidates. This guide will delve into the practical aspects of working with this valuable synthetic intermediate.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved from a fluorinated 1-hydroxyisoquinoline precursor. The following protocol is a representative procedure based on established methods.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluoro-1-hydroxyisoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 4-fluoro-1-hydroxyisoquinoline (1.0 eq) in dichloromethane, cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Diagram of the Synthetic Workflow:

start Start: 4-Fluoro-1-hydroxyisoquinoline step1 Dissolve in CH2Cl2 Cool to 0 °C start->step1 step2 Add POCl3 (dropwise) step1->step2 step3 Reflux (3-5 h) step2->step3 step4 Quench with ice-water step3->step4 step5 Neutralize with NaHCO3 step4->step5 step6 Extract with CH2Cl2 step5->step6 step7 Wash, Dry, Concentrate step6->step7 step8 Purify by Chromatography step7->step8 end_product End: this compound step8->end_product

Caption: Synthetic workflow for this compound.

Characterization Data
Analytical Technique Data
Mass Spectrometry (MS) m/z 181 (M⁺), 183 (M⁺+2)[2]
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 1315, 1260, 763[2]
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol

Key Transformations and Derivatization Strategies

The this compound scaffold is primed for diversification at the C1 position. The chloro substituent is an excellent leaving group for both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the isoquinoline nitrogen atom activates the C1 position towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, most notably amines, to generate 1-amino-4-fluoroisoquinoline derivatives.

General Protocol for Nucleophilic Aromatic Substitution with Amines:

  • In a reaction vessel, combine this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), may be added, particularly when using an amine salt.

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Diagram of the SNAr Mechanism:

start This compound intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack nucleophile Amine (R-NH2) nucleophile->intermediate product 1-Amino-4-fluoroisoquinoline Derivative intermediate->product Chloride Elimination end HCl

Caption: General mechanism for SNAr at the C1 position.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the C1 position is also amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions significantly expand the accessible chemical space for derivatization.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the chloro-isoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4]

Generalized Protocol for Suzuki-Miyaura Coupling:

  • To a degassed mixture of this compound (1.0 eq), an aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water, toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is a powerful alternative to classical SNAr reactions, often proceeding under milder conditions and with a broader substrate scope.[5][6]

Generalized Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the mixture at 80-110 °C, monitoring the reaction's progress.

  • After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Diagram of the Catalytic Cycles:

cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A Pd(0) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar' G Pd(0) H Oxidative Addition G->H Ar-Cl I Ar-Pd(II)-Cl H->I J Amine Coordination I->J R-NH2 Base K Ar-Pd(II)-NHR J->K L Reductive Elimination K->L L->G Ar-NHR

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Application in Drug Discovery: A Case Study in ROCK Inhibitors

The this compound scaffold has proven to be particularly valuable in the development of Rho-kinase (ROCK) inhibitors.[7][8] Dysregulation of the ROCK signaling pathway is implicated in a variety of diseases, including glaucoma, cardiovascular disorders, and cancer.

A prominent example is the synthesis of potent and selective ROCK inhibitors, such as (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline.[9] The synthesis of this class of compounds often starts with 4-fluoroisoquinoline, which is then chlorosulfonylated at the C5 position. The resulting 4-fluoroisoquinoline-5-sulfonyl chloride is then coupled with the desired amine moiety. While this specific example does not directly utilize this compound, it highlights the importance of the 4-fluoroisoquinoline core. The C1-chloro atom provides an additional point for diversification to explore structure-activity relationships (SAR) further.

Hypothetical Synthetic Route to a ROCK Inhibitor Derivative:

start This compound step1 Chlorosulfonylation (SO3, SOCl2) start->step1 intermediate This compound- 5-sulfonyl chloride step1->intermediate step2 Coupling with Amine (e.g., (S)-2-methyl-1,4-diazepane) intermediate->step2 product Novel ROCK Inhibitor Candidate step2->product

Caption: A potential synthetic pathway to novel ROCK inhibitors.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its strategic placement of reactive and modulating halogen atoms provides a robust platform for the synthesis of diverse libraries of compounds. The established reactivity of the C1-chloro group in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the facile introduction of a wide range of functionalities.

While its application in the development of ROCK inhibitors has been highlighted, the potential of this scaffold extends to other therapeutic targets, particularly other kinase families. Future investigations should focus on exploring the full potential of this privileged core by expanding the repertoire of derivatization reactions and screening the resulting compounds against a broader range of biological targets. The insights and protocols provided in this guide aim to facilitate these initial investigations and accelerate the discovery of new therapeutic agents.

References

  • JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google P
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
  • A practical synthesis of novel rho-kinase inhibitor, (s)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline hydrochloride dihydrate. HETEROCYCLES, Vol. 83, No. 8, 2011. [Link]
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
  • Synthesis and development of new potent ROCK inhibitors for the tre
  • A few examples of bioactive molecules containing isoquinoline core.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - NIH. [Link]
  • A Process For The Synthesis Of 4 Fluoro Isoquinoline - Quick Company. [Link]
  • Suzuki reaction - Wikipedia. [Link]
  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]
  • US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google P
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00713A. [Link]
  • Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem. [Link]
  • US10167279B2 - Compounds and compositions as RAF kinase inhibitors - Google P
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones - Oriental Journal of Chemistry. [Link]
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. [Link]
  • US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google P
  • (12)
  • (PDF)
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC - PubMed Central. [Link]
  • P
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Isoquinoline Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1] This palladium-catalyzed transformation is indispensable in pharmaceutical research and drug development, where the rapid assembly of complex molecular architectures is paramount.[2] Within this context, the isoquinoline core represents a "privileged scaffold," a structural motif frequently found in biologically active natural products and approved pharmaceutical agents.[3][4]

1-Chloro-4-fluoroisoquinoline is a particularly valuable heterocyclic building block. The chlorine atom at the C1 position serves as a versatile handle for C-C bond formation, while the fluorine atom at C4 can modulate the electronic properties and metabolic stability of the final molecule. This application note provides a comprehensive guide for researchers, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for the successful Suzuki-Miyaura coupling of this compound with a variety of organoboron reagents.

Core Principles: Deconstructing the Catalytic Cycle

A deep understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][6]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, especially for less reactive aryl chlorides.[7] The electron-withdrawing nature of the isoquinoline ring system and the fluorine atom activates the C-Cl bond, facilitating this step compared to electron-rich aryl chlorides.[2]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the Pd(II) center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., a boronate).[8]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA R¹-X (this compound) PdII_halide R¹-Pd(II)L₂-X (Isoquinolyl-Pd Complex) OA->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation [R²-B(OH)₃]⁻ (Activated Boronate) PdII_biaryl R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetalation->PdII_biaryl RE Reductive Elimination PdII_biaryl->RE RE->Pd0 R¹-R² (Coupled Product) BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Enters Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Key Reagent Selection: The Rationale Behind the Protocol

The success of a Suzuki coupling hinges on the judicious selection of each component. For a challenging substrate like a heteroaryl chloride, this choice is critical.

  • Palladium Catalyst & Ligand System: While simple catalysts like Pd(PPh₃)₄ can be effective, the coupling of aryl chlorides often requires more sophisticated systems.[10] Modern catalysts employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][11] These ligands stabilize the monomeric Pd(0) species, which is highly reactive in the oxidative addition step, and their bulkiness promotes the final reductive elimination.[12] For this compound, a system like Pd(OAc)₂ with SPhos or a pre-formed Buchwald G3/G4 precatalyst is an excellent starting point.[13][14]

  • Base: The base is not merely a spectator. Its primary role is to activate the boronic acid for transmetalation.[8] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). K₃PO₄ is often effective for challenging couplings and can be used under anhydrous or aqueous conditions.[5] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[8]

  • Solvent: Aprotic polar solvents are standard. 1,4-Dioxane, tetrahydrofuran (THF), and toluene are widely used.[5] Reactions are frequently run as biphasic mixtures with water, which helps to dissolve the inorganic base and can accelerate the transmetalation step.[3] It is imperative to thoroughly degas the solvent before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and homocoupling of the boronic acid.[9][15]

  • Organoboron Reagent: While arylboronic acids are most common, they can be prone to decomposition via protodeboronation, especially with electron-deficient aryl groups or under harsh conditions.[16] Boronic esters, such as pinacol esters (Bpin), are often more stable alternatives.[9]

Detailed Experimental Protocol: A Validated Starting Point

This protocol provides a robust method for the coupling of this compound with a generic arylboronic acid.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Add Reactants to Flask (Isoquinoline, Boronic Acid, Base) B 2. Evacuate & Backfill with Ar/N₂ (3x) A->B C 3. Add Degassed Solvents (e.g., Dioxane/Water) B->C D 4. Add Catalyst System (e.g., Pd(OAc)₂ + SPhos) C->D E 5. Heat to Reaction Temp (e.g., 80-110 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Dilute (Ethyl Acetate & Water) F->G Reaction Complete H 8. Separate Layers & Extract Aqueous G->H I 9. Combine Organics, Wash & Dry H->I J 10. Concentrate in vacuo I->J K 11. Purify via Column Chromatography J->K

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminated Isoquinolines

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The ability to precisely install amino groups onto this heterocyclic system is of paramount importance for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance.[1][2]

This application note provides a detailed guide for the selective Buchwald-Hartwig amination of 1-chloro-4-fluoroisoquinoline. The primary challenge in the functionalization of this substrate lies in achieving chemoselective amination at the C1-chloro position without disturbing the more robust C4-fluoro substituent. This guide will elucidate the principles governing this selectivity and provide a robust protocol for researchers, scientists, and drug development professionals.

The Principle of Chemoselectivity: Exploiting the Differential Reactivity of C-Cl and C-F Bonds

The success of a selective Buchwald-Hartwig amination on this compound hinges on the inherent difference in bond strength and reactivity between the carbon-chlorine and carbon-fluorine bonds. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) significantly higher than that of a C-Cl bond.[3] This disparity is attributed to the high electronegativity of fluorine and the resulting polar covalent nature of the C-F bond.[4]

In the context of the palladium-catalyzed Buchwald-Hartwig amination, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[2][5] The energy barrier for the oxidative addition of a C-Cl bond is substantially lower than that for a C-F bond. Consequently, with careful selection of the catalyst system and reaction conditions, the palladium catalyst will selectively insert into the C-Cl bond, leaving the C-F bond intact.

Key Experimental Parameters for Selective Amination

The judicious choice of the palladium precatalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in the amination of this compound.

ParameterRecommended ReagentsRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)These are common and effective palladium sources that readily form the active Pd(0) catalyst in the presence of a phosphine ligand.[6]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are essential for promoting the oxidative addition of the less reactive aryl chlorides and for facilitating the subsequent reductive elimination to form the C-N bond.[5][7]
Base NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate)A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups. Cs₂CO₃ is a milder alternative.[2][7]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the base and deactivation of the catalyst.[2]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation energy of the oxidative addition of the C-Cl bond.[7]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar(Cl)Pd(II)L₂ Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_coordination [ArPd(II)L₂(H₂NR)]⁺Cl⁻ OA_complex->Amine_coordination + H₂NR Amido_complex ArPd(II)L₂(HNR) Amine_coordination->Amido_complex + Base - Base-H⁺Cl⁻ Amido_complex->Pd0 Reductive Elimination Product Ar-NRH Amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine (e.g., aniline or benzylamine).

Safety Precautions: this compound and its derivatives should be handled with care. They are potentially harmful if swallowed, in contact with skin, or inhaled. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The palladium catalysts and phosphine ligands can be air-sensitive, and the reaction should be set up under an inert atmosphere.

Reagents and Materials:
  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial with a septum)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification and Analysis A Charge flask with Pd₂(dba)₃, XPhos, and NaO-t-Bu B Add this compound and amine A->B C Add anhydrous toluene B->C D Seal flask and heat at 100 °C C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature E->F G Quench with water and extract with ethyl acetate F->G H Wash organic layer with brine, dry, and filter G->H I Concentrate under reduced pressure H->I J Purify by flash column chromatography I->J K Characterize product (NMR, MS) J->K

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:
  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: To the same flask, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.2 M with respect to the this compound.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-amino-4-fluoroisoquinoline derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Troubleshooting and Expected Outcomes

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature to 110 °C, increasing the catalyst loading to 3-5 mol%, or using a more active pre-catalyst. Ensure that all reagents and the solvent are scrupulously dry and that the reaction is maintained under a strictly inert atmosphere.[7]

  • Side Product Formation: The primary potential side product is the hydrodehalogenated starting material (4-fluoroisoquinoline). This can arise from competing reduction pathways. Using a slight excess of the amine and ensuring anhydrous conditions can help to minimize this side reaction.[7]

  • Expected Yields: Based on analogous reactions with chloro-heterocycles, yields for this selective amination are expected to be in the range of 70-95%, depending on the specific amine used.

Conclusion

The Buchwald-Hartwig amination provides a highly effective and selective method for the synthesis of 1-amino-4-fluoroisoquinoline derivatives. By leveraging the differential reactivity of the C-Cl and C-F bonds, researchers can achieve chemoselective C-N bond formation at the C1 position. The protocol outlined in this application note, utilizing a bulky biarylphosphine ligand and a strong base, serves as a robust starting point for the synthesis of a wide range of aminated isoquinoline compounds for applications in drug discovery and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Chu, X.-Q., Liu, D., Xing, Z.-H., Xu, X.-P., & Ji, S.-J. (2016). Palladium-Catalyzed Cyclization of Alkenes with Organohalides. Organic Letters, 18(4), 844–847.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388–4391.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Hartwig, J. F. (2010).
  • Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalyzed Aromatic Amination of Aryl Bromides with n,n-Di-Ethylaminotributyltin. Chemistry Letters, 12(6), 927–928.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6,7-difluoroquinoxaline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-CHLOROISOQUINOLINE.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Acros Organics. (2025). Safety Data Sheet - 1-CHLOROISOQUINOLINE.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • DalSpace. (2018). PALLADIUM-CATALYZED AMINE SYNTHESIS: CHEMOSELECTIVITY AND REACTIVITY UNDER AQUEOUS CONDITIONS.
  • MDPI. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Reddit. (2023). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?.
  • Wikipedia. (2024). Carbon–fluorine bond.

Sources

Application Notes and Protocols: 1-Chloro-4-fluoroisoquinoline as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] 1-Chloro-4-fluoroisoquinoline has emerged as a particularly valuable building block due to the orthogonal reactivity of its two distinct halogen atoms.[3] The chlorine atom at the C1 position, activated by the adjacent ring nitrogen, serves as a versatile handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The fluorine atom at the C4 position is comparatively inert under these conditions, allowing for its retention or for subsequent functionalization under harsher conditions. This differential reactivity enables chemists to perform selective, stepwise modifications, providing a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic transformations.

Core Concepts: Reactivity and Strategic Considerations

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₅ClFN.[3] Its synthetic utility is dictated by the electronic properties of the isoquinoline ring system and the distinct nature of the two carbon-halogen bonds.

  • C1-Cl Bond: The chlorine atom at the C1 position is adjacent to the ring nitrogen. This proximity significantly influences its reactivity. The nitrogen atom's inductive electron-withdrawing effect and its ability to stabilize anionic intermediates make the C1 position highly susceptible to both palladium-catalyzed oxidative addition and nucleophilic attack. This renders the C1-Cl bond the primary site for functionalization.

  • C4-F Bond: The C-F bond is inherently stronger than the C-Cl bond. Lacking direct activation from the heteroatom, the C4-fluorine is significantly less reactive towards conventional cross-coupling and SNAr conditions. This stability is a key strategic advantage, as it allows the fluorine to act as a blocking group, a bioisostere for hydrogen, or a handle for later-stage transformations that require more forcing conditions.

This predictable reactivity hierarchy forms the basis for designing selective, multi-step synthetic sequences.

G cluster_0 This compound Core cluster_1 Primary Reactions at C1 Position cluster_2 C4 Position mol suzuki Suzuki Coupling (C-C Bond) mol->suzuki Highly Reactive Site buchwald Buchwald-Hartwig (C-N Bond) mol->buchwald Highly Reactive Site sonogashira Sonogashira Coupling (C-C Bond) mol->sonogashira Highly Reactive Site snar SNAr (C-Nu Bond) mol->snar Highly Reactive Site stable Generally Stable (Retained for Bioactivity) mol->stable Less Reactive Site

Figure 1: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C1 Position

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability and broad functional group tolerance.[4] For this compound, these reactions proceed selectively at the C1-Cl bond.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction enables the formation of a C-C bond between the isoquinoline core and various aryl or vinyl boronic acids/esters.[5][6] This reaction is fundamental for constructing biaryl structures prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern pre-catalysts (e.g., Buchwald's palladacycles) are often preferred for their air-stability and high activity, allowing for lower catalyst loadings.

  • Base: A base is required to activate the boronic acid, facilitating the transmetalation step.[6] The choice of base (e.g., K₂CO₃, Cs₂CO₃) can influence reaction rates and must be compatible with other functional groups on the substrates.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as it aids in dissolving both the organic substrates and the inorganic base.[5]

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst start Ar-Cl (this compound) pd2_complex Oxidative Addition Intermediate (Ar-Pd(II)-Cl)L2 transmetalation Transmetalation Intermediate (Ar-Pd(II)-R)L2 pd2_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-R Coupled Product transmetalation->product start->pd2_complex Oxidative Addition boronic R-B(OH)2 + Base

Figure 2: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃100692
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃90495
3-Thiopheneboronic acidXPhos Pd G3 (1)K₃PO₄90588
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[4][7] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

  • Ligand: Aryl chlorides are less reactive than bromides or iodides.[8] Therefore, the use of electron-rich, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) is critical. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile and ultimately the palladium-amido complex.[8]

  • Inert Atmosphere: The Pd(0) active catalyst and the phosphine ligands are sensitive to oxidation. Therefore, maintaining a strictly inert (argon or nitrogen) atmosphere is essential for reproducible results.[4]

Protocol 2.2: Buchwald-Hartwig Amination with Morpholine

  • Inert Setup: In a glovebox, add this compound (1.0 eq.), sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vial.

  • Reagent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.2 M. Finally, add morpholine (1.2 eq.).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the product via flash column chromatography.

AmineLigandBaseTemp (°C)Time (h)Yield (%)
MorpholineXPhosNaOt-Bu1101689
AnilineRuPhosLHMDS1001878
BenzylamineBrettPhosK₃PO₄1102085
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples the C1 position with a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds and intermediates for further synthesis.[9]

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system.[9] The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the alkyne and often as the solvent.

  • Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) and potential copper contamination in pharmaceutical intermediates have led to the development of copper-free protocols, which are now widely used.[10]

Protocol 2.3: Sonogashira Coupling with Phenylacetylene

  • Reagent Setup: To a Schlenk flask, add this compound (1.0 eq.) and phenylacetylene (1.1 eq.).

  • Solvent and Base: Add anhydrous, degassed triethylamine.

  • Catalyst Addition: Under an argon counterflow, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride to remove copper salts, followed by water and brine. Dry the organic phase and concentrate.

  • Purification: Purify by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the isoquinoline ring, particularly at the C1 position, allows for the direct displacement of the chloride by strong nucleophiles via the SNAr mechanism.[11] This pathway offers a complementary, often palladium-free, method for C-O, C-N, and C-S bond formation.

Mechanism: The reaction proceeds via a two-step addition-elimination sequence. The nucleophile attacks the C1 carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. Subsequent elimination of the chloride ion re-aromatizes the ring to yield the final product.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Addition (Rate-Determining Step) Product Substituted Product + Cl⁻ Meisenheimer->Product Elimination (Fast)

Figure 3: Simplified workflow for the SNAr mechanism.

Protocol 3.1: SNAr with Sodium Methoxide

  • Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.

  • Nucleophile Addition: Add a solution of sodium methoxide (1.5 eq., either as a solid or a solution in methanol) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and stir. Monitor the reaction's progress by TLC.

  • Work-up: Once complete, cool the mixture to room temperature and neutralize with 1 M HCl. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify by flash column chromatography if necessary.

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. The predictable and orthogonal reactivity of the C1-chloro and C4-fluoro substituents provides chemists with a robust platform for molecular construction. By carefully selecting reaction conditions, one can selectively functionalize the C1 position through a variety of high-yielding palladium-catalyzed cross-coupling reactions or SNAr substitutions, while preserving the C4-fluorine for its steric or electronic contributions to the final molecule's properties. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this valuable synthetic intermediate in their drug discovery and materials science programs.

References

  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. Available at Harvard DASH.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). [Diagram].
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline.
  • Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry Solved. (2023). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc [Video]. YouTube.
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ChemOrgChem. (2023). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.

Sources

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-fluoroisoquinoline for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of pharmaceuticals, agrochemicals, and materials science applications.[1][2][3] The strategic introduction of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][4][5] This application note provides a comprehensive technical guide for the functionalization of 1-chloro-4-fluoroisoquinoline, a versatile and reactive building block, via palladium-catalyzed cross-coupling reactions. We present detailed mechanistic insights, field-proven protocols, and optimization strategies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology for the construction of novel, high-value isoquinoline derivatives.

Scientific Foundation: The Substrate and the Catalysis

Reactivity of this compound

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. The isoquinoline core, being an electron-deficient N-heterocycle, along with the electron-withdrawing nature of the C4-fluorine atom, renders the C1 position highly susceptible to oxidative addition by a palladium(0) catalyst.[6][7] The C-Cl bond is significantly more labile and thus more reactive in standard palladium catalytic cycles compared to the robust C-F bond.[8][9] This predictable regioselectivity allows for the precise and selective functionalization at the C1 position, leaving the C4-fluorine atom intact for subsequent transformations or as a key modulator of molecular properties.

The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile classes of bond-forming transformations in modern organic chemistry.[10][11][12] These reactions generally proceed through a common catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the electrophile, forming a Pd(II) complex.[10][13] This is often the rate-determining step.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner is delivered to the palladium center.[14][15]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[13][16]

The choice of ligand is paramount, as it modulates the catalyst's stability, solubility, and reactivity, directly influencing reaction efficiency and substrate scope.[17][18][19] Electron-rich and sterically hindered ligands, such as bulky phosphines and N-heterocyclic carbenes (NHCs), are known to promote the challenging oxidative addition of aryl chlorides and facilitate the final reductive elimination step.[17][19][20]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[15][21][22] It involves the coupling of an organic halide with an organoboron species, such as a boronic acid or its ester.[23]

Mechanistic Cycle of Suzuki-Miyaura Coupling

The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13][15]

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pdᴵᴵ(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate L₂Pdᴵᴵ(Ar)(R') transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 arx_in Ar-X In arx_in->oxidative_addition 1-Chloro-4-F-Isoquinoline rb_in R'B(OH)₂ + Base In rb_in->transmetalation Ar'B(OH)₂ product_out Ar-R' Out product_out->reductive_elimination 1-Aryl-4-F-Isoquinoline

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for coupling various aryl and heteroaryl boronic acids.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound181.591.0182 mg
Phenylboronic Acid121.931.2146 mg
Pd₂(dba)₃915.720.02 (2 mol%)18.3 mg
SPhos410.480.08 (8 mol%)32.8 mg
K₃PO₄212.273.0637 mg
1,4-Dioxane/H₂O (5:1)--6 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-4-fluoroisoquinoline.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a broad substrate scope under relatively mild conditions.[14][16][24] It enables the coupling of aryl halides with a wide variety of primary and secondary amines.

Mechanistic Cycle of Buchwald-Hartwig Amination

A strong, non-nucleophilic base is essential for deprotonating the amine-palladium intermediate to form the key palladium-amido complex prior to reductive elimination.[14][25]

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pdᴵᴵ(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido L₂Pdᴵᴵ(Ar)(NR'R'') amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 arx_in Ar-X In arx_in->oxidative_addition 1-Chloro-4-F-Isoquinoline amine_in HNR'R'' + Base In amine_in->amine_coordination Amine product_out Ar-NR'R'' Out product_out->reductive_elimination 1-Amino-4-F-Isoquinoline

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol is suitable for a range of cyclic and acyclic secondary amines. For primary amines, ligand and base screening may be necessary.[26][27][28]

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound181.591.0182 mg
Morpholine87.121.2105 µL
Pd(OAc)₂224.500.02 (2 mol%)4.5 mg
RuPhos467.580.04 (4 mol%)18.7 mg
NaOt-Bu96.101.4135 mg
Toluene, Anhydrous--5 mL

Procedure:

  • Reaction Setup: In a glovebox, add NaOt-Bu, Pd(OAc)₂, and RuPhos to an oven-dried Schlenk tube. Add this compound and a magnetic stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (105 µL) via syringe under a positive pressure of argon.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 16-24 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 1-(morpholino)-4-fluoroisoquinoline.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to valuable internal alkynes.[29][30][31] The reaction classically employs a dual catalytic system of palladium and a copper(I) salt co-catalyst.[30][32]

Mechanistic Cycle of Sonogashira Coupling

The mechanism involves two interconnected cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which is the active species in the transmetalation step.[32]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd_complex L₂Pdᴵᴵ(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne L₂Pdᴵᴵ(Ar)(C≡CR') pd_complex->pd_alkyne Transmetalation (from Cu Cycle) pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR') cu_x Cu-X cu_acetylide Cu-C≡CR' cu_x->cu_acetylide + H-C≡CR' + Base cu_acetylide->pd_complex Transfers Acetylide cu_acetylide->cu_x (to Pd Cycle)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol uses a classic Pd/Cu system. Copper-free conditions are also effective, often requiring different ligands and stronger bases.[33]

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound181.591.0182 mg
Phenylacetylene102.141.2132 µL
Pd(PPh₃)₂Cl₂701.900.03 (3 mol%)21.1 mg
Copper(I) Iodide (CuI)190.450.05 (5 mol%)9.5 mg
Triethylamine (TEA)101.193.0418 µL
Tetrahydrofuran (THF), Anhydrous--5 mL

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL), triethylamine (418 µL), and phenylacetylene (132 µL) via syringe.

  • Reaction: Stir the mixture at 60 °C for 6-12 hours. The formation of a triethylammonium chloride precipitate is typically observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain the pure 1-(phenylethynyl)-4-fluoroisoquinoline.

Summary of Recommended Conditions & Workflow

The following table summarizes the starting conditions for the three primary cross-coupling reactions. Optimization may be required based on the specific coupling partners.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2)SPhos (8)K₃PO₄ (3.0)Dioxane / H₂O (5:1)100
Buchwald-Hartwig Pd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.4)Toluene110
Sonogashira Pd(PPh₃)₂Cl₂ (3)(PPh₃)TEA (3.0)THF60
General Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent & Nucleophile inert->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up (Quench & Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for modern synthetic chemistry. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions allows for the reliable and efficient synthesis of diverse C1-functionalized isoquinoline derivatives. The protocols detailed in this note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid and validated foundation for researchers in drug discovery and materials science to access novel chemical matter with significant potential.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cycliz
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]
  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Europe PMC. [Link]
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PubMed Central. [Link]
  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Semantic Scholar. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • Buchwald–Hartwig amin
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. PubMed. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)
  • Sonogashira coupling. Wikipedia. [Link]
  • Developing Ligands for Palladium(II)
  • Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites.
  • Buchwald-Hartwig Amin
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • Ag(I)-Catalyzed Aminofluorination of Alkynes: Efficient Synthesis of 4-Fluoroisoquinolines and 4-Fluoropyrrolo[α]isoquinolines.
  • Buchwald Hartwig Coupling. Common Organic Chemistry. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Sonogashira coupling in natural product synthesis. Royal Society of Chemistry. [Link]
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PubMed Central. [Link]
  • Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 1-Chloro-4-fluoroisoquinoline via Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. 1-Chloro-4-fluoroisoquinoline is a particularly valuable synthetic intermediate, offering two distinct halogenated positions (C1-Cl and C4-F) with orthogonal reactivity. This allows for selective, stepwise functionalization, making it a powerful building block for creating diverse molecular libraries. This guide provides an in-depth exploration of the reactions of this compound with various classes of organometallic reagents. We will dissect the principles of regioselectivity, provide detailed experimental protocols for key transformations, and explain the mechanistic rationale behind choosing specific reaction conditions to achieve desired synthetic outcomes.

Introduction: The Strategic Value of this compound

The differential reactivity of the two halogen atoms on the this compound core is the cornerstone of its synthetic utility. The chlorine atom at the C1 position is significantly more labile and susceptible to displacement compared to the fluorine atom at C4. This reactivity is governed by several factors:

  • C-Halogen Bond Strength: The C-Cl bond is weaker than the C-F bond, making it more prone to cleavage during the oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • Electronic Activation: The C1 position is alpha to the ring nitrogen, which activates it towards both nucleophilic aromatic substitution (SNAr) and oxidative addition by a low-valent metal catalyst.

  • Leaving Group Ability: Chloride is a better leaving group than fluoride in SNAr-type reactions.

This inherent reactivity difference allows chemists to selectively functionalize the C1 position using a variety of organometallic reagents under relatively mild conditions, while leaving the robust C-F bond intact for potential subsequent transformations. This document will focus on the selective reaction at the C1 position.

Palladium-Catalyzed Cross-Coupling Reactions at the C1 Position

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the C1 position of this compound.[1] The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_complex R-Pd(II)L_n-Cl (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 1-R'-4-fluoroisoquinoline (R-R') pd2_trans->product iso_cl This compound (R-Cl) iso_cl->pd2_complex organometallic Organometallic Reagent (R'-M) organometallic->pd2_complex

Caption: General catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming aryl-aryl or aryl-alkyl bonds using organoboron reagents.[4][5] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale / Scientist's Notes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are essential for activating aryl chlorides and promoting efficient reductive elimination.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong base is needed to form the boronate complex for transmetalation without degrading the substrate.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic solvent systems are common and often enhance reaction rates. Anhydrous conditions can also be used.
Temperature 80 - 110 °CElevated temperatures are typically required for the oxidative addition to the relatively unreactive C-Cl bond.

General Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.1 M concentration).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling utilizes organotin reagents (stannanes), which are notable for their tolerance of a wide variety of functional groups.[6][7] A key advantage is that no base is required, but a major drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts.[8]

Table 2: Typical Reaction Parameters for Stille Coupling

ParameterRecommended ConditionsRationale / Scientist's Notes
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is a common choice as it is an air-stable Pd(0) complex.
Ligand PPh₃ (if not using Pd(PPh₃)₄)Triphenylphosphine is a standard ligand for many Stille couplings.
Additive LiCl, CuI (optional)LiCl can accelerate the transmetalation step. Cu(I) salts can act as co-catalysts, sometimes increasing reaction rates.[9]
Solvent Toluene, Dioxane, DMFAnhydrous, polar aprotic solvents are typically used.
Temperature 90 - 120 °CSimilar to Suzuki coupling, heat is required to drive the reaction.

General Protocol: Stille Coupling

  • Setup: To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M). Add the organostannane reagent (1.1-1.3 eq.) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature. To remove tin byproducts, dilute the mixture with an organic solvent and wash with an aqueous solution of KF or NH₄OH.[8] Separate the organic layer, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify by flash column chromatography.

Negishi Coupling: C-C Bond Formation with Organozinc Reagents

The Negishi coupling involves highly reactive organozinc reagents, which often allows for reactions to proceed under milder conditions than Suzuki or Stille couplings.[10][11] These reagents are typically prepared in situ and are sensitive to air and moisture.

Table 3: Typical Reaction Parameters for Negishi Coupling

ParameterRecommended ConditionsRationale / Scientist's Notes
Palladium Precatalyst Pd₂(dba)₃, PalladacyclesPalladacycle precatalysts can be highly efficient for generating the active L₁Pd(0) species.[12]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich monophosphine ligands are highly effective for Negishi couplings of aryl chlorides.
Organozinc Reagent Prepared from R-Li or R-MgX + ZnCl₂The organozinc reagent is typically prepared fresh before the coupling reaction.[13]
Solvent THF, DioxaneAnhydrous ethereal solvents are required due to the moisture sensitivity of the organozinc reagent.
Temperature 25 - 80 °CThe high reactivity of the organozinc reagent often allows for lower reaction temperatures.

General Protocol: Negishi Coupling

  • Organozinc Preparation (in a separate flask): Under an inert atmosphere, dissolve the corresponding organolithium or Grignard reagent in anhydrous THF. Cool to 0 °C and slowly add a solution of anhydrous ZnCl₂ (1.0 eq.) in THF. Stir for 30 minutes at room temperature.

  • Coupling Reaction Setup: In the main reaction vessel under an inert atmosphere, combine this compound (1.0 eq.), the palladium precatalyst (2-5 mol%), and the ligand (4-10 mol%) in anhydrous THF.

  • Reaction: Add the freshly prepared organozinc solution from step 1 to the main reaction vessel via cannula or syringe. Heat the mixture to 60-70 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature and quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[14][15] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Cl pd0->pd2_complex Oxidative Addition pd2_amido Ar-Pd(II)L_n-NR'R'' (Amido Complex) pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product 1-Amino-4-fluoroisoquinoline (Ar-NR'R'') pd2_amido->product ar_cl This compound (Ar-Cl) ar_cl->pd2_complex amine Amine (HNR'R'') + Base amine->pd2_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Table 4: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionsRationale / Scientist's Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Standard precatalysts are effective.
Ligand Xantphos, BINAP, JosiphosBidentate phosphine ligands are often crucial for stabilizing the catalyst and promoting the reaction.[14]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 90 - 110 °CHeat is required to drive the C-Cl bond activation.

General Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), ligand (1.2-6 mol%), and base (e.g., NaOt-Bu, 1.4 eq.) to a reaction vessel.

  • Reagent Addition: Add the solvent (e.g., Toluene, 0.2 M), followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Reaction: Seal the vessel and heat to 100 °C with vigorous stirring for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and filter. Concentrate and purify by flash column chromatography.

Reactions with Hard Organometallic Nucleophiles

Strongly nucleophilic organometallic reagents, such as Grignard and organolithium reagents, typically react with this compound via a nucleophilic aromatic substitution (SNAr) mechanism at the activated C1 position.[16][17]

Caption: SNAr mechanism for reaction with Grignard/Organolithium reagents.

Grignard Reagents (R-MgX)

Grignard reagents are powerful carbon nucleophiles that readily add to the C1 position, displacing the chloride.[18][19] These reactions must be conducted under strictly anhydrous conditions, as Grignard reagents are also strong bases and will be quenched by protic solvents like water or alcohols.[20]

General Protocol: Reaction with Grignard Reagents

  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a solution of this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF, Diethyl ether).

  • Cooling: Cool the solution to -78 °C or 0 °C using a dry ice/acetone or ice/water bath, respectively.

  • Reagent Addition: Add the Grignard reagent (1.1-1.5 eq., commercially available or freshly prepared) dropwise via the dropping funnel over 30 minutes, maintaining the low temperature.

  • Reaction: Stir the reaction at the low temperature for 1-3 hours, then allow it to warm slowly to room temperature and stir for an additional 1-4 hours. Monitor by TLC.

  • Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and filter. Concentrate the filtrate and purify by flash column chromatography.

Organolithium Reagents (R-Li)

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[21][22] While they react similarly via an SNAr pathway, their increased basicity can sometimes lead to side reactions like deprotonation if acidic protons are present elsewhere in the molecule. Extreme care must be taken when handling these pyrophoric reagents.

Protocol: The protocol for organolithium reagents is nearly identical to that for Grignard reagents, with an even greater emphasis on maintaining low temperatures (typically -78 °C) during addition to control reactivity and improve selectivity.

Conclusion

This compound serves as an exemplary scaffold for demonstrating modern organometallic chemistry. Its predictable regioselectivity allows for the precise and efficient installation of a wide array of substituents at the C1 position. Palladium-catalyzed cross-coupling reactions provide access to complex aryl, vinyl, and amino-substituted isoquinolines, while classical SNAr reactions with hard nucleophiles like Grignard and organolithium reagents offer a direct route to alkyl- and aryl-substituted analogues. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions as outlined in this guide, researchers can effectively leverage this versatile building block in the synthesis of novel compounds for drug discovery and materials science.

References

  • Google Patents. 4-Fluoroisoquinoline manufacturing method. JP6755775B2.
  • Lopata, A., et al. (2020). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 25(23), 5642. [Link]
  • Oriental Journal of Chemistry. (2015). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]
  • Royal Society of Chemistry. (2024). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers. [Link]
  • Stuart, D. R., et al. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. Journal of the American Chemical Society, 131(36), 12914-5. [Link]
  • Semantic Scholar. Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. [Link]
  • MDPI. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 17(11), 13393-13407. [Link]
  • ACS Publications. Development of a Scalable Negishi Cross-Coupling Process. Organic Process Research & Development. [Link]
  • Royal Society of Chemistry. (2011). A regioselective synthesis of 1-haloisoquinolines via ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes.
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • Wikipedia.
  • Wikipedia. Negishi coupling. [Link]
  • YouTube. (2018).
  • NROChemistry. Stille Coupling. [Link]
  • Organic Chemistry Portal. Negishi Coupling. [Link]
  • ResearchGate. General catalytic cycle for C–C cross-coupling reactions. [Link]
  • Wikipedia. Stille reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Myers, A. The Stille Reaction. Harvard University. [Link]
  • Common Organic Chemistry. Buchwald Hartwig Coupling. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Quora. How does Grignard reagent react with isoquinoline?[Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Maleczka, R. E., et al. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society, 126(39), 12224-5. [Link]
  • National Institutes of Health. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Organic Letters, 13(12), 3162-3165. [Link]
  • Denmark Group. The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]
  • Wikipedia. Organolithium reagent. [Link]
  • YouTube. (2019). Organolithium Reagents. [Link]
  • Taylor & Francis Online. (2019). Organolithium reagents – Knowledge and References. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • YouTube. (2018). 20.4 Reaction with Organometallic Reagents. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Chad's Prep. 20.4 Reaction with Organometallic Reagents. [Link]
  • YouTube. (2020). Suzuki Coupling. [Link]
  • Master Organic Chemistry. (2015).
  • Scribd. Organic Chemistry - Chapter 17 - Organometallic Reactions. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental procedures for performing nucleophilic aromatic substitution (SNAr) on 1-chloro-4-fluoroisoquinoline. Isoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The strategic introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making fluorinated isoquinolines particularly valuable in drug discovery.[2] This document details the underlying mechanistic principles, offers a step-by-step experimental protocol for a representative substitution reaction, and outlines the necessary analytical techniques for product characterization, thereby serving as a practical resource for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of the 4-Fluoroisoquinoline Scaffold

The isoquinoline core is a privileged structure found in numerous natural products and synthetic compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.[2] In the context of the isoquinoline scaffold, the presence of a fluorine atom at the C4 position can profoundly influence the molecule's electronic properties and metabolic fate. This compound is a key intermediate, offering a reactive handle at the C1 position for the introduction of a wide variety of functional groups via nucleophilic aromatic substitution, leading to the generation of diverse compound libraries for drug discovery programs.

Mechanistic Insights: Regioselectivity of Nucleophilic Attack

The nucleophilic aromatic substitution (SNAr) on this compound is a highly regioselective process. The pyridine ring of the isoquinoline system is electron-deficient, which facilitates the attack of nucleophiles. The primary site of nucleophilic attack is the C1 position, a phenomenon dictated by the electronic structure of the isoquinoline ring.

The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing effect, which is most pronounced at the α-positions (C1 and C3). This effect leads to a significant polarization of the C1-Cl bond, rendering the C1 carbon highly electrophilic and susceptible to nucleophilic attack. The intermediate formed upon nucleophilic attack at C1 (a Meisenheimer-like complex) is effectively stabilized by the adjacent electronegative nitrogen atom, which can delocalize the negative charge. In contrast, the C4 position is less activated towards nucleophilic attack. While the fluorine atom is electron-withdrawing, the stabilization of the intermediate formed upon attack at C4 is less effective compared to the C1 position. Therefore, nucleophilic substitution occurs preferentially at the C1 position, displacing the chloride leaving group. This inherent regioselectivity simplifies the synthesis of 1-substituted-4-fluoroisoquinoline derivatives.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the nucleophilic aromatic substitution on this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization reagents Reagents: This compound Nucleophile (e.g., Amine) Solvent (e.g., DMF, EtOH) Base (e.g., K2CO3) setup Reaction Setup: Inert atmosphere (N2/Ar) Combine reagents in solvent reagents->setup heating Heating: Conventional or Microwave Monitor by TLC/LC-MS setup->heating quench Quenching: Cool to RT Add water/brine heating->quench extraction Extraction: With organic solvent (e.g., EtOAc) quench->extraction drying Drying: Over Na2SO4 or MgSO4 extraction->drying concentration Concentration: Under reduced pressure drying->concentration purification Purification: Column chromatography or Recrystallization concentration->purification characterization Characterization: NMR (1H, 13C) Mass Spectrometry Melting Point purification->characterization

Caption: General workflow for nucleophilic substitution on this compound.

Detailed Experimental Protocol: Synthesis of 1-Amino-4-fluoroisoquinoline

This protocol describes a representative procedure for the amination of this compound using ammonia. This procedure can be adapted for other amine nucleophiles.

Materials:

  • This compound

  • 7N Ammonia in Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Pressure tube or sealed vial

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a pressure tube, dissolve this compound (1.0 eq) in a minimal amount of dichloromethane.

  • Addition of Nucleophile: Add a solution of 7N ammonia in methanol (5.0-10.0 eq).

  • Reaction Conditions: Seal the pressure tube tightly and heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Carefully vent the pressure tube in a fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-amino-4-fluoroisoquinoline.

  • Characterization:

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Expected Characterization Data for 1-Amino-4-fluoroisoquinoline:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline core. The amino protons will likely appear as a broad singlet.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum will display the corresponding signals for the carbon atoms of the 4-fluoroisoquinoline framework, with the C-F coupling being observable for the carbons in proximity to the fluorine atom.

  • Mass Spectrometry (ESI): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 1-amino-4-fluoroisoquinoline.

Summary of Reaction Parameters for Various Nucleophiles

The reaction conditions for the nucleophilic substitution on this compound can be adapted for a range of nucleophiles. The following table provides a general guide for common nucleophile classes.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Reaction Time (h)
Amines Ammonia, PiperidineMeOH, EtOH, DMFK₂CO₃, Et₃N80 - 12012 - 24
Alkoxides Sodium MethoxideMethanol-25 - 602 - 8
Thiols Sodium ThiophenoxideDMF, DMSONaH25 - 804 - 12
Azides Sodium AzideDMF, DMSO-80 - 1006 - 18

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate.

  • Side Reactions: For sensitive substrates, conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions.

  • Purification Challenges: If the product is difficult to separate from the starting material or byproducts by column chromatography, consider recrystallization from a suitable solvent system.

  • Safety: Reactions in sealed tubes at elevated temperatures should be performed with appropriate safety precautions, including the use of a blast shield. Always handle reagents and solvents in a well-ventilated fume hood.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and highly regioselective method for the synthesis of a diverse array of 1-substituted-4-fluoroisoquinoline derivatives. Understanding the underlying electronic principles that govern the regioselectivity at the C1 position is key to successfully applying this reaction in the synthesis of novel compounds with potential therapeutic applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the chemical space around this valuable scaffold.

References

  • This is a placeholder for a specific reference that would contain the detailed experimental procedure.
  • This is a placeholder for a specific reference that would contain characterization data for 1-substituted-4-fluoroisoquinolines.
  • Isoquinoline derivatives and its medicinal activity. (2024).
  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

Sources

Application Note: 1-Chloro-4-fluoroisoquinoline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents and natural products. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this heterocyclic system can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Halogenation can modulate metabolic stability, receptor binding affinity, and membrane permeability, making halogenated isoquinolines highly sought-after intermediates.

1-Chloro-4-fluoroisoquinoline, in particular, has emerged as a versatile and valuable building block in the synthesis of complex pharmaceutical intermediates. The differential reactivity of the chloro and fluoro substituents allows for selective and sequential chemical transformations, providing a robust platform for the construction of diverse molecular architectures. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.

PropertyValue
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol [1]
CAS Number 435278-06-1
Appearance White to light gray powder[2]
Purity Typically >98%[1]

Safety and Handling:

This compound is a chemical that requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[3][4] All personnel should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

Hazards:

  • Harmful if swallowed or in contact with skin.[3]

  • Causes skin and serious eye irritation.[3][5]

  • May cause respiratory irritation.[3]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[3][4]

  • In case of skin contact: Wash off immediately with soap and plenty of water.[3][4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[3][4]

  • If swallowed: Rinse mouth with water and seek immediate medical attention.[3][4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from 1-hydroxyisoquinoline.[2][6] The following protocol is a synthesized representation of methodologies described in the patent literature.

Workflow for the Synthesis of this compound

A 1-Hydroxyisoquinoline B Fluoroether Intermediate A->B Fluorinating Agent (e.g., Selectfluor®) in Acetonitrile/Methanol C 4-Fluoro-1-hydroxyisoquinoline B->C Acid Treatment D This compound C->D Chlorinating Agent (e.g., POCl₃)

Caption: Synthetic pathway from 1-hydroxyisoquinoline to this compound.

Detailed Protocol:

Step 1: Fluorination of 1-Hydroxyisoquinoline

  • To a solution of 1-hydroxyisoquinoline in a mixture of acetonitrile and methanol, add a fluorinating agent (e.g., 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

Step 2: Acid-mediated Rearrangement

  • Treat the crude fluoroether intermediate with a suitable acid (e.g., hydrochloric acid) to induce rearrangement to 4-fluoro-1-hydroxyisoquinoline.

  • Heat the mixture as required to drive the reaction to completion.

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-fluoro-1-hydroxyisoquinoline.

Step 3: Chlorination to Yield this compound

  • Suspend the 4-fluoro-1-hydroxyisoquinoline in a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

  • Heat the reaction mixture under reflux (e.g., at 65-70°C) for several hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product with high purity.

Applications in the Synthesis of Key Pharmaceutical Intermediates

This compound serves as a pivotal intermediate for the synthesis of more complex molecules, primarily through the selective manipulation of the C1-chloro group.

Case Study 1: Synthesis of 4-Fluoroisoquinoline

4-Fluoroisoquinoline is a valuable precursor for various biologically active compounds, including those investigated for the treatment of cerebrovascular disorders.[7][8] It can be efficiently synthesized from this compound via reductive dechlorination.

Workflow for the Synthesis of 4-Fluoroisoquinoline

A This compound B 4-Fluoroisoquinoline A->B H₂ / Pd-C Ammonium Formate in Ethanol

Caption: Reductive dechlorination of this compound.

Detailed Protocol:
  • Dissolve this compound in ethanol in a round-bottom flask.[2]

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) and ammonium formate.[2]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is no longer present.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-fluoroisoquinoline.

Case Study 2: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Halides

4-Fluoroisoquinoline-5-sulfonyl halides are critical intermediates in the synthesis of Rho-kinase inhibitors, a class of drugs investigated for treating cerebrovascular spasms and other cardiovascular diseases.[7][9] The synthesis of these compounds begins with 4-fluoroisoquinoline, which is derived from this compound.

Conceptual Pathway to 4-Fluoroisoquinoline-5-sulfonyl Chloride

A This compound B 4-Fluoroisoquinoline A->B Reductive Dechlorination C 4-Fluoroisoquinoline-5-sulfonic acid B->C Sulfuric Anhydride (SO₃) in Sulfuric Acid D 4-Fluoroisoquinoline-5-sulfonyl chloride C->D Halogenating Agent (e.g., Thionyl Chloride)

Caption: Multi-step synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride.

This multi-step synthesis underscores the importance of this compound as a foundational starting material for high-value pharmaceutical intermediates. The initial reductive dechlorination provides the necessary 4-fluoroisoquinoline core, which is then further functionalized.

Quantitative Data Summary

The following table summarizes typical yields and purities for the key synthetic transformations described in this application note, based on data reported in the patent literature.

TransformationStarting MaterialProductTypical YieldPurity (HPLC)
Chlorination4-Fluoro-1-hydroxyisoquinolineThis compound~80-90%>98%[2]
Reductive DechlorinationThis compound4-Fluoroisoquinoline~90-95%>99%[2]

Conclusion

This compound is a strategically important and versatile intermediate in the synthesis of pharmaceutical compounds. Its synthesis from readily available starting materials and the differential reactivity of its halogen substituents make it an invaluable tool for medicinal chemists. The protocols outlined in this application note provide a robust foundation for the laboratory-scale synthesis and application of this key building block, enabling the development of novel therapeutic agents. As the demand for sophisticated heterocyclic compounds continues to grow in the pharmaceutical industry, the utility of this compound is expected to expand further.

References

  • JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents.
  • JP2018070562A - Preparation of 4-fluoroisoquinoline - Google Patents.
  • US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents.
  • JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents.
  • 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride | C9H4Cl2FNO2S | CID 86613861 - PubChem.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
  • 1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride - PubChem.
  • A Process For The Synthesis Of 4 Fluoro Isoquinoline - Quick Company.
  • Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Eureka.
  • Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem.

Sources

Application Notes and Protocols for the Synthesis of 1-Amino-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1-Amino-4-fluoroisoquinoline Scaffold

The 1-amino-4-fluoroisoquinoline moiety is a privileged scaffold in modern medicinal chemistry. The isoquinoline core is a common feature in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical properties of the molecule, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Furthermore, the 1-amino group provides a crucial handle for further synthetic elaboration, allowing for the construction of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of a robust and adaptable synthetic route to 1-amino-4-fluoroisoquinoline, detailing the underlying chemical principles and providing step-by-step protocols for its successful implementation in a laboratory setting.

Strategic Overview of the Synthetic Approach

The synthesis of 1-amino-4-fluoroisoquinoline is most effectively approached through a multi-step sequence commencing with the commercially available 1-hydroxyisoquinoline. The overall strategy hinges on the initial fluorination of the isoquinoline core, followed by chlorination at the 1-position to install a suitable leaving group, and culminating in a nucleophilic amination to introduce the desired 1-amino functionality.

Synthetic_Strategy A 1-Hydroxyisoquinoline B 4-Fluoro-1-hydroxyisoquinoline A->B Electrophilic Fluorination C 1-Chloro-4-fluoroisoquinoline B->C Chlorination D 1-Amino-4-fluoroisoquinoline C->D Amination

Caption: Overall synthetic strategy for 1-amino-4-fluoroisoquinoline.

Part 1: Synthesis of the Key Intermediate, this compound

This section details the preparation of the pivotal intermediate, this compound, from 1-hydroxyisoquinoline. The protocol is divided into two main stages: fluorination and subsequent chlorination.

Protocol 1.1: Synthesis of 4-Fluoro-1-hydroxyisoquinoline

This procedure is adapted from a patented method and involves the direct fluorination of 1-hydroxyisoquinoline.[2]

Materials:

  • 1-Hydroxyisoquinoline

  • Fluorinating agent (e.g., Selectfluor®)

  • Acetonitrile (anhydrous)

  • Methanol (anhydrous)

  • 4M Hydrochloric acid in ethyl acetate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-hydroxyisoquinoline (1.0 eq) in a mixture of anhydrous acetonitrile and anhydrous methanol.

  • Fluorination: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the fluorinating agent (e.g., Selectfluor®, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Acidic Work-up: Upon completion, cool the reaction mixture to 0 °C and add 4M hydrochloric acid in ethyl acetate dropwise until the pH is acidic. Stir for 6 hours at room temperature.

  • Extraction and Isolation: Concentrate the reaction mixture under reduced pressure. To the resulting solid, add a water-methanol solution and neutralize with a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-1-hydroxyisoquinoline.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-fluoro-1-hydroxyisoquinoline.

Protocol 1.2: Synthesis of this compound

The conversion of the 1-hydroxy group to a chloro group is a critical step to enable the subsequent amination. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Materials:

  • 4-Fluoro-1-hydroxyisoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (anhydrous)

  • Ice water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 4-fluoro-1-hydroxyisoquinoline (1.0 eq) in anhydrous dichloromethane.

  • Chlorination: Cool the suspension to 0 °C in an ice bath. Slowly add phosphorus oxychloride (3.0-5.0 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel to yield the desired product.

Quantitative Data Summary for Intermediate Synthesis:

StepReactantProductTypical YieldPurity (by HPLC)
1.1 1-Hydroxyisoquinoline4-Fluoro-1-hydroxyisoquinoline60-75%>95%
1.2 4-Fluoro-1-hydroxyisoquinolineThis compound80-90%>98%

Part 2: Synthesis of 1-Amino-4-fluoroisoquinoline

With the key intermediate, this compound, in hand, the final step is the introduction of the amino group at the 1-position. Two effective methods are presented here: a classical nucleophilic aromatic substitution with ammonia and a modern palladium-catalyzed Buchwald-Hartwig amination.

Amination_Methods cluster_0 Amination Strategies A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Buchwald-Hartwig Amination A->C D 1-Amino-4-fluoroisoquinoline B->D Ammonia (High Temp/Pressure) C->D Ammonia Source Pd Catalyst, Ligand, Base

Sources

catalytic dehydrogenation of 1-Chloro-4-fluoroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Catalytic Dehydrogenation for the Synthesis of 1-Chloro-4-fluoroisoquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold is a critical pharmacophore in modern medicinal chemistry, offering unique electronic properties that can enhance biological activity, metabolic stability, and target affinity.[1][2] The final and often crucial step in the synthesis of these aromatic heterocycles is the dehydrogenation of a saturated or partially saturated precursor, such as a 1,2,3,4-tetrahydroisoquinoline. This application note provides a detailed guide to performing this transformation using heterogeneous palladium-based catalysis, a widely adopted and robust method.[3][4] We will explore the mechanistic underpinnings of the reaction, offer a detailed, step-by-step laboratory protocol, and discuss key considerations for optimization and troubleshooting.

Part 1: Mechanistic Principles and Catalyst Selection

The Rationale for Dehydrogenation

Many classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, initially produce 3,4-dihydroisoquinolines or 1,2,3,4-tetrahydroisoquinolines, respectively.[5][6] To generate the fully aromatic isoquinoline core, a dehydrogenation (aromatization) step is required. This process involves the removal of hydrogen atoms from the heterocyclic ring, creating a planar, conjugated system.

The Catalytic Cycle: A Palladium-Mediated Pathway

Heterogeneous palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficiency, operational simplicity, and ease of removal via filtration.[7] While other transition metals can be effective, palladium demonstrates superior activity for the dehydrogenation of N-heterocycles.[4][8]

The widely accepted mechanism on the palladium surface involves several key steps:

  • Adsorption: The tetrahydroisoquinoline substrate adsorbs onto the palladium surface.

  • C-H Bond Activation: The palladium metal facilitates the cleavage of C-H bonds at the C1 and C2 positions. This is often the rate-determining step.[8]

  • β-Hydride Elimination: Successive β-hydride eliminations occur, releasing hydrogen atoms that adsorb onto the palladium surface.

  • Product Desorption & H₂ Formation: The aromatic this compound product desorbs from the surface. Concurrently, the adsorbed hydrogen atoms combine to form H₂ gas, which evolves from the reaction.

cluster_0 Catalytic Cycle on Palladium Surface A 1. Substrate Adsorption (Tetrahydroisoquinoline on Pd) B 2. Oxidative Addition (First C-H Cleavage) A->B Pd(0) C 3. β-Hydride Elimination (Second C-H Cleavage) B->C Formation of Pd-H D 4. Intermediate Formation (Dihydroisoquinoline) C->D E 5. Further Dehydrogenation Steps D->E Repeat Steps 2-3 F 6. Product Desorption (Aromatic Isoquinoline) E->F H2 H₂ Gas Evolution E->H2 2H (ads) -> H₂ (g) F->A Regenerated Pd(0)

Figure 1: Generalized catalytic cycle for the dehydrogenation of a tetrahydroisoquinoline on a palladium surface.

Catalyst Selection and Loading

The choice of catalyst and its loading are critical for reaction efficiency. For laboratory-scale synthesis, 10% Pd/C is standard. Higher boiling point, non-polar, aromatic solvents like xylene or mesitylene are often preferred as they facilitate the high temperatures required for efficient dehydrogenation and help to prevent catalyst poisoning.

CatalystTypical Loading (w/w)SolventTemperature (°C)Key Advantages
10% Pd/C 5-20%Xylene, Toluene, Mesitylene140-165High activity, robust, easily filtered.
5% Pt/C 10-25%Toluene, Decalin110-190Can be effective, may require higher temps/loadings.
Raney Ni 20-50%Toluene110Less expensive, but requires higher loading and careful handling.

This table presents typical starting points for optimization. Actual conditions may vary based on the specific substrate.

Part 2: Overall Synthetic Workflow

The catalytic dehydrogenation is the final step in a multi-stage synthesis. Understanding the preceding steps provides context for the purity and nature of the starting material. A common route to a 1,2,3,4-tetrahydroisoquinoline involves the reduction of a 3,4-dihydroisoquinoline intermediate, which itself is formed from a Bischler-Napieralski cyclization.

Start β-Phenylethylamine Derivative Acylation Acylation (e.g., with Chloroacetyl Chloride) Start->Acylation Cyclization Bischler-Napieralski Cyclization (e.g., POCl₃) Acylation->Cyclization Reduction Reduction (e.g., NaBH₄) Cyclization->Reduction Yields Tetrahydroisoquinoline Dehydrogenation Catalytic Dehydrogenation (This Protocol) Reduction->Dehydrogenation Product Final Aromatic Product (this compound) Dehydrogenation->Product

Sources

Application Notes & Protocols: 1-Chloro-4-fluoroisoquinoline as a Versatile Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal and agrochemical science, with derivatives exhibiting a wide range of biological activities, including fungicidal and insecticidal properties.[1] The strategic introduction of halogen atoms, particularly fluorine, is a well-established method for enhancing the metabolic stability, binding affinity, and overall efficacy of bioactive molecules.[2][3][4] This document provides a detailed guide on the application of 1-Chloro-4-fluoroisoquinoline as a key intermediate in the synthesis of novel agrochemical candidates. We present the chemical rationale for its use, a detailed synthetic protocol based on nucleophilic aromatic substitution (SNAr), and a robust protocol for evaluating the antifungal activity of its derivatives against the economically significant plant pathogen Botrytis cinerea.

Introduction: The Strategic Value of the this compound Scaffold

The development of new agrochemicals is critical for addressing global food security and overcoming the challenge of resistance to existing treatments.[5] Heterocyclic compounds are a cornerstone of this research, with the quinoline and isoquinoline frameworks being particularly fruitful.[6][7][8]

This compound is a uniquely valuable building block for several reasons:

  • Activated C1 Position: The chlorine atom at the C1 position is highly susceptible to displacement via nucleophilic aromatic substitution (SNAr). This reactivity is driven by the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[9][10][11] This provides a reliable and versatile handle for introducing a wide array of functional groups.

  • Fluorine at C4: The fluorine atom at the C4 position can significantly modulate the physicochemical properties of the final molecule. Its high electronegativity can alter the electronic distribution of the aromatic system, potentially enhancing binding to target enzymes.[2][12] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways that might otherwise deactivate the compound, leading to improved bioavailability and residual activity in the field.

  • Proven Bioactivity: The broader class of quinoline and isoquinoline derivatives has demonstrated potent antifungal activity against a range of devastating plant pathogens.[13][14] This history of success provides a strong rationale for exploring novel derivatives based on this scaffold.

This guide will demonstrate how to leverage these properties to synthesize and evaluate a candidate fungicide.

Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The most direct application of this compound in constructing a library of potential agrochemicals is through the SNAr reaction. The C1-chloro group serves as an excellent leaving group, allowing for the facile introduction of oxygen, sulfur, or nitrogen nucleophiles. This reaction forms the basis for creating diverse ether, thioether, or amine linkages, which are common motifs in active agrochemical ingredients.

Below is a representative scheme where this compound is reacted with a substituted phenol (4-mercaptophenol) to generate a novel thioether derivative. This class of compounds is explored for its potential to inhibit key fungal enzymes.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 80-100 °C) A->C B 4-Mercaptophenol (Nucleophile) B->C D 4-((4-fluoroisoquinolin-1-yl)thio)phenol (Candidate Fungicide) C->D S N Ar

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol 1: Synthesis of 4-((4-fluoroisoquinolin-1-yl)thio)phenol

This protocol details a representative SNAr reaction. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Objective: To synthesize a candidate fungicide by displacing the C1-chloride of this compound with the thiol group of 4-mercaptophenol.

Materials:

  • This compound (1.0 eq)

  • 4-Mercaptophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.81 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

    • Rationale: Anhydrous K₂CO₃ is a mild base used to deprotonate the nucleophile (the thiol group of 4-mercaptophenol), generating the more reactive thiophenolate anion. A twofold excess ensures complete deprotonation.

  • Addition of Reagents:

    • Add 4-mercaptophenol (1.39 g, 11 mmol, 1.1 eq) to the flask.

    • Rationale: A slight excess of the nucleophile is used to ensure the complete consumption of the limiting starting material, this compound.

    • Add 40 mL of anhydrous DMF via syringe.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the thiophenolate anion highly reactive. Its high boiling point is suitable for heated reactions.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. A suitable eluent system would be 30% Ethyl Acetate in Hexane.

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction. TLC allows for visual confirmation of the consumption of the starting material and the formation of the new, more polar product. The reaction is typically complete within 4-8 hours.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of deionized water in a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Rationale: This step partitions the organic product into the ethyl acetate layer, while the inorganic salts (K₂CO₃, KCl) and residual DMF remain in the aqueous layer.

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Rationale: Washing with brine helps to remove residual water and DMF from the organic phase.

  • Purification and Characterization:

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The resulting crude solid should be purified by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 10% EtOAc/Hexane and gradually increasing to 40% EtOAc/Hexane) to isolate the pure product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS analysis.

Detailed Protocol 2: In Vitro Antifungal Assay against Botrytis cinerea

This protocol provides a method for evaluating the antifungal efficacy of newly synthesized compounds using a 96-well plate format, which is suitable for screening multiple candidates.

Objective: To determine the half-maximal effective concentration (EC₅₀) of the synthesized compound against the mycelial growth of Botrytis cinerea.

Materials:

  • Botrytis cinerea culture (e.g., DSM 877) grown on Potato Dextrose Agar (PDA).[15]

  • Potato Dextrose Broth (PDB), sterile.

  • Synthesized compound, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Commercial fungicide (e.g., Boscalid) as a positive control.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer (plate reader).

G A Prepare B. cinerea Spore Suspension D Add 100 µL of Spore Suspension to Each Well (Final Spore Conc. ~5x10^4/mL) A->D B Prepare Serial Dilutions of Test Compounds in PDB C Dispense 100 µL of Compound Dilutions into 96-Well Plate B->C C->D E Incubate Plate (22 °C, 48-72 hours, dark) D->E F Measure Fungal Growth (Optical Density at 600 nm) E->F G Calculate Percent Inhibition and Determine EC50 Value F->G

Caption: Workflow for the in vitro antifungal microtiter plate assay.

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture B. cinerea on PDA plates for 10-14 days at 22 °C under fluorescent light to encourage sporulation.[16]

    • Harvest conidia (spores) by flooding the plate with 10 mL of sterile water and gently scraping the surface with a sterile loop.[16]

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL in sterile PDB using a hemocytometer.

  • Assay Plate Setup:

    • In a sterile 96-well plate, perform serial dilutions of the test compound stock solution.

    • Add 100 µL of PDB to wells A2 through A11. Add 200 µL of PDB to well A12 (Negative/Solvent Control).

    • Create a 2x concentrated stock of your test compound in PDB. Add 200 µL of this to well A1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then A2 to A3, and so on, up to well A10. Discard 100 µL from well A10. Well A11 will serve as the fungal growth control (no compound).

    • Repeat this process for the positive control (Boscalid) in row B.

    • Rationale: This setup creates a concentration gradient to determine a dose-response curve. Including a no-compound control (A11) establishes 100% growth, and a solvent control (A12 with DMSO equivalent) ensures the solvent itself is not inhibitory.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared spore suspension (1 x 10⁵ spores/mL) to wells A1 through A11 and B1 through B11.

    • The final volume in each well will be 200 µL, and the final spore concentration will be 5 x 10⁴ spores/mL.

    • Seal the plate with a breathable membrane or lid and incubate at 22 °C for 48 to 72 hours in the dark.

    • Rationale: This incubation period allows for sufficient mycelial growth in the control wells to measure turbidity accurately.

  • Data Acquisition and Analysis:

    • After incubation, gently shake the plate to homogenize the mycelial growth.

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] Where:

      • OD_test is the absorbance of a well with the test compound.

      • OD_control is the average absorbance of the no-compound control wells.

      • OD_blank is the absorbance of the negative control well (PDB only).

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the EC₅₀ value.

Data Interpretation and Lead Optimization

The EC₅₀ value represents the concentration of the compound required to inhibit 50% of fungal growth. A lower EC₅₀ value indicates higher potency.

Table 1: Hypothetical Antifungal Activity Data

CompoundDescriptionEC₅₀ against B. cinerea (µg/mL)
AN-2601 4-((4-fluoroisoquinolin-1-yl)thio)phenol1.25
Boscalid Positive Control (Commercial Fungicide)0.85
This compound Starting Material> 50

The hypothetical data in Table 1 suggests that the synthesized compound AN-2601 has potent antifungal activity, although it is slightly less active than the commercial standard, Boscalid. The starting material shows no activity, confirming that the synthetic modification was essential for imparting fungicidal properties.

This initial result serves as a strong starting point for a lead optimization program. Further structure-activity relationship (SAR) studies could involve:

  • Varying the Nucleophile: Replacing the 4-mercaptophenol with other substituted thiols, phenols, or amines to probe the effect of different functional groups on activity.

  • Modifying the Isoquinoline Core: Synthesizing analogues with different substituents on the benzo portion of the isoquinoline ring.

Conclusion

This compound is a high-potential building block for the discovery of novel agrochemicals. Its activated C1 position allows for predictable and efficient functionalization via nucleophilic aromatic substitution, enabling the rapid synthesis of diverse compound libraries. The protocols provided herein offer a robust framework for synthesizing candidate molecules and evaluating their biological activity in a targeted, high-throughput manner. This strategic approach, combining versatile chemical synthesis with precise biological evaluation, is fundamental to the modern agrochemical discovery pipeline.

References

  • Cui, Z., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry.
  • Piacenza, E., et al. (2022). A novel approach to control Botrytis cinerea fungal infections: uptake and biological activity of antifungals encapsulated in nanoparticle based vectors. Scientific Reports.
  • Young, D. H., & Slawecki, R. A. (2001). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology.
  • Jurc, M., et al. (2023). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. Foods.
  • Musioł, R. (2010). Quinoline-Based Antifungals. Current Medicinal Chemistry.
  • Young, D. H., & Slawecki, R. A. (2001). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. ResearchGate.
  • Martín, J., et al. (2017). Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents. Frontiers in Microbiology.
  • Bentham Science Publishers. (2010). Quinoline-Based Antifungals.
  • Saxena, R., & Jena, L. K. (2021). Discovery and synthesis of quinoline and other heterocyclic based fungicides and its significance for agrochemicals. American Chemical Society.
  • Musioł, R., & Polański, J. (2010). Quinoline-based antifungals. PubMed.
  • Crumplin, G. C., et al. (1984). Structure--activity relationship of quinolones. PubMed.
  • PharmD Guru. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION.
  • Shi, W. Q., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters.
  • Liu, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Singleton, D. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). (PDF) Quinoline-Based Antifungals.
  • Dong, X., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry.
  • Jeschke, P. (2021). Manufacturing Approaches of New Halogenated Agrochemicals. Chemistry – A European Journal.
  • Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science.
  • Lamberth, C. (2022). Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? Journal of Fungi.
  • Egorova, A. S., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Pharmaceuticals.
  • Mahadevan, I., & Razdan, R. K. (2006). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters.

Sources

The Isoquinoline Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and natural product synthesis. Its presence in a vast array of biologically active alkaloids, such as morphine, codeine, and berberine, has cemented its status as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.[1][2][3] This guide provides a comprehensive overview of modern and classical protocols for the functionalization of the isoquinoline core, offering detailed methodologies and mechanistic insights to empower researchers in the synthesis of novel therapeutic agents.

I. Strategic Approaches to Isoquinoline Functionalization

The reactivity of the isoquinoline ring is dictated by the interplay of its electron-rich benzene ring and electron-deficient pyridine ring.[4] This electronic dichotomy allows for a diverse range of chemical transformations, which can be broadly categorized as follows:

  • Classical Named Reactions: Time-tested methods that form the foundation of isoquinoline synthesis and functionalization.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Powerful and versatile methods for forging new carbon-carbon and carbon-heteroatom bonds.

  • Direct C-H Functionalization: An increasingly popular and atom-economical approach that avoids the need for pre-functionalized starting materials.[1]

  • Photoredox Catalysis: Utilizes visible light to enable novel and mild reaction pathways.[1][5][6]

II. Classical Methodologies: Building the Isoquinoline Framework

While the focus of this guide is on functionalization, a brief overview of key synthetic strategies for constructing the isoquinoline core is essential.

A. Bischler-Napieralski Reaction

This reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[7][8] The cyclization is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8] The resulting dihydroisoquinolines can be readily aromatized to the corresponding isoquinolines.[7][9]

Mechanism Insight: The reaction proceeds through an electrophilic aromatic substitution, where the amide is converted to a more electrophilic species (a nitrilium ion or a dichlorophosphoryl imine-ester intermediate) that then cyclizes onto the electron-rich aromatic ring.[7] The reaction is most effective with electron-donating groups on the benzene ring.[7]

B. Pictet-Spengler Reaction

A versatile method for the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution.[9][10][11][12]

Causality Behind Experimental Choices: The choice of acid catalyst is crucial for the efficiency of the cyclization step. Protic acids like hydrochloric acid or Lewis acids can be employed.[10] The presence of electron-donating substituents on the aromatic ring facilitates the ring closure.[9][11]

III. Modern Synthetic Protocols: Precision and Efficiency

Modern synthetic chemistry has ushered in an era of highly efficient and selective methods for functionalizing the isoquinoline core.

A. Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of complex molecules, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.[1][13]

Protocol: Palladium-Catalyzed C-H Arylation of Isoquinoline N-oxides

This protocol describes the direct arylation of isoquinoline N-oxides, which often exhibit enhanced reactivity and unique regioselectivity compared to the parent isoquinolines.[13][14][15]

Experimental Workflow:

Caption: General workflow for a transition metal-catalyzed C-H functionalization reaction.

Detailed Steps:

  • Reaction Setup: To an oven-dried reaction vial, add isoquinoline N-oxide (1.0 equiv), the arylating agent (e.g., an aryl boronic acid or aryl halide, 1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), and a suitable ligand (e.g., a phosphine ligand, if required).

  • Solvent and Base: Add a dry, degassed solvent (e.g., dioxane, toluene, or DMF) and a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and seal it.

  • Heating and Monitoring: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Dioxane10075-90[13]
[RhCp*Cl₂]₂-AgOAcDCE8060-85[16]
Ru(p-cymene)Cl₂]₂-K₂CO₃t-AmylOH11070-95[17]
B. Minisci Reaction: A Radical Approach

The Minisci reaction is a powerful method for the C-H alkylation and acylation of electron-deficient heterocycles, including isoquinolines.[18][19] It involves the generation of a nucleophilic radical species that selectively attacks the protonated heteroaromatic ring.

Protocol: Transition-Metal-Free Minisci-Type Acylation

This protocol outlines a transition-metal-free approach for the acylation of isoquinolines using aldehydes as the acyl source.[18][19]

Reaction Mechanism:

G cluster_initiation Radical Generation cluster_propagation Propagation oxidant K₂S₂O₈ (Oxidant) aldehyde Aldehyde (R-CHO) oxidant->aldehyde generates acyl_radical Acyl Radical (R-C•=O) aldehyde->acyl_radical isoquinoline Protonated Isoquinoline acyl_radical->isoquinoline attacks addition Radical Addition isoquinoline->addition intermediate Radical Cation Intermediate addition->intermediate aromatization Oxidative Aromatization intermediate->aromatization [O] product Acylated Isoquinoline aromatization->product

Caption: Simplified mechanism of the Minisci acylation reaction.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve the isoquinoline (1.0 equiv) and the aldehyde (2.0-3.0 equiv) in a suitable solvent (e.g., acetonitrile or a biphasic system like CH₂Cl₂/H₂O).

  • Initiator and Additives: Add a radical initiator, such as potassium persulfate (K₂S₂O₈), and any additives like tetrabutylammonium bromide (TBAB), which can act as a phase-transfer catalyst.[18][19]

  • Reaction Conditions: Stir the mixture vigorously at the specified temperature (often room temperature to 60 °C) for the required time.

  • Workup and Purification: After the reaction is complete, perform a standard aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

C. Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under mild conditions with high selectivity.[5][6][20] This approach is particularly well-suited for the functionalization of heterocyclic compounds like isoquinoline.[5][6]

Protocol: Photoredox-Mediated C-H Hydroxyfluoroalkylation

This protocol describes a method for the introduction of a trifluoroethanol unit onto the isoquinoline core using N-trifluoroethoxyphthalimide as a radical precursor.[21]

Experimental Setup:

  • Reactant Preparation: In a reaction tube, combine the isoquinoline (1.0 equiv), N-trifluoroethoxyphthalimide (1.5 equiv), and a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).

  • Solvent and Degassing: Add a degassed solvent (e.g., acetonitrile) and seal the tube.

  • Irradiation: Place the reaction tube in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, concentrate the reaction mixture and purify the product by column chromatography.

Mechanistic Considerations: The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, generating a trifluoroethoxy radical. This radical then undergoes a 1,2-hydrogen atom transfer (HAT) to form a nucleophilic trifluoroethanol radical, which adds to the protonated isoquinoline.[21]

IV. Regioselectivity in Isoquinoline Functionalization

The position of functionalization on the isoquinoline ring is a critical aspect of synthesis design. The electronic nature of the isoquinoline core generally directs electrophilic attack to the electron-rich benzene ring (C5 and C8 positions) and nucleophilic or radical attack to the electron-deficient pyridine ring (C1 position).[4][22] However, the regioselectivity can be influenced by several factors:

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the regiochemical outcome.

  • Directing Groups: The introduction of a directing group can steer the functionalization to a specific position.

  • Substituent Effects: The electronic properties of existing substituents on the isoquinoline ring can influence the position of further functionalization.[23]

V. Characterization of Functionalized Isoquinolines

The structural elucidation of the synthesized isoquinoline derivatives is crucial for confirming the success of the functionalization reaction. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure and substitution pattern of the isoquinoline products.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

  • Chromatography: Techniques like TLC, GC, and HPLC are used to monitor reaction progress and assess the purity of the final products.

VI. Conclusion

The functionalization of the isoquinoline core is a vibrant and rapidly evolving field of research. The protocols and insights provided in this guide offer a starting point for researchers to explore the rich chemistry of this privileged scaffold. By leveraging both classical and modern synthetic methodologies, scientists can continue to unlock the therapeutic potential of isoquinoline-based compounds in the ongoing quest for new and improved medicines.

References

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Mondal, S., et al. (2021). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Publishing.
  • (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate.
  • (2022). Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. ResearchGate.
  • (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
  • Jacob, R. G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health.
  • Siddaraju, Y., et al. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. ACS Publications.
  • (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC.
  • Rozwadowska, M. D. (2001). Asymmetric Synthesis of Isoquinoline Alkaloids. ACS Publications.
  • (2017). Photoredox-Catalyzed C–H Functionalization Reactions. PMC.
  • Neogi, A., et al. (2013). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. ACS Publications.
  • (n.d.). Pictet Spengler synthesis of isoquinoline. Química Organica.org.
  • (n.d.). Isoquinoline. Wikipedia.
  • (2020). Transition‐Metal‐Catalyzed synthesis of isoquinolines. ResearchGate.
  • (n.d.). Pictet-Spengler Isoquinoline Synthesis.
  • Siddaraju, Y., et al. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed.
  • (2023). Isoquinoline synthesis using photoredox‐catalysis. ResearchGate.
  • Nielsen, T. E., & Meldal, M. (2005). Solid-Phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-Acyliminium Pictet−Spengler Reaction. ACS Publications.
  • Neubert, T. D., & Nicewicz, D. A. (2017). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. ACS Publications.
  • (n.d.). Preparation and Properties of Isoquinoline.
  • (n.d.). Synthesis of isoquinolines. Centurion University.
  • Hou, H., et al. (2018). Asymmetric Organocatalysis and Photoredox Catalysis for the α-Functionalization of Tetrahydroisoquinolines. KAUST Repository.
  • Gulea, A., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC.
  • Wang, H., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI.
  • Gulea, A., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
  • (2009). Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate.
  • Noble, A., & MacMillan, D. W. C. (2023). Discovery and Development of the Enantioselective Minisci Reaction. ACS Publications.
  • Awuah, E., & Capretta, A. (2010). Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. PubMed.
  • Awuah, E., & Capretta, A. (2010). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC.
  • Awuah, E., & Capretta, A. (2010). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. PMC.
  • (2009). Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate.
  • Szabó, D., et al. (2020). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring.
  • Awuah, E., & Capretta, A. (2011). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry.
  • (2021). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts.
  • (2024). Proposed reaction mechanism for the synthesis of isoquinoline N‐oxide. ResearchGate.
  • Goti, G., et al. (2019). (PDF) Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. ResearchGate.
  • Reddy, P., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC.
  • (2020). Synthetic methods for C−H functionalization of quinoline N‐oxide. ResearchGate.
  • Kumar, A., et al. (2023). Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide. ACS Publications.
  • (2018). Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds. ResearchGate.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Isoquinoline Derivatives from 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic introduction of substituents onto the isoquinoline ring is a cornerstone of drug discovery, enabling the fine-tuning of pharmacological properties. 1-Chloro-4-fluoroisoquinoline is a versatile starting material for the synthesis of novel isoquinoline derivatives due to the differential reactivity of its halogenated positions. The chlorine atom at the 1-position is particularly susceptible to displacement, making it an ideal handle for introducing molecular diversity.[3] This document provides detailed protocols and application notes for the one-pot synthesis of substituted isoquinoline derivatives via palladium-catalyzed cross-coupling reactions, specifically focusing on Suzuki and Buchwald-Hartwig amination reactions. These methods are highly valued in pharmaceutical research for their efficiency, broad functional group tolerance, and high yields.[4][5]

Scientific Rationale and Strategy

A one-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the functionalization of this compound, a one-pot approach streamlines the synthesis of complex molecules. The chlorine atom at the C1 position is more reactive towards palladium-catalyzed cross-coupling than the fluorine atom at C4, allowing for selective functionalization.[6][7]

This guide will detail two powerful one-pot palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[4][8]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of amino-isoquinolines.[5][7][9]

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation (for Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination to form the final product and regenerate the palladium(0) catalyst.[6][8]

Experimental Protocols

PART 1: One-Pot Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 1-aryl-4-fluoroisoquinolines in a one-pot fashion.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Standard laboratory glassware and inert atmosphere equipment (Schlenk line or glovebox)[10]

Reaction Setup and Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (3-5 mol%), and the base (2.0 equiv.) under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Solvent Addition: Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.[10]

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 1-aryl-4-fluoroisoquinoline.[4]

  • Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Quantitative Data Summary (Representative)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane1001092
33-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene1001478

Yields are based on isolated product after purification and are representative.

PART 2: One-Pot Buchwald-Hartwig Amination of this compound

This protocol details the synthesis of N-substituted 1-amino-4-fluoroisoquinolines.

Materials:

  • This compound

  • Amine (primary or secondary, e.g., morpholine, aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, THF)

  • Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)[5][10]

Reaction Setup and Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.5 equiv.) to an oven-dried reaction flask with a magnetic stir bar.[5]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.). Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.[5]

  • Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[5]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers in a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to obtain the pure N-substituted 1-amino-4-fluoroisoquinoline.[5]

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary (Representative)

EntryAminePrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene100695
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1101888
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene100891

Yields are based on isolated product after purification and are representative.

Visualizing the Workflow and Mechanisms

To better understand the processes described, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.

G cluster_workflow Experimental Workflow prep Reaction Setup (Inert Atmosphere) reagents Add this compound, Coupling Partner, Catalyst, Base, Solvent prep->reagents reaction Heat and Stir (80-110 °C) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Cool and Quench monitor->workup purify Extraction and Column Chromatography workup->purify char Characterization (NMR, MS) purify->char

Caption: A generalized workflow for one-pot cross-coupling reactions.

G cluster_info Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)(Cl)L₂] pd0->pd2_complex Oxidative Addition (with Ar-Cl) transmetal [Ar-Pd(II)(R)L₂] pd2_complex->transmetal Transmetalation (with R-B(OH)₂) transmetal->pd0 Reductive Elimination product Ar-R transmetal->product info Ar = 4-fluoroisoquinolin-1-yl R = Aryl/Vinyl L = Ligand (e.g., PPh₃)

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The one-pot functionalization of this compound via palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination represents a highly efficient and versatile strategy for the synthesis of novel isoquinoline derivatives. These protocols provide robust starting points for researchers in drug discovery and medicinal chemistry to generate libraries of compounds for biological screening. The ability to selectively modify the C1 position in a single synthetic operation underscores the power of modern cross-coupling chemistry in accelerating the development of new therapeutic agents.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29).
  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI. (n.d.).
  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).
  • One‐pot Synthesis of Isoquinoline‐Fused Isoquinolines via Intramolecular Hydroamination/Aza‐Claisen Type Rearrangement Cascade | Request PDF - ResearchGate. (2021-04-14).
  • One‐pot synthesis of isoquinolino[1,2‐a] isoquinoline 4 a. - ResearchGate. (n.d.).
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010-10-06).
  • Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches - PubMed. (2011-12-02).
  • Buy this compound | 435278-06-1 - Smolecule. (n.d.).
  • Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides - PubMed. (2001-12-13).
  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides - ACS Publications. (n.d.).
  • One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles - ResearchGate. (2025-08-06).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem. (n.d.).
  • One-Pot Synthesis of 1-(Trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-Difluoro-1,2,3,4-tetrahydroisoquinolines - OUCI. (n.d.).
  • One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00713A. (2024-06-18).
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).
  • Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride - Benchchem. (n.d.).
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008-11-21).
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (2025-08-10).
  • US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents. (n.d.).
  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC - PubMed Central. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019-07-01).
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 1-chloro-4-fluoroisoquinoline. This particular substrate presents a common yet significant challenge, combining the lower reactivity of a heteroaryl chloride with the potential for catalyst inhibition by the isoquinoline nitrogen. This document moves beyond basic protocols to address the nuanced decisions required to achieve high yields and purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments. The answers are grounded in mechanistic principles to help you make informed decisions for reaction optimization.

Q1: My reaction shows low to no conversion of the this compound starting material. What are the most critical initial checks?

A1: When facing a stalled reaction, a systematic review of your setup and reagents is the first step. The culprit is often a fundamental parameter rather than a complex mechanistic issue.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive state. Similarly, phosphine ligands are prone to oxidation.[1]

    • Actionable Advice: Ensure your reaction vessel was rigorously purged. A minimum of three evacuate/backfill cycles with high-purity argon or nitrogen is recommended. Maintain a positive pressure of inert gas throughout the reaction. Check for leaks in your manifold or septum.

  • Solvent and Reagent Purity: Oxygen is not the only enemy.

    • Solvents: Use anhydrous, degassed solvents. Even if using a protocol with an aqueous base, the organic solvent must be deoxygenated. Peroxides in aged ethereal solvents like THF or dioxane can also deactivate the catalyst.

    • Base: Ensure the base is of high purity and has been stored correctly. Some bases can be hygroscopic.

    • Boronic Acid/Ester: Check the purity and stability of your boron reagent. Protodeboronation can occur during storage or under the reaction conditions, depleting your nucleophile before it can couple.[2]

  • Stirring and Temperature: For heterogeneous mixtures (e.g., with K₃PO₄), vigorous stirring is essential to maximize interfacial contact between phases.[3] Also, confirm your heating block or oil bath is calibrated and maintaining the target temperature.

Q2: I am struggling to activate the C-Cl bond. How do I select the right catalyst and ligand for this challenging substrate?

A2: The oxidative addition of a palladium catalyst to an aryl chloride bond is typically the rate-limiting step of the Suzuki-Miyaura catalytic cycle.[1][4] For an electron-deficient heteroaryl chloride like this compound, this step is particularly challenging and requires a highly active catalytic system. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]

  • The Solution: Bulky, Electron-Rich Ligands: The key is to use ligands that promote the formation of a highly reactive, monoligated L-Pd(0) species. These ligands accelerate both the oxidative addition and the final reductive elimination steps.[1][5]

    • Buchwald Biaryl Phosphine Ligands: These are the industry standard for difficult couplings. Ligands like SPhos and XPhos are particularly effective for heteroaryl chlorides.[6] They possess the ideal steric bulk and electron-donating properties to create a highly active catalyst.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes. They are an excellent alternative to phosphine ligands for activating stubborn C-Cl bonds.[7][8]

    • Palladium Precatalysts: Using modern precatalysts (e.g., XPhos Pd G3) is highly recommended. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[3][9]

Below is a decision-making workflow for catalyst selection.

cluster_start Initial Reaction Assessment cluster_catalyst Catalyst System Optimization start Low or No Yield with This compound catalyst_check Is your catalyst Pd(PPh₃)₄ or another simple system? start->catalyst_check upgrade_catalyst Upgrade to a modern catalyst system designed for aryl chlorides. catalyst_check->upgrade_catalyst Yes buchwald Try Buchwald Ligands: - SPhos - XPhos (with Pd₂(dba)₃ or Pd(OAc)₂) catalyst_check->buchwald No, already using advanced ligand upgrade_catalyst->buchwald nhc Alternatively, try NHC Ligands: - IPr - IMes upgrade_catalyst->nhc precatalyst For best reproducibility, use a precatalyst: - XPhos Pd G3/G4 upgrade_catalyst->precatalyst

Caption: Catalyst selection guide for difficult Suzuki couplings.

Q3: I am observing significant protodeboronation of my boronic acid coupling partner. How can I mitigate this side reaction?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major pathway for yield loss, especially with electron-deficient or heteroaromatic boronic acids.[2] The choice of base and the presence of water are critical factors.

  • Use a More Stable Boron Reagent: This is often the most effective solution. Boronic acids have a reactivity-stability trade-off.[10] While reactive, they are susceptible to degradation.

    • Pinacol Esters (R-B(pin)): Boronic acid pinacol esters are significantly more stable than their corresponding acids.[10][11][12] They are often crystalline, easy to handle, and resist protodeboronation.[10][13] The slightly lower reactivity is a worthwhile trade-off for the increased stability and ultimately higher yield in challenging systems.[14]

  • Optimize the Base: Strong bases, especially hydroxides, in aqueous media can accelerate protodeboronation.

    • Milder Bases: Consider using milder or non-hydroxide bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2] K₃PO₄ is often an excellent choice for difficult couplings.[1]

  • Control Water Content: While Suzuki reactions often benefit from a small amount of water to aid in the transmetalation step, excess water can be a proton source for protodeboronation.[1] If using a boronic acid, try running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene.

Q4: What are the best starting points for the base and solvent system for this specific coupling?

A4: The base and solvent are not independent variables; they work together to facilitate the catalytic cycle. The base is required to activate the boronic acid/ester for transmetalation, while the solvent must solubilize the reactants and catalyst.[15][16]

  • Bases: For challenging chloro-heteroaryl couplings, stronger, non-nucleophilic bases are often required.

    • Potassium Phosphate (K₃PO₄): An excellent and robust choice. It is strong enough to promote the reaction but is generally less likely to cause base-sensitive functional group degradation compared to hydroxides.

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly in difficult cases, though it is more expensive. Its high solubility in organic solvents can be advantageous.

  • Solvents: Aprotic polar or ethereal solvents are standard. The choice can influence catalyst activity and selectivity.[17]

    • 1,4-Dioxane / Water: A classic and effective combination (e.g., 4:1 or 5:1 ratio).

    • Toluene / Water: Another excellent biphasic system, particularly at higher temperatures.

    • THF (Tetrahydrofuran): A common choice, though its lower boiling point limits the reaction temperature.

The following table provides recommended starting conditions for screening.

Parameter Recommendation A (Robust Starting Point) Recommendation B (For Difficult Cases) Rationale
Pd Precursor Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (2-4 mol%)G3 precatalyst ensures efficient generation of the active catalyst.[3]
Ligand SPhos (2-4 mol%)XPhos (4-8 mol%)Bulky, electron-rich ligands are essential for activating the C-Cl bond.[1][6]
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)Strong, non-hydroxide bases balance reactivity and minimize side reactions.[1]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)Common solvent systems for Suzuki couplings; toluene allows for higher temperatures.[15]
Temperature 100 °C110 °CHigher temperatures are often necessary for unreactive aryl chlorides.
Boron Reagent Arylboronic Acid Pinacol EsterArylboronic Acid Pinacol EsterPinacol esters offer superior stability against protodeboronation.[10][12][14]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps, each with its own potential failure points.

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) pdII_complex L-Pd(II)(Ar¹)(X) pd0->pdII_complex 1 pdII_trans L-Pd(II)(Ar¹)(Ar²) pdII_complex->pdII_trans 2 pdII_trans->pd0 3 label_re Reductive Elimination pdII_trans->label_re label_oa Oxidative Addition (Often Rate-Limiting for Ar-Cl) label_oa->pdII_complex product Ar¹-Ar² (Product) label_re->product label_trans Transmetalation label_trans->pdII_trans ar1x Ar¹-X (this compound) ar1x->label_oa ar2b Ar²-B(OR)₂ (Boronic Ester) ar2b->label_trans base Base (e.g., K₃PO₄) base->label_trans

Caption: The Suzuki-Miyaura catalytic cycle.[4][18][19]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid pinacol ester.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2-1.5 equiv.), and K₃PO₄ (3.0 equiv.).[1]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required. Add this solid to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2][1][20]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[1] Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous phase with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Thorough Solvent Degassing

Properly degassing the solvent is non-negotiable for achieving reproducible, high yields.

  • Freeze-Pump-Thaw (Recommended for Anhydrous Solvents):

    • Place the solvent in a robust Schlenk flask sealed with a septum or stopcock.

    • Freeze the solvent by immersing the flask in liquid nitrogen.

    • Once fully frozen, apply a high vacuum for 5-10 minutes.

    • Close the flask to the vacuum and thaw the solvent in a room temperature water bath.

    • Repeat this cycle at least three times. After the final thaw, backfill the flask with inert gas.

  • Sparging (For Aqueous/Organic Mixtures):

    • Add the mixed solvent system to the reaction flask after adding the solid reagents.

    • Insert a long needle connected to an inert gas line below the solvent surface.

    • Insert a second, shorter needle as an outlet.

    • Bubble (sparge) the inert gas through the solution for 15-30 minutes with gentle stirring.[20]

References

  • Benchchem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6LUO7nUN-_rsptWJmQzyW6CCSil8p5XpL00EifFzgu7mHdpPWdK01Ghh29AxvaOqQAcdLW_m0wHAbZ5oI7geaY206FNgEagoItJCDHXNV7scy1k_7Q1_H0sf_cqnwLEDGhaeNPuPXR_w6XuKoFvu5xuznamKG8NhDA-La-OqhG_Y9odZBbzsa2ujgVkTsj1HWD6OZh62AFKrt_vKDwffzRZJvh-MVjVB6y9YwcLM1kOaV2eYVXO-XwOFLValN9WJld5aN]
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3183637/]
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUiTs1pQYnLO7TjypxJB4ph9-_d4VUmjRc58MQHUiKdCj1gOkv7oZk2mqWec4lbEgx6_QigUfJdeT33MiJK5BvYCFyQ1IRjENG-b2EygyRN1EfWl4WohHza4aedb6GS9CyH0HR6c1fkB_NCfQW7-mpi6F9Q7HVN5z7gYMkh-3nyClt95NcELvyudxjqxCPLOgKSRZqQx5SRL69RsJcv9FnkV7TJvQphBrGlDhU7HZOQBBzH1LHU1BjEyv9U5-XKBA=]
  • Borates Today. (2021). Boron Suzuki Coupling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2GrEsA9kkZSyMMsn-_BpUEq7PF3xvMoVOHyv-5W33CDHEqigR2gjiORlEC2IgWOLwS6pF--RvAQqakXOLRGtrKbQEwODhF-tPFRV8P0LBqHovuYLIF325EH-vAwkSAZ4fX8ceRJE=]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00227]
  • Maji, B., & Maity, P. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01140]
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0hWHdIsa2HWNVVwIs_UcJZFuDYAt1AzR7KFiwR4vYqOQiUXnQ0SAt6OVAPw3LsTnb4OqJVpAqwsUH0zWu8-QySNFNfRRE19hGemYQ_6qJKTribJwquUUe3iCPbTAlxa4fHgg1yD1um1NHi_H4f7i9KKU3pUQEiAQ=]
  • Benchchem. Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBHABSuMn5Izms6QBeIHpPFlpTy5h_zViNxRoIKDl3q4m4SmDjj93sIU6zYCltQUHXl8LlBRKvbxPYosT8NSCOnXQ17GV5cSAR-6mfQXl0cj40tOX7zUmejNosMesNDHaRLFZ4Hp33p92sdesxTpvkiElPIvMua43TNbdtgjJtkVOrdduugy5QFs1w7merSYMEzHkHJBvW8lovvP9KhOC_l7pg-0KIq2s5SDHjvtuwFxfylFc5nv]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/wp-content/uploads/2021/11/Suzuki-Miyaura-cross-coupling-Practical-Guide-2021-11-23.pdf]
  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [URL: https://www.researchgate.net/publication/331390484_Application_of_Palladium_Based_Precatalytic_Systems_in_the_Suzuki-Miyaura_Cross-Coupling_Reactions_of_Chloro-_Heterocycles]
  • Thomas, S., & G, B. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02047]
  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [URL: https://www.researchgate.net/figure/Effect-of-solvent-and-base-on-Suzuki-cross-coupling-reaction-a_tbl1_275531985]
  • Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLk67qUVl-REGX4kFtIadvh6WvKhGpEQGmH0VERXkUFv6RNIkDlU2fFiLfLT8NtZWCFavH_RfBo2dabQQLglpi8CZSG52MI6jFD9rNNxjB57u4VyWJddhB_XTPdFxomdRbvs7DiBjo47gHen5KmbNR7Xok7iCjkPgbpArsykRLBfJFZckZQg_JHWUY1rJUxZa7TB87EWD0YhWRLTu980UAfzU=]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [URL: https://www.covasyn.com/optimizing-suzuki-coupling-reactions/]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_10%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/10.05%3A_Suzuki-Miyaura_Coupling]
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [URL: https://www.mdpi.com/2073-4344/7/5/146]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Inorganic_Chemistry/02%3A_Chapters/2.06%3A_Suzuki-Miyaura_Coupling]
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [URL: https://www.youtube.
  • PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [URL: https://pubmed.ncbi.nlm.nih.gov/21751309/]
  • National Institutes of Health. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203272/]
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... [URL: https://www.researchgate.net/publication/320146312_Suzuki-Miyaura_cross-coupling_reaction_of_chloro_heterocycles_with_boronic_acids_using_a_highly_active_catalyst_derived_from_palladiumII_acetate_and_N-2_6-diisopropylphenyl-N'-2-methoxyphenylurea_A_s]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [URL: https://www.reddit.com/r/Chempros/comments/ogw9b3/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614227/]
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [URL: https://www.researchgate.net/figure/Influences-of-Base-and-Solvent-in-Suzuki-Miyaura-Coupling-Reaction-a_tbl1_328904797]
  • ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [URL: https://www.arodes.
  • ResearchGate. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. [URL: https://www.researchgate.
  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5056459/]
  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5067160/]
  • ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [URL: https://www.researchgate.net/figure/Effect-of-solvents-and-bases-on-Suzuki-Miyaura-cross-coupling-reaction-of_tbl1_281273936]
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBezM-pq__NU349rfIaDV5oYf41Xzln7Q1w_XUrAY13BXZ6Jta3H8ZvmtMCUNmDrdCRKXUi7_a6UNZCm2c7xoqbkJ1dK0I_OomH-HBHkBh5nMCl3SiSwmUSUN0mYrtcfXmf9vRJAEOFebTr2K7ajZfkZhlyzTFmraIvqbNHE5bs61fS5RHAULmuoiBu5KR5Tn8XFCumZqqihTtv9Dd9B8Q_5huxjLxCbtQvtaEDBmA2ImbbZZyBSDAWg==]
  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-Suzuki-coupling-1_tbl1_349372132]
  • National Institutes of Health. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273760/]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [URL: https://www.reddit.com/r/Chempros/comments/1ay6r0c/how_to_approach_choosing_reaction_conditions_for/]
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? [URL: https://www.reddit.com/r/Chempros/comments/ll54rh/your_goto_just_couple_already_suzuki_conditions/]
  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02118b]
  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [URL: https://www.researchgate.net/publication/327618146_Suzuki_Miyaura_Cross-Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them]

Sources

Technical Support Center: Reactions Involving 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-chloro-4-fluoroisoquinoline. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during its use in chemical synthesis. The information presented here is grounded in established reaction mechanisms and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction: The Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, prized for its role in the synthesis of complex nitrogen-containing scaffolds. However, its utility can be hampered by the formation of undesired side products. The isoquinoline nitrogen and the electron-withdrawing fluorine atom activate the C1-position towards nucleophilic attack, making the chloro substituent a good leaving group. This inherent reactivity, while beneficial for desired transformations, also opens pathways to several common side reactions. Understanding these pathways is critical for optimizing reaction conditions and ensuring the purity of the final product.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Problem 1: Formation of 4-fluoroisoquinolin-1(2H)-one

Question: I am observing a significant amount of a byproduct with a mass corresponding to 4-fluoroisoquinolin-1(2H)-one in my reaction mixture. What is causing this, and how can I prevent it?

Answer:

The formation of 4-fluoroisoquinolin-1(2H)-one is a classic example of hydrolysis , a common side reaction for activated chloro-N-heterocycles.

Causality:

The C1-position of this compound is highly electrophilic. In the presence of water, even in trace amounts, a nucleophilic attack by a water molecule or, more rapidly, a hydroxide ion can occur, leading to the displacement of the chloride and the formation of the corresponding isoquinolinone. This process is significantly accelerated under basic conditions due to the increased concentration of the more potent hydroxide nucleophile. The kinetics of such nucleophilic aromatic substitution reactions are well-documented for related systems.

Mitigation Strategies:

  • Rigorous Control of Reaction Conditions:

    • Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried before use. Employing freshly distilled solvents over a suitable drying agent is highly recommended.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Choice of Base:

    • If a base is required for your primary reaction, opt for non-nucleophilic, sterically hindered bases (e.g., proton sponge, DBU) over hydroxide-containing bases (e.g., NaOH, KOH) or those that can generate hydroxide in situ.

    • If an aqueous workup is necessary, perform it at a lower temperature and for the shortest duration possible to minimize hydrolysis of any unreacted starting material.

  • pH Control: Maintaining a neutral or slightly acidic pH can significantly slow down the rate of hydrolysis. However, this may not be compatible with all desired reactions.

Problem 2: Unintended Nucleophilic Substitution with Other Reagents

Question: My desired product is contaminated with byproducts resulting from the reaction of this compound with my amine/thiol/alkoxide nucleophile at an undesired position or in an unintended manner. How can I improve the selectivity?

Answer:

This issue arises from the high reactivity of the C1-position towards a variety of nucleophiles. While this is often the desired reaction, lack of selectivity or the presence of multiple nucleophilic species can lead to a mixture of products.

Causality:

This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions. If your reaction mixture contains multiple nucleophiles (e.g., a primary and a secondary amine, or residual solvents like alcohols), competitive substitution can occur. The rate of these reactions is dependent on the nucleophilicity of the attacking species and the reaction temperature.

Mitigation Strategies:

  • Control of Stoichiometry: Use a precise stoichiometry of your intended nucleophile. An excess of the nucleophile may be necessary to drive the reaction to completion, but a large excess could promote side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can lead to decreased selectivity.

  • Protecting Groups: If your desired nucleophile has multiple reactive sites, consider using protecting groups to ensure the reaction occurs at the intended position.

  • Order of Addition: In some cases, the order in which reagents are added can influence the product distribution. Consider adding the this compound slowly to a solution of the desired nucleophile.

Problem 3: Formation of 4-fluoroisoquinoline

Question: I am detecting 4-fluoroisoquinoline as a significant impurity in my product. What is the source of this dehalogenated byproduct?

Answer:

The presence of 4-fluoroisoquinoline indicates that reductive dehalogenation has occurred.

Causality:

The C-Cl bond in this compound can be cleaved under reductive conditions. This is a particularly common side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where hydride sources in the reaction mixture can lead to the formation of a palladium-hydride species that reductively cleaves the C-Cl bond.[1][2][3] Residual palladium catalyst from a previous step, in the presence of a hydrogen source (e.g., an alcohol solvent, certain bases), can also promote this side reaction.

Mitigation Strategies:

  • In Cross-Coupling Reactions:

    • Ligand Choice: The choice of phosphine ligand in palladium-catalyzed reactions can significantly influence the extent of reductive dehalogenation. More electron-rich and sterically bulky ligands can sometimes suppress this side reaction.

    • Base Selection: Use of weaker bases or careful control of base stoichiometry can sometimes minimize dehalogenation.

    • Scrutinize Reagents: Ensure that reagents, particularly boronic acids or their esters in Suzuki couplings, are free of impurities that could act as hydride donors.

  • General Considerations:

    • Avoid unnecessary exposure to reducing agents (e.g., borohydrides, catalytic hydrogenation conditions) unless it is the intended transformation.

    • Thoroughly purify starting materials to remove any residual catalysts from previous synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the typical side products in a Suzuki coupling reaction with this compound?

A1: Besides the desired cross-coupled product, the most common side products in a Suzuki coupling are:

  • 4-fluoroisoquinoline: Formed via reductive dehalogenation of the starting material.

  • Homocoupling of the boronic acid: This results in a biaryl derived from the boronic acid partner.

  • Homocoupling of this compound: This leads to the formation of a bi-isoquinoline dimer.

Q2: What are the common side products in a Buchwald-Hartwig amination using this compound?

A2: In addition to the desired N-arylated product, you may observe:

  • 4-fluoroisoquinoline: Resulting from reductive dehalogenation.

  • Hydrolysis product: 4-fluoroisoquinolin-1(2H)-one, if water is present.

  • Side reactions involving the base: Some strong bases can act as nucleophiles or promote other undesired reactions.

Q3: Can this compound undergo self-condensation or polymerization?

A3: While less common than the side reactions mentioned above, under harsh conditions (e.g., very high temperatures, presence of strong bases or certain metal catalysts), dimerization or oligomerization through intermolecular nucleophilic substitution is a possibility. However, this is not a typically reported issue under standard synthetic conditions. Thermal decomposition of related nitrogen-rich heterocycles generally occurs at temperatures above 250 °C.[4]

Summary of Common Side Products and Mitigation Strategies

Side ProductCommon Cause(s)Mitigation Strategies
4-fluoroisoquinolin-1(2H)-one Hydrolysis (presence of water/hydroxide)Use anhydrous reagents and solvents; run under an inert atmosphere; use non-nucleophilic bases; control pH.
Unintended Substitution Products Presence of multiple nucleophiles; lack of selectivityControl stoichiometry and temperature; use protecting groups; optimize order of addition.
4-fluoroisoquinoline Reductive dehalogenation (e.g., in cross-coupling reactions)Optimize catalyst/ligand system; careful selection of base; purify starting materials from residual catalysts.
Homocoupling Products (in cross-coupling) Side reactions of the catalytic cycleOptimize reaction conditions (catalyst, ligand, base, solvent, temperature).

Visualizing Side Reaction Pathways

The following diagram illustrates the main pathways leading to common side products from this compound.

Side_Reactions cluster_hydrolysis Hydrolysis cluster_reduction Reductive Dehalogenation cluster_substitution Nucleophilic Substitution This compound This compound 4-fluoroisoquinolin-1(2H)-one 4-fluoroisoquinolin-1(2H)-one This compound->4-fluoroisoquinolin-1(2H)-one H₂O / OH⁻ 4-fluoroisoquinoline 4-fluoroisoquinoline This compound->4-fluoroisoquinoline [H] (e.g., Pd-H) Substituted Isoquinoline Substituted Isoquinoline This compound->Substituted Isoquinoline Nu⁻ (e.g., R₂NH, RO⁻)

Caption: Major side reaction pathways for this compound.

Experimental Protocol: Test for Hydrolytic Stability

This protocol can be used to assess the stability of this compound to your specific reaction conditions.

  • Setup: Prepare three vials. To each, add this compound (1 equiv.) and your reaction solvent.

  • Conditions:

    • Vial 1: No further additions (control).

    • Vial 2: Add your intended base (e.g., 1.5 equiv.).

    • Vial 3: Add your intended base and a small, known amount of water (e.g., 1 equiv.).

  • Analysis: Stir all vials at your intended reaction temperature. Take aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyze by LC-MS or TLC to monitor the formation of 4-fluoroisoquinolin-1(2H)-one.

  • Evaluation: The results will indicate the sensitivity of your reaction to water and the chosen base, allowing for informed optimization.

References

  • Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Ghent University Academic Bibliography.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. Zenodo.
  • Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Indian Academy of Sciences.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. American Chemical Society.
  • Kinetics of nucleophilic substitution by chloride ion in 1,1-diaryl-2-halogenoethylenes. Journal of the Chemical Society B: Physical Organic.
  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope.
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
  • Concerted Nucleophilic Aromatic Substitutions.
  • Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Effect of pH on the stability of methacholine chloride in solution. PubMed.

Sources

purification of crude 1-Chloro-4-fluoroisoquinoline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-Chloro-4-fluoroisoquinoline

Welcome to the technical support center for the chromatographic purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally related heterocyclic compounds. Here, we move beyond simple protocols to address the "why" behind common chromatographic issues, providing a framework for logical troubleshooting and method development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For most applications, standard silica gel (200-300 or 230-400 mesh) is the stationary phase of choice.[1][2] The polarity of this compound, derived from its nitrogen atom and halogen substituents, allows for effective interaction and retention on silica. If your compound shows signs of degradation or irreversible binding, which can occur with nitrogen-containing heterocycles due to the acidic nature of silica, alternatives should be considered. These include deactivated (neutral) silica gel, alumina (neutral or basic), or even reversed-phase chromatography for highly polar impurities.[3]

Q2: How do I select the initial mobile phase (eluent) for my column?

A systematic approach to finding this solvent system is crucial[5]:

  • Start with a non-polar solvent like hexanes or petroleum ether.

  • Gradually add a more polar solvent , such as ethyl acetate or dichloromethane (DCM), until the target Rf is achieved.

  • Common starting points for compounds of this type are mixtures of hexanes and ethyl acetate.[1][2] For instance, purification of the closely related 1-chloro-4-methylisoquinoline was successful using 5% ethyl acetate in hexanes.[2]

Q3: My crude material is not very soluble in the non-polar eluent. How should I load it onto the column?

Poor solubility in the starting mobile phase is a common issue. Loading the sample in a strong solvent will lead to poor separation. You have two primary options[6]:

  • Wet Loading (Minimal Solvent): Dissolve the crude material in the absolute minimum amount of a slightly more polar solvent (like DCM) than your mobile phase. Using a pipette, carefully apply this concentrated solution to the top of the silica bed, allow it to adsorb, and then gently add the mobile phase.

  • Dry Loading (Recommended): Dissolve your crude sample in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method prevents band broadening and is highly effective for poorly soluble samples.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q4: My compound is not eluting from the column, even after I significantly increase the solvent polarity. What's happening?

Several possibilities could explain this issue[3]:

  • Compound Decomposition: The compound may be unstable on silica gel. The acidic nature of silica can catalyze degradation, especially for sensitive molecules.

    • How to Verify: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, then elute it. If you see new spots or significant streaking, your compound is likely degrading. A 2D TLC can also be used to confirm this.[3]

    • Solution: Switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.

  • Irreversible Adsorption: The basic nitrogen of the isoquinoline ring might be binding too strongly to the acidic silanol groups on the silica surface.

    • Solution: Add a small amount (0.1-1%) of a competitive base, like triethylamine (TEA), to your mobile phase.[7] This will occupy the acidic sites on the silica, allowing your compound to elute.

  • Precipitation at the Column Head: If the sample was loaded in a solvent in which it is highly soluble, it might precipitate upon contact with the less polar mobile phase at the top of the column.

    • Solution: Use the dry loading technique described in Q3.

Q5: The separation between my product and an impurity is poor, even though they look well-separated on TLC.

This is a frustrating but common scenario. The dynamics of a TLC plate are not identical to a packed column.

  • Column Overloading: You may have loaded too much crude material onto the column. A good rule of thumb is a sample-to-silica mass ratio of 1:30 to 1:100, depending on the separation difficulty.

    • Solution: Reduce the amount of material loaded onto the column.

  • Band Broadening: This can be caused by improper column packing (e.g., air bubbles, non-level silica bed), loading the sample in too large a volume of solvent, or running the column too quickly.

    • Solution: Ensure your column is packed uniformly. Use the dry loading method (Q3) to apply the sample in a concentrated band. Maintain a steady, controlled flow rate.

  • Solvent System Choice: The solvent system may not be optimal. While two spots may separate well with one eluent system, their elution profiles on a column can overlap.

    • Solution: Re-screen for a different solvent system. Try replacing ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE). These solvents have different selectivities and may resolve the overlapping components.[8]

Q6: My purified fractions show significant tailing or streaking on the analysis TLC plate. Why?

Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase.[3]

  • Acidic/Basic Interactions: As mentioned in Q4, the nitrogen atom in your compound can interact strongly with acidic silanol groups.

    • Solution: Add a modifier to the mobile phase. For a basic compound like this compound, adding 0.1-1% triethylamine can dramatically improve peak shape. If the compound has acidic properties, adding a small amount of acetic or formic acid can help.[9][10]

  • Incomplete Dissolution: If the compound has low solubility in the eluent, it can cause tailing as it slowly dissolves from the stationary phase into the mobile phase.

    • Solution: While you cannot change the eluent mid-fraction, this indicates that a slightly more polar mobile phase might be beneficial for the overall separation.

  • Sample Overload: Tailing can also be a symptom of overloading the TLC plate during analysis.

    • Solution: Ensure you are spotting a dilute solution of your collected fractions onto the analytical TLC plate.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing poor separation results.

TroubleshootingWorkflow Start Problem: Poor Separation Check_TLC Re-evaluate TLC. Is Rf ~0.2-0.3? Start->Check_TLC Check_Loading Review Sample Loading. Was it overloaded? Start->Check_Loading Check_Stability Check Compound Stability. Degradation on silica? Start->Check_Stability Optimize_Solvent Action: Optimize Solvent System. (e.g., Hex/DCM or add modifier) Check_TLC->Optimize_Solvent No, Rf is too high/low Reduce_Load Action: Reduce Sample:Silica Ratio (e.g., from 1:30 to 1:70) Check_Loading->Reduce_Load Yes, ratio was >1:30 Change_Stationary Action: Use Deactivated Silica or Alumina Check_Stability->Change_Stationary Yes, 2D TLC shows degradation TLC_No No Result Improved Separation Optimize_Solvent->Result Loading_Yes Yes Reduce_Load->Result Stability_Yes Yes Change_Stationary->Result

Caption: A flowchart for troubleshooting poor separation in column chromatography.

Reference Data Table

The following table provides starting solvent systems based on literature precedents for similar fluoroisoquinoline and chloroisoquinoline derivatives. These should be used as starting points for your own TLC optimization.

Compound ClassStationary PhaseMobile Phase SystemRatio (v/v)Approx. RfSource
4-Fluoroisoquinoline DerivativeSilica GelPetroleum Ether / Dichloromethane1:1N/A[1]
4-Fluoroisoquinoline DerivativeSilica GelPetroleum Ether / Ethyl Acetate10:10.30[1]
1-Chloro-4-methylisoquinolineSilica GelHexanes / Ethyl Acetate95:5N/A[2]
4-Fluoroisoquinoline DerivativeSilica GelHexanes / Ethyl Acetate20:10.45[1]

Detailed Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for purifying approximately 1 gram of crude this compound.

1. Preparation of the Mobile Phase:

  • Based on your optimized TLC conditions (e.g., 10:1 Hexanes:Ethyl Acetate), prepare an adequate volume of the eluent. For a 1g purification, 1-2 Liters is a reasonable starting amount.

  • It is also wise to prepare a second, more polar mobile phase (e.g., 5:1 Hexanes:Ethyl Acetate) to elute the compound faster once impurities have been washed off the column.[11]

2. Column Packing (Slurry Method):

  • Select a glass column of appropriate size (e.g., 40-50 mm diameter for a 1g sample on ~50-70g of silica).

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin (~1 cm) layer of sand.[11]

  • In a beaker, mix ~60g of silica gel with your starting mobile phase to form a consistent, bubble-free slurry.

  • Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

  • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure the silica packs down into a uniform bed. Never let the solvent level drop below the top of the silica bed.[3]

  • Once packed, add another thin layer of sand on top to protect the silica surface.

3. Sample Loading (Dry Loading Method):

  • Dissolve ~1g of crude product in 10-15 mL of dichloromethane.

  • Add 2-3g of silica gel to the solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[6]

  • Drain the solvent in the column until it is level with the top layer of sand.

  • Carefully add the silica-adsorbed sample to the top of the column, forming a neat, level layer.

  • Gently add a small amount of the mobile phase, allowing it to percolate through the sample layer before filling the column reservoir.

4. Elution and Fraction Collection:

  • Begin eluting the column with the starting mobile phase. Maintain a steady flow rate. For flash chromatography, this is typically done with gentle air pressure (1-4 psi).[6]

  • Collect fractions in test tubes. The size of the fractions depends on the column size, but 15-20 mL per fraction is a common volume.

  • Monitor the elution process by spotting fractions onto TLC plates. A good practice is to spot every second or third fraction to conserve plates and time.

5. Analysis and Product Isolation:

  • Develop the TLC plates using a slightly more polar solvent system than your column eluent to ensure good spot separation. Visualize under a UV lamp (254 nm).

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI)
  • University of Rochester, Department of Chemistry.
  • Phenomenex. Troubleshooting Guide for HPLC & UHPLC. [Link]
  • Google Patents. (2011). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • Silver, J. (2014). Answer to "What is the basic principle for selecting mobile phase in preparative column chromatography?".
  • Silver, J. (2016). Answer to "How to purify synthetic fluoroquinolones, using column chromatography?".
  • Biddle, J. HPLC Troubleshooting. [Link]
  • ChemistryViews. (2012).
  • LoBrutto, R., & Dolan, J. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Eli Lilly and Company. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
  • PubChem. 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride. [Link]
  • Senzer, B. D., et al. (2025).
  • Pan, G., et al. (2013). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography.
  • PubChem. 1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride. [Link]
  • That Chemist. (2022).
  • Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline. [Link]
  • Biotage. (2023).
  • Kim, M., et al. (2013). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • PubChem. Isoquinoline, 1-chloro-. [Link]

Sources

troubleshooting failed reactions with 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Chloro-4-fluoroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this versatile heterocyclic building block. My approach is to move beyond simple procedural lists, focusing instead on the underlying chemical principles to empower you to make informed, data-driven decisions during your experiments.

Understanding the Substrate: Reactivity and Electronic Profile

This compound is a unique substrate characterized by two distinct halogen atoms on an electron-deficient isoquinoline core. Understanding its electronic nature is the first step in successful troubleshooting.

  • C1-Cl Bond: The chlorine atom at the C1 position is analogous to a vinyl chloride. It is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is significantly influenced by the electron-withdrawing nature of the entire isoquinoline ring system.

  • C4-F Bond: The fluorine atom at C4 is a powerful electron-withdrawing group by induction. This has two major consequences:

    • It further activates the C1 position towards oxidative addition in palladium catalysis and nucleophilic attack in SNAr-type reactions.

    • It can, under specific and often forcing conditions, act as a leaving group itself in nucleophilic aromatic substitution (SNAr).

The interplay between these two positions dictates the reaction outcomes. This guide will help you selectively functionalize the C1 position while avoiding unwanted side reactions.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are the most common applications for this substrate. However, the relatively unreactive nature of the C-Cl bond presents a common hurdle.[1]

Question 1: My Suzuki-Miyaura coupling is failing (low conversion, starting material recovered). Where do I start troubleshooting?

This is the most frequent issue encountered. A failed Suzuki reaction with an aryl chloride is almost always traceable to a suboptimal catalyst system or reaction setup. The rate-limiting step is typically the oxidative addition of the C-Cl bond to the Pd(0) center, which is significantly more challenging than for corresponding aryl bromides or iodides.[2][3]

Answer:

  • Catalyst & Ligand Selection: This is the single most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You require a catalyst system that generates a highly electron-rich, sterically hindered Pd(0) species to facilitate oxidative addition.[4]

    • Expert Insight: Bulky, electron-rich phosphine ligands (often called "Buchwald Ligands") or N-Heterocyclic Carbenes (NHCs) are essential. They promote the formation of a monoligated, 14-electron Pd(0)L species, which is the highly active species in the oxidative addition step.

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6] The choice of base can dramatically influence reaction efficiency.

  • Solvent and Temperature: The solvent affects catalyst stability, solubility of the base, and overall reaction kinetics.[7][8] Aryl chloride couplings often require higher temperatures (90-110 °C) to overcome the activation energy of the oxidative addition.

  • Reagent Purity & Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure and the formation of homocoupled byproducts.[9] Similarly, boronic acids can degrade via protodeboronation if moisture is present.

Here is a logical workflow to diagnose the issue.

G start Reaction Failed: Low Conversion of This compound cat_check Step 1: Evaluate Catalyst System Is the ligand suitable for aryl chlorides? (e.g., XPhos, SPhos, RuPhos, IPr) start->cat_check base_check Step 2: Evaluate Base Is it strong enough? (e.g., K3PO4, Cs2CO3) cat_check->base_check If Yes cat_sol Action: Switch to a modern ligand system. Use a pre-catalyst (e.g., G3/G4) for reliability. cat_check->cat_sol If No solvent_check Step 3: Evaluate Solvent & Temp Is it anhydrous? Is temp >90°C? (e.g., Dioxane, Toluene, 2-MeTHF) base_check->solvent_check If Yes base_sol Action: Switch to K3PO4 or Cs2CO3. Ensure base is finely powdered. base_check->base_sol If No setup_check Step 4: Check Reaction Setup Was solvent properly degassed? Are reagents pure and dry? solvent_check->setup_check If Yes solvent_sol Action: Use fresh, anhydrous solvent. Increase temperature to 100-110°C. solvent_check->solvent_sol If No success Problem Solved setup_check->success If Yes cat_sol->success base_sol->success solvent_sol->success

Caption: Systematic troubleshooting workflow for Suzuki couplings.

This table provides validated starting points for screening.

ParameterCondition 1 (Robust Starting Point)Condition 2 (For Challenging Substrates)Rationale
Pd Source XPhos Pd G3 (2 mol%)RuPhos Pd G4 (2-5 mol%)Pre-catalysts ensure reliable formation of the active Pd(0) species.[10] RuPhos is more electron-rich than XPhos.
Ligand (Included in pre-catalyst)(Included in pre-catalyst)Buchwald biaryl phosphine ligands are essential for activating C-Cl bonds.[4]
Base K₃PO₄ (2.0 - 3.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ is a strong, effective base.[5] Cs₂CO₃ is more soluble and can sometimes accelerate reactions.[11]
Solvent 1,4-Dioxane / H₂O (10:1)2-MeTHF (anhydrous)A small amount of water can aid in dissolving the base and facilitate the catalytic cycle.[12] Anhydrous conditions may be needed to prevent hydrolysis.
Temperature 100 °C110 °CHigher temperatures are often necessary to drive the oxidative addition of the C-Cl bond.
Question 2: My Buchwald-Hartwig amination is giving poor yields. How is this different from a Suzuki coupling?

Answer:

While both reactions rely on palladium catalysis, the Buchwald-Hartwig amination has its own unique requirements. The core challenge remains the slow oxidative addition of the C-Cl bond.[2] However, the choice of base is even more critical and mechanistically distinct.

  • Mechanism of Base Action: Unlike the Suzuki reaction where the base activates the nucleophile precursor (boronic acid), in the Buchwald-Hartwig reaction, the strong base (typically an alkoxide) deprotonates the amine after it has coordinated to the palladium center, or it forms a palladium-alkoxide complex that then undergoes reaction with the amine.[1][13] This requires a very strong, non-nucleophilic base.

  • Catalyst Sensitivity: The palladium amido intermediate can be prone to side reactions like β-hydride elimination if the ligand is not sufficiently bulky.

G start Reaction Failed: Low C-N Coupling Yield ligand_check Step 1: Evaluate Ligand Is it a modern Buchwald ligand? (e.g., BrettPhos, RuPhos) start->ligand_check base_check Step 2: Evaluate Base Is it a strong, non-nucleophilic base? (e.g., NaOtBu, LHMDS) ligand_check->base_check If Yes ligand_sol Action: Switch to a ligand designed for C-Cl amination. Use a G3/G4 pre-catalyst. ligand_check->ligand_sol If No solvent_check Step 3: Evaluate Solvent Is it anhydrous and aprotic? (e.g., Toluene, Dioxane) base_check->solvent_check If Yes base_sol Action: Use NaOtBu or K2CO3/Cs2CO3 for sensitive substrates. Ensure base is fresh and stored under inert gas. base_check->base_sol If No reagent_check Step 4: Check Reagent Quality Is the amine pure? Are conditions strictly inert? solvent_check->reagent_check If Yes solvent_sol Action: Use fresh, anhydrous solvent. Ensure rigorous degassing. solvent_check->solvent_sol If No success Problem Solved reagent_check->success If Yes ligand_sol->success base_sol->success solvent_sol->success SNAr cluster_c1 Attack at C1 (Favored Pathway) cluster_c4 Attack at C4 (Disfavored Pathway) c1_start This compound c1_intermediate Meisenheimer Complex (Charge stabilized by N and C4-F) [FAST FORMATION] c1_start->c1_intermediate + Nu- c1_product C1-Substituted Product + Cl- (Good Leaving Group) [FAST ELIMINATION] c1_intermediate->c1_product c4_start This compound c4_intermediate Meisenheimer Complex (Charge stabilized by C1-Cl) [SLOWER FORMATION] c4_start->c4_intermediate + Nu- c4_product C4-Substituted Product + F- (Poor Leaving Group) [VERY SLOW ELIMINATION] c4_intermediate->c4_product

Caption: Comparison of SNAr pathways.

Recommended Conditions for SNAr at C1:

  • Nucleophile: A strong nucleophile is required (e.g., NaOMe, NaSMe, secondary amines like pyrrolidine).

  • Solvent: A polar aprotic solvent such as DMSO or DMF is ideal. These solvents solvate the counter-ion (e.g., Na⁺) but not the nucleophile, increasing its reactivity. [14]* Temperature: Elevated temperatures (e.g., 80-120 °C) are often necessary to drive the reaction to completion.

Section 3: Common Side Reactions
Question 4: I'm seeing a significant amount of a biaryl byproduct from the homocoupling of my boronic acid in a Suzuki reaction. How do I stop this?

Answer:

Boronic acid homocoupling is a common side reaction, especially when the desired cross-coupling is slow. It is typically mediated by Pd(II) species that form when the Pd(0) catalyst is oxidized by adventitious air. [9] Prevention Strategies:

  • Rigorous Inert Technique: This is non-negotiable. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or via three freeze-pump-thaw cycles). Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.

  • Use a Pre-catalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in situ reduction to the active Pd(0) state. This process can be inefficient and a source of side reactions. Using a well-defined Pd(0) pre-catalyst, like a G3 or G4 palladacycle, ensures a clean and quantitative entry into the catalytic cycle, minimizing the presence of problematic Pd(II) species. [4][10]3. Optimize Stoichiometry: Use a modest excess of the boronic acid (e.g., 1.2-1.5 equivalents). A very large excess can sometimes exacerbate homocoupling.

Question 5: My reaction mixture contains a byproduct that matches the mass of 4-fluoro-isoquinolin-1-one. What is happening?

Answer:

You are observing hydrolysis of the C1-chloro group. The C1 position is susceptible to hydrolysis, especially under basic conditions at elevated temperatures. This is a competitive pathway with your desired reaction.

Prevention Strategies:

  • Anhydrous Conditions: If your protocol uses an aqueous base (e.g., Na₂CO₃ in water/dioxane), this is the likely cause. Switch to an anhydrous system.

  • Change the Base: Use a base that is less prone to hydrolysis. Finely powdered, anhydrous K₃PO₄ is an excellent choice for Suzuki reactions in an anhydrous solvent like dioxane or 2-MeTHF. [5]3. Minimize Reaction Time: Monitor your reaction by TLC or LCMS. Once the starting material is consumed, work up the reaction promptly to prevent prolonged exposure to basic, high-temperature conditions.

Self-Validating Experimental Protocols

These protocols are designed as robust starting points. Always run a small-scale test reaction before committing a large amount of material.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the flask with a septum. Evacuate and backfill the flask with argon three times.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water via syringe to achieve a final substrate concentration of ~0.1 M (solvent ratio typically 10:1 dioxane:water).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Validation Step: Monitor the reaction progress by TLC or LCMS after 2, 6, and 12 hours to check for consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add this compound, BrettPhos Pd G3, and NaOt-Bu to an oven-dried vial equipped with a magnetic stir bar.

  • Add anhydrous toluene, followed by the amine.

  • Seal the vial with a PTFE-lined cap.

  • Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C. Stir for 12-24 hours.

  • Validation Step: Monitor the reaction by LCMS. The disappearance of the starting material and the appearance of the product mass are key indicators.

  • Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Vesnal. (2018).
  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • orthocresol. (2013). Answer to "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?". Chemistry Stack Exchange. [Link]
  • Li, B., et al. (2017). Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes.
  • Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions.
  • Reich, T. E., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Anonymous. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride. PubChem. [Link]
  • Wikipedia. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2017).
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Leah4sci. (2019).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Wang, C., et al. (2022). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Pearson Channels. (n.d.).
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
  • The Organic Chemistry Tutor. (2021). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. [Link]
  • Hirschi, J. S., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • DasBoots. (2021). Comment on "Diagnosing issues with a failed Suzuki coupling?". Reddit. [Link]
  • ChemRxiv. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
  • Wang, M., et al. (2011). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
  • Tlusty, M., et al. (2016). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Journal of Fluorine Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride. PubChem. [Link]
  • Reddit User. (2022). Struggling with Suzuki Reaction. Reddit. [Link]
  • Organic Chemistry Portal. (2021).
  • Reddit User. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
  • National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem. [Link]

Sources

Technical Support Center: Preventing Homocoupling in 1-Chloro-4-fluoroisoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for troubleshooting and optimizing cross-coupling reactions involving 1-chloro-4-fluoroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modern synthetic chemistry. Here, we address common challenges, with a particular focus on the prevention of undesired homocoupling side reactions, providing practical, in-depth solutions in a user-friendly question-and-answer format.

I. Understanding the Challenge: The Basics of Homocoupling

Q1: What is homocoupling in the context of a this compound cross-coupling reaction, and why is it a problem?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material react with each other. In the context of your work with this compound, you might observe the formation of a bi-isoquinoline dimer instead of the desired product from the reaction with your coupling partner (e.g., a boronic acid, organotin reagent, etc.).

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes your starting material, directly lowering the yield of your target molecule.

  • Complicated Purification: The homocoupled product often has similar polarity to the desired cross-coupled product, making chromatographic separation difficult and time-consuming.

  • Inaccurate Stoichiometry: The consumption of the starting material alters the stoichiometry of the reaction, potentially leading to incomplete conversion.

The general palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Homocoupling can arise from deviations in this cycle, often promoted by factors like the presence of oxygen or the use of certain palladium(II) precatalysts that require in-situ reduction to the active palladium(0) state.[3][4][5]

II. Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues

This section provides a systematic approach to identifying the root cause of homocoupling and implementing effective solutions.

Decision-Making Workflow for Troubleshooting Homocoupling

G start High Homocoupling Observed atmosphere Evaluate Reaction Atmosphere start->atmosphere catalyst Assess Catalyst System (Pd Source & Ligand) atmosphere->catalyst Atmosphere is Inert sub_atmosphere1 Is the system rigorously deoxygenated? atmosphere->sub_atmosphere1 conditions Review Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions Catalyst System Optimized sub_catalyst1 Using a Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2)? catalyst->sub_catalyst1 reagents Check Reagents & Stoichiometry conditions->reagents Conditions are Appropriate sub_conditions1 Is the base too strong or concentration too high? conditions->sub_conditions1 end Homocoupling Minimized reagents->end Reagents & Stoichiometry Corrected sub_atmosphere_yes Yes sub_atmosphere1->sub_atmosphere_yes Yes sub_atmosphere_no No sub_atmosphere1->sub_atmosphere_no No sub_atmosphere_yes->catalyst action_atmosphere Degas solvents (sparging, freeze-pump-thaw). Ensure a positive pressure of inert gas (N2 or Ar). sub_atmosphere_no->action_atmosphere action_atmosphere->atmosphere action_catalyst1 Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) or a modern precatalyst (e.g., Buchwald G3/G4). sub_catalyst1->action_catalyst1 Yes sub_catalyst2 Is the ligand appropriate? (Bulky, electron-rich) sub_catalyst1->sub_catalyst2 No action_catalyst1->catalyst sub_catalyst2->conditions Yes action_catalyst2 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). sub_catalyst2->action_catalyst2 No action_catalyst2->catalyst action_conditions1 Try weaker bases (e.g., K2CO3, K3PO4) or decrease base concentration. sub_conditions1->action_conditions1 Yes sub_conditions2 Is the temperature too high? sub_conditions1->sub_conditions2 No action_conditions1->conditions sub_conditions2->reagents No action_conditions2 Lower the reaction temperature. Consider running a temperature screen. sub_conditions2->action_conditions2 Yes action_conditions2->conditions

Caption: Troubleshooting workflow for minimizing homocoupling.

Q2: My reaction is showing significant homocoupling of my boronic acid partner. How do I address this?

A2: Homocoupling of boronic acids is a frequent issue in Suzuki-Miyaura couplings.[4] This side reaction is often promoted by the presence of oxygen and Pd(II) species.[5] Here’s a prioritized checklist to mitigate this:

  • Ensure a Scrupulously Inert Atmosphere: Oxygen is a known culprit in promoting the homocoupling of boronic acids.[6]

    • Actionable Advice: Thoroughly degas your solvent(s) using methods like nitrogen or argon sparging for at least 30 minutes, or by employing several freeze-pump-thaw cycles.[4] Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup and duration.

  • Re-evaluate Your Palladium Source: Pd(II) precatalysts like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) require reduction to the active Pd(0) species in situ. This reduction can sometimes occur via the homocoupling of two boronic acid molecules, which regenerates Pd(0) to enter the desired catalytic cycle.[4][5]

    • Actionable Advice: Switch to a Pd(0) source such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] Alternatively, modern palladium precatalysts, like those developed by Buchwald, are designed for clean and efficient generation of the active Pd(0) catalyst, which can significantly suppress homocoupling.[4]

  • Optimize Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[7]

    • Actionable Advice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs).[4] The steric hindrance of these ligands can disfavor the formation of intermediates that lead to homocoupling, while their electron-donating nature can facilitate the desired reductive elimination step.[7]

  • Adjust Stoichiometry: An excess of the boronic acid can increase the probability of homocoupling.

    • Actionable Advice: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid. This can help to ensure the boronic acid is consumed primarily through the cross-coupling pathway.[8]

Q3: I'm performing a Sonogashira coupling with this compound and observing significant formation of the di-alkyne homocoupled product (Glaser coupling). What are the key parameters to adjust?

A3: The homocoupling of terminal alkynes, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[9] This oxidative coupling is highly sensitive to the presence of oxygen.

  • Rigorous Exclusion of Oxygen: This is the most critical factor.

    • Actionable Advice: As with Suzuki couplings, ensure all solvents are thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere. Some protocols even suggest using a diluted hydrogen gas mixture with nitrogen or argon to minimize oxygen.[9]

  • Consider Copper-Free Conditions: The copper(I) co-catalyst is often implicated in the homocoupling pathway.

    • Actionable Advice: Investigate copper-free Sonogashira protocols. These methods rely on specialized palladium catalysts or bulky phosphine ligands to facilitate the coupling without the need for copper, thereby eliminating a primary pathway for alkyne homocoupling.[8]

  • Control Catalyst and Reagent Concentrations: High concentrations of the catalyst and the alkyne can favor the bimolecular homocoupling reaction.

    • Actionable Advice: Consider slow addition of the terminal alkyne to the reaction mixture to maintain a low instantaneous concentration. Also, ensure that the catalyst loading is optimized and not excessively high.

Q4: In my Buchwald-Hartwig amination, I'm not seeing homocoupling, but my yields are low. Could related side reactions be the issue?

A4: While homocoupling of the amine is not a typical side reaction in Buchwald-Hartwig amination, low yields can be indicative of other unproductive pathways or catalyst deactivation.[10]

  • Catalyst Deactivation: Amines themselves can act as ligands for palladium, potentially deactivating the catalyst.

    • Actionable Advice: It can be beneficial to add a slight excess of the phosphine ligand relative to the palladium source to prevent the amine from displacing the desired ligand from the metal center.

  • Purity of Reagents: The purity of the amine is exceedingly important. Trace impurities can poison the catalyst and halt the reaction.

    • Actionable Advice: Ensure your amine is purified shortly before use, for instance, by distillation, crystallization, or filtration through a plug of activated alumina.

  • Choice of Base and Ligand: The combination of base and ligand is crucial for an efficient reaction.

    • Actionable Advice: For challenging substrates, screen different combinations of bases (e.g., NaOtBu, K₃PO₄) and sterically hindered, electron-rich ligands (e.g., BrettPhos, XantPhos).[11]

III. Experimental Protocols and Data

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

G cluster_prep Preparation cluster_reaction Reaction Setup (under N2) prep1 1. Oven-dry all glassware. prep2 2. Degas solvent (e.g., Dioxane/H2O) via N2 sparging for 30 min. prep1->prep2 setup1 3. To the reaction vessel, add: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) prep2->setup1 setup2 4. Add Pd(0) catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if separate). setup1->setup2 setup3 5. Add degassed solvent via cannula. setup2->setup3 setup4 6. Heat to desired temperature (e.g., 80-100 °C) and monitor by TLC/LC-MS. setup3->setup4

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

ParameterRecommended ConditionRationale for Preventing Homocoupling
Palladium Source Pd(PPh₃)₄ or Buchwald Precatalyst (G3/G4)Avoids in-situ reduction of Pd(II) which can promote homocoupling.[4][5]
Ligand Bulky, electron-rich phosphines (e.g., SPhos)Steric bulk hinders homocoupling pathways; electron-richness promotes desired reductive elimination.[4][7]
Base Weaker inorganic bases (K₂CO₃, K₃PO₄)Stronger bases can sometimes promote side reactions.
Atmosphere Rigorously inert (N₂ or Ar)Minimizes oxygen, a key promoter of boronic acid homocoupling.[8][12]
Stoichiometry Slight excess of boronic acid (1.1-1.2 eq)Can help drive the reaction to completion, but careful monitoring is needed to avoid excess boronic acid which can homocouple.
Temperature 80–110 °C (start lower)Lower temperatures can disfavor side reactions.[8][13] Optimize as needed for reaction rate.

IV. Frequently Asked Questions (FAQs)

Q5: Can the solvent choice impact the level of homocoupling?

A5: Yes, the solvent can influence the reaction outcome. Aprotic solvents like dioxane, toluene, and THF are commonly used and are generally effective.[4] The key is to ensure the solvent is anhydrous and thoroughly deoxygenated, as residual water and oxygen are often the primary culprits related to the solvent that contribute to homocoupling.

Q6: I'm using a Pd(II) source and can't switch to a Pd(0) catalyst. Are there any other strategies to prevent homocoupling?

A6: If you must use a Pd(II) source, you can try a "pre-reduction" step. This involves heating the Pd(II) source with the ligand and base for a short period before adding your starting materials. This can help to generate the active Pd(0) species more cleanly. Additionally, some literature reports the use of mild reducing agents, like potassium formate, to minimize the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[12]

Q7: My cross-coupling reaction is a Stille coupling. Is homocoupling of the organotin reagent a major concern?

A7: Yes, the oxidative homocoupling of the organostannane is a known major side reaction in Stille couplings.[14] Similar to other cross-coupling reactions, ensuring an inert atmosphere is crucial. The choice of ligand is also important, with sterically hindered, electron-rich ligands often accelerating the desired cross-coupling pathway.[15] In some cases, additives like copper(I) iodide (CuI) have been shown to increase the rate of the cross-coupling, potentially outcompeting the homocoupling side reaction.[15]

Q8: For a Buchwald-Hartwig amination of this compound, which position is more likely to react, the C1-Cl or the C4-F bond?

A8: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > OTf > Cl >> F. Therefore, the oxidative addition of the palladium catalyst to the C-Cl bond at the 1-position is significantly more favorable than to the C-F bond at the 4-position. You can expect selective coupling at the C1 position under standard Buchwald-Hartwig conditions.

V. References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Available from:

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Available from:

  • American Chemical Society. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available from:

  • Cross-Coupling Reactions Guide. Available from:

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from:

  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from:

  • Sigma-Aldrich. Cross-Coupling Reaction Guide. Available from:

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from:

  • Benchchem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Available from:

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. Available from:

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from:

  • American Chemical Society. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Available from:

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from:

  • Wikipedia. Suzuki reaction. Available from:

  • ResearchGate. Temperature effect on the model SM cross-coupling reaction using ligand... Available from:

  • American Chemical Society. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from:

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available from:

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from:

  • American Chemical Society. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from:

  • Wikipedia. Buchwald–Hartwig amination. Available from:

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? Available from:

  • NROChemistry. Stille Coupling. Available from:

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from:

  • Myers Group, Harvard University. The Stille Reaction. Available from:

Sources

Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving the isoquinoline scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation on this critical heterocyclic motif. Difficult couplings, particularly at the sterically hindered C1 position or with electron-rich/poor coupling partners, are common hurdles in the synthesis of novel isoquinoline-based compounds.[1]

This document provides in-depth, field-proven insights in a question-and-answer format, alongside troubleshooting guides and detailed protocols to empower you to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of a 1-chloro-isoquinoline failing or giving low yield?

A1: The coupling at the C1 position of isoquinolines is notoriously difficult for several reasons:

  • Steric Hindrance: The C1 position is sterically encumbered by the fused benzene ring and the peri-hydrogen at C8. This bulkiness can hinder the approach of the palladium catalyst, impeding the crucial oxidative addition step.[2][3][4]

  • Electronic Effects: The nitrogen atom in the isoquinoline ring can act as a Lewis base and coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, preventing it from participating in the catalytic cycle.

  • Leaving Group Inertness: Chloro-substituents are significantly less reactive than their bromo or iodo counterparts in the oxidative addition step (reactivity order: I > Br > Cl).[5][6] Overcoming this high activation barrier requires a highly active catalyst system.

To address this, you need a catalyst system specifically designed for challenging substrates. This typically involves the use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), which are known to promote the oxidative addition of unactivated aryl chlorides.[7][8][9][10]

Q2: I'm observing significant amounts of a dehalogenated isoquinoline byproduct. What is causing this?

A2: Dehalogenation is a common side reaction in Suzuki couplings.[5] It occurs when the oxidative addition intermediate, Ar-Pd(II)-X, undergoes a reaction that replaces the aryl group with a hydride, which then reductively eliminates to form the dehalogenated arene. Potential sources for the hydride include the solvent (e.g., alcohols), the base, or even trace water in the reaction. Using rigorously anhydrous solvents and selecting a non-reducing base can help mitigate this issue.

Q3: What is the best "go-to" catalyst system for a novel isoquinoline Suzuki coupling?

A3: While there is no single "magic bullet," a highly reliable starting point for difficult heteroaryl couplings, including isoquinolines, is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich dialkylbiaryl phosphine ligand.[7][11]

A robust initial screening condition would be:

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos or SPhos (2-4 mol%)

  • Base: K₃PO₄ or K₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane or Toluene, often with a small amount of water.[1][12]

This combination is effective for a wide range of substrates, including challenging aryl chlorides.[9][10]

Q4: How critical is the choice of base? Can I just use any carbonate?

A4: The base is a critical component and its choice can dramatically affect the reaction outcome.[13] The base plays multiple roles in the catalytic cycle, primarily to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[14][15][16][17]

  • Strong vs. Weak Bases: Stronger bases (e.g., Cs₂CO₃, K₃PO₄) are often more effective for less reactive coupling partners (like aryl chlorides) as they more readily form the active boronate species. Weaker bases like Na₂CO₃ may be sufficient for more reactive aryl bromides or iodides.

  • Solubility: The solubility of the base is also important. K₃PO₄ is often favored in solvents like dioxane for its moderate solubility and high basicity.

  • Substrate Compatibility: If your isoquinoline contains base-sensitive functional groups, you may need to screen milder bases like K₂CO₃ or even organic bases, although this may require longer reaction times or higher temperatures.

Part 2: Troubleshooting Guide for Difficult Isoquinoline Couplings

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Catalyst Inactivity: The chosen ligand is not electron-rich or bulky enough to promote oxidative addition of the isoquinoline halide. 2. Catalyst Deactivation: The isoquinoline nitrogen is poisoning the palladium center. 3. Poor Boronic Acid Quality: The boronic acid has degraded to boroxine or is impure.1. Switch to a more robust ligand: Use a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos). For extremely hindered cases, consider even bulkier ligands.[8][9][18] 2. Increase catalyst loading: Try increasing the Pd/ligand loading to 3-5 mol%. 3. Use a precatalyst: Buchwald-type palladacycle precatalysts can be more stable and efficient. 4. Verify boronic acid quality: Use fresh, high-purity boronic acid or convert it to a more stable trifluoroborate or MIDA boronate salt.
High Levels of Homocoupling 1. Aryl Halide Homocoupling: The palladium catalyst is reacting with two molecules of the isoquinoline halide. 2. Boronic Acid Homocoupling: The boronic acid is unstable under the reaction conditions.1. Lower the reaction temperature: This can disfavor the side reaction. 2. Use a higher ligand-to-palladium ratio: A ratio of 2:1 or even 4:1 can help stabilize the catalyst and prevent unwanted side reactions. 3. Ensure slow addition of the base: This can prevent a rapid, localized buildup of the boronate species that can lead to homocoupling.
Dehalogenation of Isoquinoline 1. Hydride Source: The solvent (e.g., alcohol co-solvent) or base is acting as a hydride source. 2. Water: Excess water in the reaction can lead to protodeboronation and dehalogenation.1. Use anhydrous solvents: Ensure solvents like dioxane or toluene are rigorously dried. 2. Avoid alcohol co-solvents: If a co-solvent is needed, consider using THF or CPME. 3. Use a non-coordinating base: K₃PO₄ is often a good choice. 4. Minimize water content: If an aqueous base is used, keep the water volume to a minimum (e.g., 10:1 organic/aqueous).
Reaction Stalls at ~50% Conversion 1. Catalyst Degradation: The catalyst is not stable enough for the duration of the reaction at the required temperature. 2. Product Inhibition: The biaryl product may be coordinating to the palladium, slowing down the catalytic cycle.1. Use a more stable ligand/precatalyst: Switch to a more robust Buchwald ligand or a palladacycle precatalyst. 2. Try a different solvent: Solvent can affect catalyst stability and reaction rates.[19][20][21][22] Consider switching from dioxane to toluene or vice-versa. 3. Lower the reaction temperature and extend the reaction time.

Part 3: Key Catalyst Systems & Experimental Protocols

The selection of the catalyst system is paramount for success. Below are recommended starting points for difficult isoquinoline couplings.

Recommended Catalyst Systems for Isoquinoline Suzuki Couplings
Substrate Challenge Pd Source (mol%) Recommended Ligand (mol%) Base (equiv.) Solvent Temp (°C) Rationale & Comments
1-Chloro-isoquinoline (General) Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane100-120XPhos is a highly active, bulky, and electron-rich ligand ideal for activating inert C-Cl bonds.[1][9]
Sterically Hindered Coupling (e.g., with ortho-substituted boronic acid) Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Toluene/H₂O (10:1)110RuPhos and other bulky Buchwald ligands are designed to facilitate couplings of sterically demanding partners.[2][7]
Electron-Deficient Isoquinoline PdCl₂(Amphos)₂ (2)- (pre-formed complex)K₂CO₃ (3)Dioxane/H₂O (4:1)90Amphos-based catalysts have shown high efficacy for electron-poor heteroaryl chlorides.[23]
Base-Sensitive Isoquinoline Pd(PPh₃)₄ (5)- (pre-formed complex)K₂CO₃ or KF (2)DME80-90A classic catalyst that can be effective with milder bases, though higher loadings may be needed.[1]
Protocol 1: General Procedure for Coupling of a 1-Chloro-isoquinoline with an Arylboronic Acid

This protocol is a robust starting point for challenging couplings involving 1-chloro-isoquinolines.

Materials:

  • 1-Chloro-isoquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv), finely ground

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 1-chloro-isoquinoline, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 4: Understanding the Core Principles & Mechanisms

A deeper understanding of the catalytic cycle and the role of each component is crucial for rational troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product Ar1X Ar¹-X (Isoquinoline Halide) Ar1X->OxAdd Ar2B Ar²-B(OR)₃⁻ (Activated Boronate) Ar2B->Transmetal Base Base (e.g., K₃PO₄) BoronicAcid Ar²-B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Ar2B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-limiting step, especially with unreactive halides like chlorides.[5] A Pd(0) complex inserts into the carbon-halide bond of the isoquinoline, forming a Pd(II) intermediate. Bulky, electron-donating ligands are crucial here as they increase the electron density on the palladium center, facilitating its insertion into the C-X bond.[7][24]

  • Transmetalation: The organic group from the activated boronate complex is transferred to the palladium center, displacing the halide. The base is critical for this step to proceed.[15][17]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Decision Workflow for Catalyst Selection

When faced with a new isoquinoline coupling, a systematic approach can save significant time and resources.

Decision_Tree start Start: New Isoquinoline Coupling halide_check What is the Halide? (at C1 or other pos.) start->halide_check cl Chloride halide_check->cl Cl br_i Bromide / Iodide halide_check->br_i Br/I steric_check High Steric Hindrance? (e.g., C1-position AND ortho-subst. boronic acid) base_sensitivity Base Sensitive Functional Groups? steric_check->base_sensitivity No hindered_ligand Use Bulkier Ligand: RuPhos or tBuXPhos Consider Cs₂CO₃ steric_check->hindered_ligand Yes electronics_check Are substrates electron-poor? base_sensitivity->electronics_check No mild_base Use Milder Base: K₂CO₃ or KF May need longer time/temp base_sensitivity->mild_base Yes buchwald High-Activity System: Pd₂(dba)₃ / XPhos or SPhos K₃PO₄ in Dioxane cl->buchwald std_catalyst Standard System: Pd(PPh₃)₄ or Pd(OAc)₂/SPhos K₂CO₃ in DME/H₂O br_i->std_catalyst buchwald->steric_check std_catalyst->steric_check hindered_ligand->base_sensitivity mild_base->electronics_check

Caption: A decision workflow for initial catalyst screening in isoquinoline Suzuki couplings.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16851–16864. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • Biswas, S., Shrestha, B., & Doyle, A. G. (2018). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Ghaffar, T., & Parkins, A. W. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26804-26812. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Feuerstein, M., et al. (2001). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. Chemistry-A European Journal, 7(2), 435-442. [Link]
  • Wikipedia. (n.d.). Suzuki reaction.
  • Ullah, E., McNulty, J., Kennedy, C., & Robertson, A. (2011). One step entry to P,O- and P,N-type heterocyclic tertiary phosphine ligands and application in Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(12), 4543-4548. [Link]
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen, 3(3), 96-102. [Link]
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
  • Mako, T. L., & Byers, J. A. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Collection of scientific papers «SCIENTIA». (2024). PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS? [Link]
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). The intrinsic electrophilicity of C1 in isoquinolines is sufficient to... [Link]
  • Stanforth, S. P., et al. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 845-850. [Link]
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. [Link]
  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1038-1045. [Link]
  • RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(1), 10-13. [Link]
  • Merck Millipore. (n.d.). Buchwald Phosphine Ligands.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
  • ChemRxiv. (n.d.).
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
  • PubMed. (n.d.).
  • Wisniewski, S. R., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 19(17), 4596–4599. [Link]
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Improving Regioselectivity of Substitutions on 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) on 1-chloro-4-fluoroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to control and optimize the regioselectivity of their substitution reactions at either the C1 or C4 position. Here, we address common experimental challenges through a detailed question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in nucleophilic aromatic substitutions on this compound?

A1: The regioselectivity of SNAr reactions on the this compound scaffold is primarily dictated by the electronic properties of the isoquinoline ring system and the nature of the attacking nucleophile. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which activates the heterocyclic ring towards nucleophilic attack.

Specifically, positions C1 and C4 are the most susceptible to substitution.[1][2] The preference for one position over the other is a result of the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack.[3][4]

  • Attack at C1: Nucleophilic attack at the C1 position, adjacent to the nitrogen, is often favored. The resulting negative charge in the Meisenheimer intermediate can be effectively stabilized by the adjacent electronegative nitrogen atom through resonance.[5] This is analogous to the preferential C2/C6 substitution in pyridines.

  • Attack at C4: The C4 position is also activated, and its reactivity is influenced by the fluorine substituent. While fluorine is highly electronegative, its small size and ability to participate in resonance can modulate the electrophilicity of the C4 carbon.

The final regiochemical outcome is a delicate balance of these electronic factors, steric hindrance from the nucleophile and substituents, and the reaction conditions employed.[6]

Q2: Why does my reaction yield a mixture of 1-substituted and 4-substituted products? How can I favor substitution at the C1 position?

A2: Obtaining a mixture of regioisomers is a common challenge. Several factors can lead to this lack of selectivity. To favor substitution at the C1 position, you should consider the following strategies:

  • Choice of Nucleophile: Hard nucleophiles (e.g., alkoxides, primary amines) tend to favor attack at the more electronically deficient C1 position. Softer, bulkier nucleophiles might show less selectivity or even a preference for the C4 position.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile salt, leaving a "naked" and more reactive anion. This can enhance the intrinsic electronic preferences of the substrate, often favoring C1 substitution.

  • Temperature Control: Lowering the reaction temperature can often increase selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which typically corresponds to the formation of the more stable C1-substituted Meisenheimer intermediate.

G cluster_outcome Desired Outcome Hard_Nucleophile Hard Nucleophile (e.g., RO⁻, RNH₂) C1_Substitution Preferential C1 Substitution Hard_Nucleophile->C1_Substitution Favors attack at electron-deficient C1 Polar_Aprotic_Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Polar_Aprotic_Solvent->C1_Substitution Enhances nucleophilicity Low_Temp Low Temperature Low_Temp->C1_Substitution Increases kinetic control

Q3: Conversely, how can I promote substitution at the C4 position, displacing the fluorine atom?

A3: Directing the substitution to the C4 position requires overcoming the inherent electronic preference for C1. This can be achieved by manipulating the reaction conditions to favor the kinetically or thermodynamically less favored pathway, or by using specific reagents that have an affinity for the C4 position.

  • Bulky Nucleophiles: Employing sterically hindered nucleophiles can disfavor attack at the more crowded C1 position, thereby increasing the proportion of C4 substitution.

  • Lewis Acid Catalysis: The use of a Lewis acid could potentially coordinate with the nitrogen atom of the isoquinoline ring, increasing the electrophilicity of the entire system, but potentially altering the relative reactivity of C1 and C4. This approach would require careful empirical optimization.

  • Directed Ortho-Metalation: A more advanced strategy involves the use of directed metalation. While not a direct SNAr, it offers a synthetic route to functionalize the C4 position.[7][8]

Troubleshooting Guides

Problem 1: Low reaction conversion and recovery of starting material.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficiently reactive nucleophile Use a stronger base to deprotonate the nucleophile (e.g., NaH, KHMDS).A more basic environment generates a higher concentration of the active nucleophilic species.
Poor solvent choice Switch to a high-boiling polar aprotic solvent (e.g., DMSO, NMP).These solvents effectively solvate cations, leading to a more reactive "naked" anionic nucleophile. Their higher boiling points also allow for increased reaction temperatures if necessary.
Reaction temperature is too low Gradually increase the reaction temperature in increments of 10-20 °C.SNAr reactions often have a significant activation energy barrier. Increased temperature provides the necessary energy to overcome this barrier.[9]
Deactivation of the isoquinoline ring Ensure the absence of any adventitious acids that could protonate the ring nitrogen.Protonation of the isoquinoline nitrogen would create a highly electron-deficient system, but it can also lead to solubility issues and side reactions.
Problem 2: Formation of undesired side products, such as di-substituted isoquinolines.
Potential Cause Troubleshooting Step Scientific Rationale
Excess nucleophile Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the nucleophile.A large excess of the nucleophile can drive the reaction towards di-substitution, especially if the initial substitution product is still reactive.
High reaction temperature or prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Consider lowering the temperature.Over-running the reaction can provide the necessary energy and time for the less favorable second substitution to occur.
Reactive primary substitution product If the initial product is highly activated towards a second substitution, consider a protecting group strategy if feasible.This is a more complex solution but may be necessary if other methods fail to control di-substitution.
Problem 3: Difficulty in purifying the desired regioisomer from the reaction mixture.
Potential Cause Troubleshooting Step Scientific Rationale
Similar polarity of isomers Employ a different stationary phase for column chromatography (e.g., alumina instead of silica gel) or use a different solvent system.Changing the chromatographic conditions can alter the relative retention times of the isomers, allowing for better separation.
Isomers co-crystallize Attempt to derivatize the mixture with a reagent that reacts selectively with one isomer, facilitating separation.This is an indirect method but can be effective if the isomers have different functional group reactivity.
Inseparable mixture Re-evaluate the reaction conditions to improve the regioselectivity, minimizing the formation of the undesired isomer.The most effective solution is often to optimize the reaction to produce a single, pure product.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile (Favoring C1 Substitution)
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add the desired amine nucleophile (1.2 eq).

  • Add a suitable base, such as K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-amino-4-fluoroisoquinoline.

G cluster_workflow Experimental Workflow Start 1. Dissolve this compound in anhydrous DMF Add_Nucleophile 2. Add amine nucleophile (1.2 eq) Start->Add_Nucleophile Add_Base 3. Add base (e.g., K₂CO₃) Add_Nucleophile->Add_Base React 4. Stir at room temperature Add_Base->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Workup 6. Aqueous workup and extraction Monitor->Workup Reaction complete Purify 7. Column chromatography Workup->Purify Product Pure C1-substituted product Purify->Product

References

  • A Versatile Synthesis of Substituted Isoquinolines. (2012). PMC - NIH.
  • A Versatile Synthesis of Substituted Isoquinolines. (2011). Andrew G Myers Research Group - Harvard University.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • 4-Fluoroisoquinoline manufacturing method. (n.d.). Google Patents.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). MDPI.
  • One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. (2024). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Química Organica.org.
  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). PubMed.
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (n.d.). PMC - PubMed Central.
  • Haloselectivity of Heterocycles. (n.d.). Baran Lab.
  • Why does nucleophilic substitution in isoquinoline favour at position 1? (2020). Quora.
  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Stack Exchange.
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (2016). Figshare.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.

Sources

Technical Support Center: Scale-Up Synthesis of 1-Chloro-4-fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Chloro-4-fluoroisoquinoline derivatives. This guide is designed for researchers, chemical engineers, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot plant or manufacturing scale. The transition from gram-scale success to kilogram-scale production introduces significant challenges related to reaction kinetics, thermodynamics, and material handling. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to ensure a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific, critical issues that frequently arise during the scale-up of the chlorination step, a pivotal transformation in this synthetic sequence. The conversion of a 4-fluoro-1-hydroxyisoquinoline precursor to the target 1-chloro derivative using chlorinating agents like phosphorus oxychloride (POCl₃) is often the source of complications.

Q1: My large-scale batch shows low or incomplete conversion from 4-fluoro-1-hydroxyisoquinoline to the 1-chloro product, despite the lab-scale reaction proceeding to completion. What's going wrong?

A1: This is a classic scale-up issue where thermal and mixing inefficiencies are the primary culprits.

  • Causality—Heat Transfer Limitations: In a large reactor, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to achieve the same efficient and uniform heating as in a small round-bottom flask. The reaction, which often requires heating to reflux (typically 65-120°C), may have "cold spots" where the internal temperature never reaches the optimal activation energy for the reaction to proceed efficiently.[1]

  • Causality—Mixing Inefficiency: The starting material, 4-fluoro-1-hydroxyisoquinoline, is often a solid with limited solubility in the chlorinating agent (e.g., POCl₃) at lower temperatures. Inadequate agitation in a large vessel can lead to clumps of unreacted solid, preventing effective contact with the reagent.

Troubleshooting & Optimization:

  • Monitor Internal Temperature: Do not rely on the jacket temperature. Always use a calibrated internal temperature probe to get a true reading of the reaction mass.

  • Stirring and Baffling: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and baffles to create turbulent flow, prevent vortexing, and guarantee suspension of all solids.

  • Staged Reagent Addition: Consider adding the solid starting material in portions to the pre-heated POCl₃ to improve initial dispersion and control the reaction onset.

  • Extended Reaction Time: At scale, it's common to require longer reaction times than in the lab to achieve full conversion. Use in-process controls (IPCs) like HPLC to monitor the disappearance of the starting material before proceeding to work-up.

Q2: The quenching step of the reaction mixture containing excess POCl₃ is extremely violent and difficult to control in the pilot reactor. How can we manage this safely?

A2: The uncontrolled exotherm during the quench is one of the most significant safety hazards in this process. The reaction of residual phosphorus oxychloride with water is rapid and highly exothermic, potentially leading to a runaway reaction.

  • Causality—Exothermic Hydrolysis: POCl₃ reacts vigorously with water to produce phosphoric acid and hydrochloric acid gas. At scale, the heat generated can rapidly increase the temperature and pressure inside the reactor beyond its operational limits. The Skraup synthesis of quinolines is another classic example of a notoriously exothermic reaction that requires careful moderation.[2]

Troubleshooting & Optimization Protocol (Controlled Quench):

  • Reduce POCl₃ Volume: Before quenching, distill off the bulk of the excess POCl₃ under reduced pressure. This is the single most effective step to reduce the energy of the quench.[3]

  • Reverse Quench: Never add water or a quenching solution to the reaction mixture. Instead, slowly add the cooled reaction mixture to a separate, well-stirred, and cooled quenching vessel containing a large volume of ice-water or an ice/aqueous base mixture.[4] This ensures the quenching medium is always in vast excess, with a large thermal capacity to absorb the heat.

  • Maintain Temperature Control: The quenching vessel must have an efficient cooling system. The addition rate of the reaction mixture should be carefully controlled to maintain the internal temperature of the quench pot below a safe, predetermined limit (e.g., < 10°C).[4][5]

  • Adequate Headspace and Venting: Ensure the quenching reactor has sufficient headspace and is properly vented to handle any off-gassing (primarily HCl).

Q3: Our final, isolated this compound product is contaminated with a persistent impurity that has a similar retention time in our standard HPLC method. How can we identify and eliminate it?

A3: This often points to an impurity in the starting materials or a subtle side reaction.

  • Causality—"Desfluoro" Impurity: A common issue in fluorinated compound synthesis is the presence of a non-fluorinated analogue in the starting materials.[6] If your 4-fluoro-1-hydroxyisoquinoline contains even a small amount of 1-hydroxyisoquinoline, it will be converted to 1-chloroisoquinoline, which can be difficult to separate from the desired product.

  • Causality—Positional Isomers: Depending on the synthetic route to your precursor, you may have positional isomers of the fluorine atom that carry through the synthesis.

Troubleshooting & Optimization:

  • Incoming Raw Material Analysis: Implement a stringent quality control check on your 4-fluoro-1-hydroxyisoquinoline precursor. Develop an analytical method (e.g., HPLC or GC) specifically designed to detect and quantify the potential "desfluoro" impurity.[6] Reject any batches that do not meet the purity specification.

  • Purification Strategy: While chromatography is often avoided at scale, a final crystallization step is crucial. If the impurity co-crystallizes, a reslurry in a different solvent system may be necessary. For highly challenging separations, forming a salt (e.g., hydrochloride) of the product can sometimes alter the crystal lattice and exclude the impurity during precipitation.[4]

Frequently Asked Questions (FAQs)

Q: What are the primary safety considerations when handling phosphorus oxychloride (POCl₃) at an industrial scale? A: POCl₃ is highly corrosive, toxic, and reacts violently with water.[4] All transfers should be conducted in a closed system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. Emergency showers and eyewash stations must be readily accessible. Ensure the reactor and all transfer lines are completely dry before introducing the reagent.

Q: Is it preferable to use POCl₃ or another chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)? A: POCl₃ is generally the most effective and commonly used reagent for converting 1-hydroxyisoquinolines to their 1-chloro counterparts.[1] Thionyl chloride can also be used, but reaction conditions may need re-optimization. PCl₅ is also effective but is a solid, which can present material handling challenges at scale compared to liquid POCl₃.

Q: How can we best achieve purification of the final product on a multi-kilogram scale? A: The most scalable and economical purification method is crystallization. After the extractive work-up and solvent swap into a suitable crystallization solvent (e.g., isopropanol, heptane, or a mixture), the product can be crystallized. Cooling the solution slowly often yields a purer product. If the free base is an oil or difficult to crystallize, precipitation as a hydrochloride salt is a robust alternative that often yields a stable, easily filterable solid with improved purity.[4]

Experimental Protocols

Protocol 1: Scaled-Up Chlorination of 4-fluoro-1-hydroxyisoquinoline

This protocol is a representative example and must be adapted and validated for specific equipment and batch sizes.

  • Vessel Preparation: Ensure a clean, dry, glass-lined or Hastelloy reactor is inerted with nitrogen.

  • Reagent Charge: Charge phosphorus oxychloride (POCl₃, ~5-10 molar equivalents) into the reactor.

  • Heating: Heat the POCl₃ to the target reaction temperature (e.g., 80°C), monitoring the internal temperature.

  • Substrate Addition: Slowly add the 4-fluoro-1-hydroxyisoquinoline (1.0 eq) to the hot POCl₃ in portions, ensuring the temperature remains stable and solids are well-dispersed.

  • Reaction & Monitoring: Heat the mixture to reflux (approx. 105-110°C) and hold for 3-5 hours.[3] Monitor the reaction's progress by taking samples periodically for HPLC analysis until <1% of the starting material remains.

  • Solvent Removal: Once complete, cool the reaction to 50-60°C and distill off the excess POCl₃ under vacuum.

Protocol 2: Controlled Quench and Extractive Work-Up
  • Quench Vessel Prep: In a separate, larger reactor, charge a sufficient volume of ice and water (or a dilute aqueous sodium bicarbonate solution) and cool the jacketed vessel to maintain an internal temperature of 0-5°C.

  • Controlled Addition: Slowly transfer the cooled crude reaction residue from Protocol 1 into the vigorously stirred quench vessel, carefully controlling the addition rate to keep the quench temperature below 10°C.

  • Extraction: Once the addition is complete, add a suitable organic solvent, such as dichloromethane (DCM) or Toluene.[3]

  • Phase Separation & Washes: Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Parameter Lab Scale (10g) Pilot Scale (10kg) Key Considerations for Scale-Up
Chlorinating Agent POCl₃ (5-10 eq)POCl₃ (3-5 eq)Minimize excess reagent to reduce quench severity and waste.
Temperature 110°C (Oil Bath)105-110°C (Internal)Must monitor internal temperature; jacket temp is insufficient.
Reaction Time 2-3 hours4-8 hoursSlower heat/mass transfer necessitates longer hold times.
Quench Method Pour onto iceReverse quench (add mixture to ice-water)CRITICAL SAFETY STEP. Direct quenching is not safe at scale.
Purification Flash ChromatographyCrystallization / Salt FormationChromatography is not economically viable for large quantities.

Visualizations

Workflow for Scale-Up Synthesis

A clear, sequential process is vital for reproducible manufacturing.

cluster_prep Pre-Reaction cluster_reaction Reaction cluster_workup Work-Up & Isolation A Reactor Prep (Dry, Inert) B Charge POCl3 A->B C Heat to Temp B->C D Add Precursor (4-fluoro-1-hydroxyisoquinoline) C->D E Reflux & Monitor (IPC) D->E F Distill Excess POCl3 E->F G Controlled Quench F->G H Extraction & Washes G->H I Solvent Swap & Crystallization H->I J Filter & Dry Product I->J

Caption: High-level process flow for the synthesis of this compound.

Troubleshooting Decision Tree for Batch Failures

When a batch deviates from specification, a logical diagnostic approach is required.

Start Batch Failure: Low Yield or Purity Incomplete_Conv IPC Shows >5% SM? Start->Incomplete_Conv Impurity_Check Major Impurity Detected? Incomplete_Conv->Impurity_Check No Temp_Time Review Batch Record: - Internal Temp Profile - Reaction Time - Stirrer Log Incomplete_Conv->Temp_Time Yes Known_Impurity Impurity Identity? Impurity_Check->Known_Impurity Yes Pass Pass Impurity_Check->Pass No (Physical Loss?) SM Indicates Incomplete Reaction. See Temp/Time Review. Known_Impurity->SM Starting Material Desfluoro Quarantine SM Lot. Analyze Incoming Raw Materials. Known_Impurity->Desfluoro Desfluoro Analog?

Caption: Decision tree for diagnosing common causes of batch failure.

References

  • Benchchem. Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEba3glvCKSK5cRwATUxC8dkFfuKXYO_KVzp4EJc-4Inmloo9fM99jlsuTxp5uIdqwNiZgfgpabi2BmZ1SPo_kpxEYPMBWcBkNxER61ZzCFez4RtS9jaTt06rU6jCaKfjI3KLy7WxDj3jo5g-7hnCpOdhk8LEvDpYSKG6woni_rgQ1Let4LT8OvA1U1z8J4hU1Fmii64CdCcuOe2JWw7PiYIhzu4nw=]
  • Benchchem. Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbXcW0AHvroHbrzMGf8orEqLFzcpzk8KF4GvtmIlm2dRqim-k-3hgtzwnYBD-sH6g-6ICjZJWT_t7GcexVvfRKp85hBWTB4sCgQaOROP8OOu2GCHStIp3bQcunZvJyjokPm-RuiPQx6djugXkBgeyIIq_Qd0uhfjA2Yumk30TeY5X-aLbKInCoRvrujcepPFRHxl5uq32iWV_6wWIWn_VCd0kobJJ9wd7xM4Q6b15YddSJ8LTBCoCiLH7YicpKFw==]
  • Google Patents. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwHdYL0eZTvmKdDXirxvKrpPafWl8E7o119yuQwt4syDWeAADzSBYzqGZqEx3YOATy0IVd-2h7ieBRTOW57FmFxjF9eNgHD5ZYaxwtwq74fc76x_wAD9tnPJ06kpHG6wMbIzmL-Gxahw122w==]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBkhk3S9wSI7hWRqdSi6dojZXVdMJC5Qt0i9Ct4y1PmnPakyo-niWtQFGixqCi3cmV_SFG6NPc_FezlEsx9AASurmJ-qSATjQTHGo9DSZkhYxrAV7NVOBvLVwaFHdpZoeHr5pnwy9TMwVKKFHzu2-G3hcy3UslnzjPbiuIqzqKCK2VBZqq9qggpyGxMX85a1lTtDNxeUFm_5WqTTJ3kg==]
  • Smolecule. Buy this compound | 435278-06-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeG1dCs48qHlILUmE3Be1uHhNmmbT0LbuxhFEpaEaHyeQ_wEHeKwmTyqYtAdbG6UhRSOATQ1MfulrDeKhjkZ1WUUsnEVwbZaAcUqfUmpAQ6l4hSwjorPjYbBJ_sz7owGB2YfM3XPM=]
  • Google Patents. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-nYN4uei3enEqUUQa3y5_AKbGXobXJfkjpl4KUnv730w3CqeN11S3ct0kofFPnc3bpk0yGDcixksmIyhhs8MCRv0kozwlcicbZK47gQys5RBFoc17dCvQcZnZOUfi5W4sNKBLIDZnAewpA==]
  • Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeGlWC07e1Nyh0KBsFIsz-SmEROtFkAFvE0L--j4vuKTffsmVZtUBYdiAV-2NCV4D-n1CtQT2OhZdd6WHApe_rMaYBIKondlslaN4qY4xxGWoJxs1uSnSw_KSwcOBaNHD1mxmBNVPs4UABLUjszF0nc-WYy097x6Pj5s4cxNcz6fqMu5yrwy_GyksyOhAVvApNSdE=]
  • ChemicalBook. 1-Chloro-4-Methylisoquinoline synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyJqHdbzulwjv-Mbd6dkdkWU23WAP4RcRmqQSqU2o2HGl4PnOXTQA3SCibA8U_fvuldY-e_bI7sUodYtEfwPnu8v0lDgwYUrmxc0FpXBZSpPxZhOFsfhdAcs4KAs4EzeB3WJju26wOghwSFMF7WIGaEHzpoeYa9HGoD5WisGMjMbpOcQ==]
  • Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvUbSyDqIZ1sR6c8g699iSnI1gld3xvYciqfYjLvyeHDmCAc1CeThPDPi81drq1M5vp41MnrRNq2qlKni8GFWdzhI-dbJnIWFgrJeh6vRnq0dmed7KesJSWT2WvT6YJUcFVZS6-4RJpl3t7almFpF4ojbd5fReS4ZtBzb8fmxEJDqmxz6ZJnqCB1lAHqBfh8LcCSgGLqdZVJpijtIqD1iwUD7_dOk=]
  • Chapter 7_Quinolines and Isoquinolines.pdf. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzP-VjcIew-PT_w1eJ_jnBdGqVK5xX-8A_BYtZ0PpmIs1QNbGLOc3kPqM4oGGCCff_4zoIUs-waVVG5FPgIN7FbaP95ZKDX_YenNVtH9MQwn1p4QcsmWRSo8Be4KzI-hdA7MssHY_pWpZT2evcPktSHSo5TxHwL0Xdvlj8Kw7nxvwDmTcU8X7myTe0rMzsPxekH9O8gz2Gbpnbu6xrthdRiDunCCgBDbRjj9aHaKw=]
  • Preparation and Properties of Isoquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgw7_kpUuhJ7-s9N5N5ZY2-00oeeSkoKd08a7JuFzHSSzEDB4CG1U6Dpxj8bJ5DSP_heeGQJVZ6NBiiJGhUREuJ7nLfe-tazOzuMmho7FtesHjx3jOJQLBGYHNTLZrV4ihw1lJBUts_SQ9CA==]
  • Benchchem. challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfKc0THjMJNSbdPI5gUnXTmvw_qPbBiR_T-JEMBcpvbJ5bFEmUZxNAHgxH5q_QXkFPinKiBgF6UfW_x5HUEmBi1jtxJwHi5xWB04RXzYGHfZ4LqwKWFg00f3LXC5P11dySpsUI-agiCm2w6hF-gf0nRxAtrQzDjK8_FJhwPPHrEhqBERJ058yoreZ9dwiAq7L7vTwKojkdakzBzKKMHrHO]
  • Google Patents. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof. [URL: https://vertexaisearch.cloud.google.
  • Organic Chemistry Portal. Isoquinoline synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZDFeMhBxCQjR1znOU_BOpfaMa95mdJEi2_9mtZz2yOLsR7OT3S5IxwqN1kduQWOy5MwY5sSV7gzVHaDa22zcbB1FhanIlJinzG_onhB-cTS3xHL7caHUrqN7hWtzgl2O6KnOiWuHtqnlFLvj7xZxutuK0ujGrWOO6AlLoWXQ-IUbtXVhIB6Bu0rA69MI-GJkPNQ==]
  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3G2AP3XGiiBs-73iQjRVLy6QFz79ZcnkuxUZPaOZy9Z6YeKgpA3Jh16lJTS1Y9bAHL4l7OoMhtHnQYEnHGDT2090S5HIXfVkkYingKzVipPoqxrqklgAWg9bMqNEpef_BQqSa6oZmNDJ8XONmTjNT2cT8HGRnRqVeopEzb_d4M-cudnGKumEg4kaes-ZzZoTXK1sNxhzqsoxDLCtitkLFcS4iBG9zUJm_7ntZRmbOPSBliIF2O4VcEgL9pmY9BcfFTFrSHpySBBm94tYtyIqADy_2LE5_rObedV8vVzvvbqSNGmtFdA==]
  • PubChem. 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride | C9H4Cl2FNO2S | CID 86613861. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY6c0M6HcfgI6OuKsz3xIz5NpZXXI4gzL4jTugajtvNVN_U5f9dsl9dWqXY9Yu5qUXmcLAQdIVnx-gZRUEPnhYIhuU6IPU4TxFr-0W2AqY0dWbZIoiMywct_kVCm49NrueEwEhTlSdT_ookWDd]
  • ChemicalBook. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH4yYq7hgzAYuUZtLLRDDfs10FD0PTHf0wUOFKKJ3Whwlcd9S9JS2dKOR_VTINS3y_mID0SDpYeAdn5fc-ZDiypRSmuGhMkDPLnlgr9gekmvc2eYgax1NXfMVLwGv3VSd3-2clhD0sS_L2pMBJR86FZ0UI91mfJIgLdC4HKLkoI_ccyXc=]
  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHE20fpSJXmeVxBzX2GXzy5l_HlzUIwiz6Yc-C93bkpZBhvKqlXTCn_eViTaWFT92DoDPGxPn_jmPdBCR7rWdP4526tyVsPJWnx0ng0EqwHfW55xTkI-xPsGTgpJCb-UiQROrCNgWG0sCcQMAiEkyBwpe2iZF1BWkTmf-szOacq8tNOUFcViKNRtBndQmFanOrG9zvuv9UYSaTjrQA6pBY4fd8JWTS4P0T0ylGbbKjvgc411cujQYsH4fpQsk7lD68s7X77pH1Kqi_Dzamh1TxeTynUDfCo5BDs016-A==]
  • Sigma-Aldrich. This compound | 435278-06-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj9gxomMuxfOPSwS4qsj-Ohk2-oyEQiPKbOB7HCJu3ZGHZ8i5rhuz3OaVhEAxsGi4NLkNCbsLnX8_DeYy74QnxbIG222EcWl9g3TD-A5euwPt-NRTVGiUoYBBURbJAI1EchJA-PzQwfE74gJcRIFILgutzgK3zhPiLkQVLTGV---Jw-E6zwpzu-GC_okI=]
  • Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7gd1ItEKZ6x87FzihY8RcbAbuERDmtZUa3ki896wElM91V_Fs9_FI3Gx5Zqmi-E5ai47JEW2b218VKZ8PthtfNlR2uU0HjBFqByXI0xX6mJ-WGE5i9cd0UGN6tq8-c7xERSlLm4ClU21UGSqTXEsIJF_QSkmtNcgMI0GVvUoNlR7YYIaHEY7jTlbSZ7C6OdDMMYIm0xEGKZbIV9Fn8x-FIm_gyGBFziCDxBxG9MSHot_pmfisnLKFuMVPMr4Fs5E=]
  • lookchem. Cas 906820-08-4,4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1). [URL: https://vertexaisearch.cloud.google.
  • Faculty of Science, Mansoura University. Synthesis and Reactions of Some Isoquinoline Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-LEHggJxkdy7egA_6i14sFAb0RsluNlgz2xGgcZG6P21EfhYYmnkWtT50dB_DzgfDgvoEO3RIvZgw5KuOdYImGzLUhiSjnsskE7S-9FSnillP4dHEqTfty3SCnomFo6kzojowH0dMC81q5RbZfIPiTNiI8KR7dWrdQCqeddFKTazAdeFi-x-c4Zd7Y4YeKg==]
  • CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiC8QqtDkIleQcn7jNQh5aw1lG87owkw29y7FtOgx0L88NoPEWfruK0oHoc5-o39ihB36u0ZPy6suSxpgshB58y2TAi5BKHMLjRMJy79ukdzapi80tJT0AgGmk4fj0LGAZAsGJkaTv1I4JKcYPeBRvRQu2wZqvMe6k4Tc3vopNg_4FO_kv7SgKmXtjFWdv238RIA==]
  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8hQXgAFwbM1Qg_OBEXO0Q9_cfk3As7gkKZlFUfFuzdclwqb7Rwz_uwM2oQ_aG3MtR9sgByfV325HLyctPPphEj-NSgN3WoHw8forS4r5Noe5a28XYpd9dywwvZXQnzKqsVkzXZKrprBqYBXw=]

Sources

workup procedures for reactions containing 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Chloro-4-fluoroisoquinoline. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust procedures to navigate the complexities of your synthetic work. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during reaction workups.

I. Core Safety & Handling FAQs

Safety is the foundation of successful research. This compound and its derivatives are bioactive molecules and should be handled with care.

Question: What are the primary hazards associated with this compound?

Answer: this compound is classified as an irritant. Based on data for structurally similar compounds like 1-chloroisoquinoline, it should be considered harmful if swallowed or in contact with skin, causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood.

Question: What personal protective equipment (PPE) is mandatory?

Answer: Always wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[2]

  • Body Protection: A lab coat is essential. For larger scale operations, consider additional protective clothing.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Question: What is the correct storage procedure for this compound?

Answer: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers note that the compound is air-sensitive, so storing it under an inert atmosphere (e.g., nitrogen or argon) is a best practice to ensure its long-term stability.[1]

Question: How should I handle spills and waste disposal?

Answer: For spills, use personal protective equipment and prevent the material from entering drains.[4] Sweep up the solid material carefully to avoid creating dust and place it into an airtight container for disposal.[4] All waste containing this compound should be disposed of as hazardous chemical waste according to your institution's and local regulations.[1][2]

II. Troubleshooting Guide: The Aqueous Workup

The aqueous workup is a critical step where many reactions either succeed or fail. Its purpose is to separate the desired organic product from inorganic salts, acidic or basic byproducts, and water-soluble reagents.

General Aqueous Workup Workflow

Below is a generalized workflow for a typical aqueous workup. Specific steps will vary based on the reaction chemistry.

G cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Collection Flask A 1. Reaction Completion (Confirmed by TLC/LCMS) B 2. Quench Reaction (e.g., add water, sat. NH4Cl) A->B Transfer C 3. Dilute with Organic Solvent (e.g., EtOAc, DCM) B->C D 4. Perform Washes (Acidic, Basic, Neutral) C->D Shake & Separate E 5. Brine Wash (Remove bulk water) D->E Shake & Separate F 6. Dry Organic Layer (e.g., Na2SO4, MgSO4) E->F Collect Organic Layer G 7. Filter & Concentrate (Rotary Evaporation) F->G H Crude Product (Ready for Purification) G->H

Caption: Standard aqueous workup workflow.

Workup Troubleshooting: Q&A

Question: My reaction was a nucleophilic substitution on the C1-chloro group with an amine. How do I remove the unreacted amine starting material and any HCl byproduct?

Answer: This is a classic acid-base extraction scenario. The desired product (a substituted aminoisoquinoline) will be basic, as will the starting amine. The HCl byproduct is acidic.

  • Neutralize HCl: Begin with a wash using a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) solution. Add the solution to your separatory funnel, shake gently at first while venting frequently (CO₂ gas will be produced), then shake vigorously.[5] This will neutralize the HCl, forming NaCl which partitions into the aqueous layer.

  • Remove Excess Amine: Next, perform a wash with a dilute acidic solution, such as 1M HCl.[6] This will protonate the basic nitrogen on your unreacted amine starting material, forming a water-soluble ammonium salt that will partition into the aqueous layer. Your desired product, being a weaker base (due to the electron-withdrawing nature of the isoquinoline ring), may remain in the organic layer if the pH is controlled carefully. However, it is crucial to check a small sample of the aqueous layer by TLC or LCMS to ensure your product is not being extracted as well. If the product is also extracted, you will need to basify the acidic aqueous layer and re-extract with an organic solvent.

Question: I've added my aqueous wash solution and now I have a persistent emulsion that won't separate. What should I do?

Answer: Emulsions are common when dealing with heterocyclic compounds, which can act as surfactants. Here is a troubleshooting sequence:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, layers will separate on their own.

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine).[5] This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filter: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified particles.

  • Change Solvent: If the emulsion persists, it may be due to the solvent. If you used Dichloromethane (DCM), try adding Ethyl Acetate (EtOAc). If you used EtOAc, try adding a small amount of a less polar solvent like hexanes. This changes the polarity of the organic phase and can break the emulsion.

G A Persistent Emulsion Forms B Wait 10-20 min A->B C Add Saturated Brine B->C D Filter through Celite® C->D E Problem Solved? D->E E->C No, try again F END E->F Yes G No H Yes

Sources

dealing with catalyst poisoning in reactions of chloro-substituted heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and frustrating challenge in synthetic chemistry: catalyst poisoning in cross-coupling reactions involving chloro-substituted heterocycles. My goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to diagnose and solve problems effectively.

Section 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental principles of catalyst poisoning by chloro-substituted heterocycles.

Q1: What is catalyst poisoning in the context of chloro-substituted heterocycles?

A1: Catalyst poisoning refers to the deactivation of a homogeneous catalyst, typically a palladium complex, by a substance that binds to the metal center and inhibits its catalytic activity. In reactions with chloro-substituted heterocycles, the primary poison is often the chloride ion (Cl⁻) itself, which can be liberated during the reaction or originate from the starting material. Heterocyclic substrates, especially those containing nitrogen or sulfur, can also directly coordinate to the palladium center, leading to catalyst inhibition or decomposition.[1][2]

Q2: How do chloride ions and heterocycles poison common palladium catalysts?

A2: The mechanism of poisoning is multifaceted:

  • Competitive Binding: The active catalyst in many cross-coupling reactions is a coordinatively unsaturated Pd(0) species. Chloride ions, being anionic and possessing lone pairs, can coordinate strongly to the electron-deficient palladium center. This binding can block the site needed for the oxidative addition of the aryl chloride, the first and often rate-limiting step of the catalytic cycle.

  • Formation of Inactive Complexes: Excess chloride can lead to the formation of stable, inactive palladium-chloride anionic complexes, such as [PdCl₃]⁻ or [PdCl₄]²⁻, effectively removing the catalyst from the reaction cycle.

  • Heteroatom Coordination: Nitrogen and sulfur atoms within the heterocyclic ring are strong Lewis bases and can coordinate strongly to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that do not proceed through the desired catalytic pathway, a phenomenon particularly prevalent in directed C-H activation reactions.[1]

Q3: Which types of cross-coupling reactions are most susceptible?

A3: Palladium-catalyzed reactions that rely on a delicate equilibrium of ligand association/dissociation and the generation of a low-coordinate Pd(0) active species are highly susceptible. This includes, but is not limited to:

  • Suzuki-Miyaura Coupling: A cornerstone of C-C bond formation.

  • Buchwald-Hartwig Amination: Crucial for C-N bond formation.

  • Heck Coupling: For C-C bond formation involving alkenes.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.

In all these cases, poisoning disrupts the catalytic cycle, often leading to stalled reactions or low yields.[3][4]

Q4: Are all chloro-heterocycles equally problematic?

A4: No, the reactivity and poisoning potential depend heavily on the structure of the heterocycle. Key factors include:

  • Position of the Chlorine: The bond dissociation energy (BDE) of the C-Cl bond is a critical factor. Oxidative addition is more facile for C-Cl bonds with lower BDEs.[5] For example, a chlorine atom at an electron-deficient position (e.g., C2 of a pyridine ring) is often more reactive than one at an electron-rich position.

  • Nature of the Heteroatom: Sulfur-containing heterocycles can be particularly challenging due to the strong coordination of sulfur to palladium, a well-known catalyst poison in many contexts.[6]

  • Steric Hindrance: Substituents ortho to the C-Cl bond can sterically hinder the approach of the palladium catalyst, slowing down the crucial oxidative addition step and making the reaction more sensitive to other deactivating pathways.[7]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This guide is structured to help you diagnose common experimental failures and implement targeted solutions.

Problem 1: My cross-coupling reaction stalls after partial conversion or fails to initiate.
  • Possible Cause: Catalyst deactivation is the most likely culprit. This could be due to poisoning by liberated chloride, impurities in the starting materials, or thermal decomposition.

  • Diagnostic Workflow:

    • Verify Reagents: Ensure all reagents, particularly the base and solvent, are pure and anhydrous. Moisture can be detrimental, leading to side reactions and catalyst decomposition.[3][8]

    • Inert Atmosphere: Confirm that the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can rapidly deactivate the Pd(0) catalyst.[3]

    • Monitor by LC-MS/TLC: Track the reaction progress. If it starts and then abruptly stops, it strongly suggests catalyst death rather than inherent low reactivity.

    • Control Experiment: Run the reaction without the coupling partner (e.g., boronic acid in a Suzuki coupling) to see if the chloro-heterocycle itself is causing catalyst decomposition under the reaction conditions.

  • Proposed Solutions:

    • Increase Catalyst Loading: While not elegant, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation to achieve a satisfactory yield.

    • Implement a Chloride Scavenger: Add a reagent that will irreversibly precipitate chloride ions. This is a highly effective strategy (see Protocol 2).

    • Re-evaluate the Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are often necessary to promote the difficult oxidative addition step with aryl chlorides and can stabilize the catalyst against decomposition.[4][7]

G cluster_diagnosis Diagnosis Phase cluster_solution Solution Phase Start Reaction Stalls / Low Conversion Check_Inert Is atmosphere strictly inert? Fix_Inert Action: Degas solvents, re-setup under Ar/N₂ Check_Inert->Fix_Inert No Check_Reagents Are reagents pure and anhydrous? Fix_Reagents Action: Purify materials, use fresh anhydrous base Check_Reagents->Fix_Reagents No Check_Catalyst Is catalyst/ligand choice optimal? Fix_Catalyst Action: Screen different ligands and Pd sources Check_Catalyst->Fix_Catalyst No Check_Temp Are temperature & concentration optimal? Fix_Temp Action: Incrementally increase temperature Check_Temp->Fix_Temp No Success Reaction Successful Check_Temp->Success Yes Fix_Inert->Start Fix_Reagents->Start Fix_Catalyst->Start Fix_Temp->Start

Problem 2: I observe significant formation of palladium black.
  • Possible Cause: This is a clear sign of catalyst decomposition, where the soluble palladium complex agglomerates and precipitates as inactive metallic palladium. This is often accelerated by high temperatures, impurities, or an inappropriate ligand that fails to stabilize the catalytic species.

  • Diagnostic Steps:

    • Assess Ligand Stability: Some phosphine ligands can themselves be subject to degradation pathways.

    • Temperature Check: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] Determine if the blackening occurs early in the heating process.

  • Proposed Solutions:

    • Use More Robust Ligands: N-heterocyclic carbene (NHC) ligands or sterically demanding biarylphosphine ligands can offer greater thermal stability and protect the palladium center from agglomeration.

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.

    • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for controlled, slow release of the active Pd(0) species, which can minimize the concentration of unstable intermediates and reduce the rate of decomposition.

Section 3: Mitigation and Prevention Protocols

Proactive measures are often more effective than troubleshooting. Here are detailed protocols for preventing catalyst poisoning from the outset.

Protocol 1: Strategic Selection of the Catalyst System

The choice of ligand is arguably the most critical variable in coupling with challenging chloro-heterocycles.

Methodology:

  • Initial Screening: For a new chloro-heterocycle, screen a small panel of ligands. Start with a common palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand Classes to Test:

    • Bulky Biarylphosphines: (e.g., XPhos, SPhos, RuPhos). These are often the first choice for aryl chlorides due to their ability to promote fast oxidative addition and reductive elimination.[4][7]

    • N-Heterocyclic Carbenes (NHCs): (e.g., IPr, IMes). These form very strong bonds to palladium and can provide high thermal stability.

  • Evaluation: Run small-scale reactions in parallel and monitor for conversion at set time points (e.g., 1h, 4h, 24h). The best ligand will provide the highest conversion with the least amount of catalyst decomposition.

Protocol 2: Implementing Chloride Scavengers

A chloride scavenger is an additive that reacts with free chloride ions in solution, removing them before they can poison the catalyst. Silver salts are particularly effective as they form highly insoluble silver chloride (AgCl).

Experimental Protocol: Suzuki Coupling with a Chloride Scavenger

  • Setup: To a dry reaction vessel under an inert atmosphere (Argon), add the chloro-heterocycle (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the chloride scavenger.

  • Scavenger Choice: Silver(I) carbonate (Ag₂CO₃, 1.0 equiv) or silver(I) oxide (Ag₂O, 1.0 equiv) are excellent choices. Note: Silver salts are light-sensitive and can be costly.

  • Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent and Base: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) followed by the base (e.g., K₃PO₄, 2.0-3.0 equiv). The base is still required for the transmetalation step.[3]

  • Reaction: Heat the reaction to the desired temperature (e.g., 90-110 °C) and monitor by LC-MS.

  • Observation: You will likely observe the formation of a white precipitate (AgCl), and the reaction solution should remain homogeneous without the formation of palladium black.

Table 1: Comparison of Common Chloride Scavengers

ScavengerTypical LoadingAdvantagesDisadvantages
Ag₂CO₃ 1.0 - 1.5 equivHighly effective (forms insoluble AgCl), mild.High cost, light-sensitive, stoichiometric waste.
Ag₂O 1.0 - 1.5 equivSimilar to Ag₂CO₃, very effective.High cost, light-sensitive.
CsF 2.0 - 3.0 equivCan act as both a base and a scavenger.Can have solubility issues, may not be as effective as Ag⁺.
K₃PO₄ 2.0 - 3.0 equivPrimarily a base, but can help suppress poisoning.[3]Less effective as a dedicated scavenger.

Section 4: Advanced Topics

Q: Can a poisoned catalyst be regenerated in situ?

A: In the context of homogeneous catalysis with chloro-heterocycles, in-situ regeneration is generally not feasible. The formation of palladium black is irreversible, and the strong binding of chloride or heteroatoms to the active site is difficult to reverse under typical reaction conditions. The most effective strategy is prevention rather than regeneration. While some methods exist for regenerating palladium catalysts in other contexts, such as sulfur poisoning in heterogeneous catalysis, these are not applicable here.[6][9][10]

G cluster_mech Catalyst Poisoning Mechanism cluster_prevention Prevention Strategy Active_Pd Active Pd(0)Lₙ Catalyst Poison Poison Source (Liberated Cl⁻, Heterocycle) Inactive_Complex Inactive [Pd(0)Lₙ(Cl)]⁻ or [Pd(0)Lₙ(Heterocycle)] Decomposition Decomposition (Pd Black) Scavenger Chloride Scavenger (e.g., Ag₂CO₃) Precipitate Insoluble Precipitate (e.g., AgCl)

References

  • Troubleshooting low conversion in 3-bromo-7-chloro-1-benzothiophene reactions. Benchchem.
  • Sulfur Poisoning and Regeneration of Palladium-based C
  • Regeneration of palladium based catalyst for methane ab
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
  • Method for reactivating palladium catalysts.
  • Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-6-fluorobenzaldehyde in Coupling Reactions. Benchchem.
  • A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts: Lewis Donors Accelerate Methylidene Abstraction. Journal of the American Chemical Society.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • Failed suzuki coupling, any suggenstions? Reddit.
  • Decomposition Pathways of Homogeneous Catalysts.
  • Molecular basis of the effects of chloride ion on the acid-base catalyst in the mechanism of pancre
  • Water-Accelerated Decomposition of Olefin Metathesis Catalysts.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyan
  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.

Sources

Technical Support Center: Recrystallization of 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-Chloro-4-fluoroisoquinoline and its derivatives. As a key intermediate in pharmaceutical and materials science research, achieving high purity is paramount.[1] Recrystallization is a powerful and cost-effective technique for this purpose, but it often requires careful optimization. This guide is structured to provide you with the foundational principles, step-by-step protocols, and in-depth troubleshooting advice to address challenges you may encounter during your experiments.

Foundational Principles: Why Recrystallization Works

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at an elevated temperature but have very low solubility for it at cooler temperatures.[4][5] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying behind in the mother liquor after filtration).[2][4]

This compound is a nitrogen-containing heterocyclic aromatic compound.[1] The presence of nitrogen, chlorine, and fluorine atoms makes it a moderately polar molecule. This polarity is the primary guide for selecting an appropriate solvent system, based on the dictum "like dissolves like."[6]

Solvent Selection: The Critical First Step

Choosing the right solvent is the most critical factor for successful recrystallization. A poor choice can lead to low recovery, no crystallization, or "oiling out." A systematic screening process is highly recommended.

Protocol for Solvent Screening
  • Place approximately 20-30 mg of your crude this compound product into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, swirling after each drop.

  • Observation 1: If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.[7] It may, however, be useful as the primary solvent in a two-solvent system.

  • Observation 2: If the compound is largely insoluble, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observation 3: The ideal solvent is one that dissolves the compound when hot and forms a significant amount of crystalline precipitate upon cooling.

Table 1: Potential Solvents for this compound
SolventBoiling Point (°C)PolarityComments & Potential Use
Ethanol 78PolarA strong candidate. Good dissolving power when hot for many polar organic solids.[6] Often used with water as an anti-solvent.
Isopropanol (IPA) 82PolarSimilar to ethanol, slightly less polar. Can be a good alternative if ethanol is too effective a solvent.
Ethyl Acetate 77IntermediateAn excellent solvent with a good boiling point.[6] Often paired with a non-polar anti-solvent like hexanes or heptanes.[8]
Acetone 56PolarA very strong solvent, but its low boiling point can limit the solubility difference between hot and cold conditions.[6]
Toluene 111Non-polarMay be effective for aromatic compounds, but its non-polar nature might make it a poor solvent unless impurities are highly non-polar.[9]
Acetonitrile 82PolarA good choice for compounds with aromatic rings.[9] Can sometimes be mixed with a small amount of Dichloromethane (DCM) to aid dissolution.[9]
Water 100Very PolarUnlikely to be a good single solvent due to the organic nature of the compound, but it is an excellent anti-solvent when paired with a polar organic solvent like ethanol or acetone.[8]

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the recrystallization of this compound products.

Q1: My compound will not dissolve, even after adding a large volume of boiling solvent.

  • Causality & Solution: You have likely chosen a solvent in which your compound is poorly soluble at all temperatures. There is no merit in adding excessive amounts of solvent, as this will prevent recovery upon cooling.

    • Action: Discard the solvent (or evaporate it to recover your crude material) and repeat the solvent screening process with more polar options. For halo-isoquinolines that are soluble in DCM or THF but poorly soluble elsewhere, consider using one of these as the primary solvent and adding a non-polar anti-solvent like hexanes to induce precipitation.[10]

Q2: The product dissolved completely in the hot solvent, but no crystals have formed after cooling.

  • Causality & Solution: This is a classic sign of using too much solvent. The solution is not supersaturated, a necessary condition for crystallization.

    • Action 1 (Preferred): Gently heat the solution to boil off some of the solvent. Reduce the volume by 20-30% and allow it to cool again. Repeat until crystals form upon cooling.

    • Action 2 (Induce Crystallization): If reducing the volume is not enough, try to induce crystallization. Scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.[2]

    • Action 3 (Seeding): If you have a small sample of pure product, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for crystal growth.[2]

    • Action 4 (Last Resort): Place the solution in an ice bath to maximize the insolubility. This should be done only after attempting the above, as rapid cooling can sometimes trap impurities.[3]

Q3: My product separated as an oil, not as solid crystals. What should I do?

  • Causality & Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. It can also be caused by cooling the solution too quickly or by a high concentration of impurities.

    • Action 1: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.

    • Action 2: Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help. Ensure the solution is being stirred gently.

    • Action 3: If the problem persists, consider changing your solvent system. A lower-boiling point solvent or a different solvent/anti-solvent pair may be necessary.

Q4: My final product yield is very low.

  • Causality & Solution: Low yield can result from several factors.

    • Excess Solvent: As in Q2, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.

    • Premature Crystallization: If crystals form during the hot gravity filtration step (if performed), product is lost on the filter paper. To prevent this, use a pre-heated funnel and flask and use a slight excess of hot solvent before filtering.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q5: The final product is discolored or still shows impurities by analysis (TLC, NMR).

  • Causality & Solution: The chosen solvent did not effectively differentiate between your product and the impurities.

    • Action 1 (For Color): If the solution is colored by a minor, highly polar impurity, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb your product.

    • Action 2 (For Other Impurities): The impurity may have similar solubility properties to your product in the chosen solvent. You must select a different solvent or solvent system. Experiment with a solvent of different polarity. Sometimes, a second recrystallization is necessary to achieve high purity.

Standard Operating Protocol: Recrystallization of this compound

This protocol describes a general procedure using a two-solvent (mixed-solvent) system, which is often effective for moderately polar compounds. Ethanol/water is a common and effective pair.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at a near-boiling temperature.[11]

  • (Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot ethanol (~5-10%) and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While the ethanol solution is still hot, add water (the anti-solvent) dropwise until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add 1-2 drops of hot ethanol to make the solution clear again.[11]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2][11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final solvent composition).

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes, then transfer them to a watch glass to air dry completely.

Visual Troubleshooting Workflow

The following diagram provides a logical path to diagnose and solve common recrystallization issues.

Recrystallization_Troubleshooting start Start: Crude Product + Solvent heat Heat to Boiling start->heat dissolved Does it Dissolve? heat->dissolved fail_dissolve Problem: Insoluble 1. Add more solvent? 2. Wrong solvent choice? 3. Not hot enough? dissolved->fail_dissolve No cool Cool Slowly to RT, then Ice Bath dissolved->cool Yes change_solvent Select New Solvent fail_dissolve->change_solvent change_solvent->start outcome What is the Outcome? cool->outcome crystals Success: Crystals Form outcome->crystals Crystals no_crystals Problem: No Crystals 1. Too much solvent? 2. Solution not saturated? outcome->no_crystals Clear Solution oiled_out Problem: Oiled Out 1. Cooling too fast? 2. Solution too concentrated? outcome->oiled_out Oily Layer filter_dry Filter, Wash & Dry crystals->filter_dry actions_no_crystals Actions: - Boil off solvent - Scratch flask - Add seed crystal no_crystals->actions_no_crystals actions_no_crystals->cool actions_oiled_out Actions: - Reheat, add more solvent - Cool slower oiled_out->actions_oiled_out actions_oiled_out->cool

Caption: Troubleshooting workflow for recrystallization.

Frequently Asked Questions (FAQs)

FAQ 1: Why is slow cooling important? Slow cooling allows the crystal lattice to form gradually and selectively, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure, leading to a less pure final product.

FAQ 2: How pure does my crude product need to be for recrystallization to work well? Recrystallization is most effective when the desired compound makes up the vast majority of the solid (typically >80-85%). If there are large amounts of impurities, they can interfere with crystal formation or co-precipitate with your product. In such cases, another purification method like column chromatography might be necessary first.[10]

FAQ 3: Can I reuse the mother liquor? The mother liquor contains the soluble impurities as well as some of your dissolved product. You can often recover a "second crop" of crystals by further concentrating the mother liquor and cooling it again. However, this second crop will likely be less pure than the first and should be analyzed separately.

References

  • Nichols, L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Various Authors. (2017). What is the best solvent for recrystallization? Quora.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Various Authors. (2023). Go-to recrystallization solvent mixtures. Reddit.
  • Various Authors. (2018). How to purify halo-isoquinolines? Reddit.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • Smolecule. (n.d.). Buy this compound | 435278-06-1.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020). Recrystallization. YouTube.
  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Al-Ostath, G. et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • Pathania, R. et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. NIH National Library of Medicine.

Sources

Technical Support Center: Analytical Methods for Monitoring 1-Chloro-4-fluoroisoquinoline Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 1-Chloro-4-fluoroisoquinoline. This resource is designed for researchers, chemists, and drug development professionals, providing in-depth, field-tested guidance in a direct question-and-answer format. As Senior Application Scientists, we aim to explain not just the how, but the why behind each analytical choice, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the synthesis of this compound?

A1: The primary techniques for monitoring the reaction progress of this compound and similar heterocyclic compounds are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each method offers distinct advantages in terms of speed, resolution, sensitivity, and the level of structural information provided.

Q2: How do I choose the best analytical method for my specific reaction?

A2: The optimal method depends on several factors:

  • Speed and Accessibility: For quick, qualitative checks at the bench, TLC is unparalleled.[2][3]

  • Quantitative Analysis & Purity: For precise quantification of starting material, product, and byproducts, HPLC is the industry standard due to its high resolution and reproducibility.[1][4]

  • Structural Confirmation: NMR provides detailed structural information, confirming that the desired transformation has occurred. It is especially powerful for this molecule due to the presence of a fluorine atom, allowing for the use of ¹⁹F NMR.[5]

  • Byproduct Identification: LC-MS or GC-MS are invaluable for identifying the mass of unknown peaks, which is crucial for understanding side reactions and optimizing conditions.[1][6]

  • Real-Time Monitoring: For continuous, in-situ analysis, spectroscopic methods like FTIR, Raman, or flow NMR can be employed to track reaction kinetics without sampling.[7][8][9][10]

Q3: What's the difference between offline and in-situ reaction monitoring?

A3: Offline monitoring involves withdrawing a small aliquot from the reaction mixture, quenching it if necessary, and then analyzing it separately (e.g., by TLC, HPLC, or NMR).[11] In-situ (or online) monitoring uses a probe or flow cell to analyze the reaction mixture directly as it happens, providing real-time data on the concentration of reactants and products.[8][9] While in-situ methods offer more detailed kinetic data, offline methods are often more accessible and easier to implement in a standard laboratory setting.

Method Selection Workflow

The following diagram outlines a logical workflow for selecting the most appropriate analytical technique based on the experimental requirements.

Start What is the goal of the analysis? Qualitative Quick, qualitative check of reaction progress? Start->Qualitative Quantitative Quantitative analysis of purity and conversion? Start->Quantitative Structural Structural confirmation or intermediate identification? Start->Structural TLC Use Thin-Layer Chromatography (TLC) Qualitative->TLC Yes HPLC Use High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC Yes NMR Use NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural->NMR Yes GCMS Consider GC-MS if volatile HPLC->GCMS Alternative LCMS Use LC-MS for byproduct identification NMR->LCMS For mass info

Caption: Workflow for selecting an analytical monitoring method.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is the fastest way to get a qualitative snapshot of your reaction. A successful TLC analysis relies on achieving good separation between the starting material, product, and any significant byproducts.

Experimental Protocol: General TLC Analysis
  • Plate Preparation: Use a silica gel 60 F₂₅₄ plate. With a pencil, gently draw a baseline about 1 cm from the bottom.

  • Sample Preparation: Dilute a tiny amount of your starting material(s) and a sample from the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the starting material (SM), the reaction mixture (RXN), and a co-spot (a spot of SM with RXN spotted on top of it) on the baseline.[2] The co-spot is crucial for confirming if the starting material spot in the RXN lane is indeed the starting material.

  • Development: Place the plate in a sealed chamber containing the mobile phase. The solvent level must be below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.[2]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[2] Isoquinoline derivatives are typically UV-active.[1]

TLC Troubleshooting Q&A
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking or "tailing" Sample is too concentrated. Mobile phase is inappropriate. Compound is acidic or basic.Dilute the sample before spotting.[1][2] Adjust the polarity of the mobile phase.[1] Add a drop of acetic acid (for acidic compounds) or triethylamine (for basic compounds like isoquinolines) to the mobile phase to improve spot shape.[1][3]
Spots are not moving from the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2]
Spots run with the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[2]
Spots are not visible under UV light Compound does not absorb UV light at 254 nm. Concentration is too low.Use a different visualization method, such as an iodine chamber or a chemical stain (e.g., potassium permanganate). Spot a more concentrated solution of the reaction mixture.[1]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative analysis, offering excellent resolution and sensitivity. A robust HPLC method is critical for determining reaction completion and product purity.

Experimental Protocol: Starting HPLC Method
  • Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction. Quench if necessary. Dilute the sample with the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of ~0.5-1.0 mg/mL.[12] Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[13]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[1]

    • Mobile Phase: A gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B). A typical gradient might be 5% to 95% B over 10-15 minutes.[1] The acidic modifier helps to produce sharp peaks for basic compounds like isoquinolines.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection at a wavelength where both reactant and product absorb (e.g., 254 nm).[1]

    • Injection Volume: 5-10 µL.[1]

HPLC Troubleshooting Q&A
ProblemPossible Cause(s)Suggested Solution(s)
High System Backpressure Blockage in the system (guard column, column frit, or tubing). Particulates in the sample or mobile phase.Systematically check for the blockage by removing components (start with the column).[14] If pressure drops after removing the column, the column is blocked. Try a reverse flush.[15] Always filter samples and mobile phases.[13]
Baseline Drift or Noise Temperature fluctuations. Mobile phase is not well mixed or degassed. Contamination in the system or detector lamp instability.Use a column oven for stable temperature control.[13] Ensure the mobile phase is thoroughly degassed (sonication, sparging) and freshly prepared.[13][16] Flush the system with a strong solvent. If noise persists, the detector lamp may need replacement.[13]
Peak Tailing or Fronting Column overload. Interaction between analyte and active sites on the column. Mismatch between sample solvent and mobile phase.Reduce the injection volume or sample concentration.[1][14] Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. For basic isoquinolines, an acidic mobile phase is recommended.[1] Dissolve the sample in the initial mobile phase whenever possible.[16]
Shifting Retention Times Inconsistent mobile phase composition. Column is not properly equilibrated. Inconsistent flow rate (pump issue).Prepare mobile phases carefully and consistently.[16] Ensure the column is equilibrated for a sufficient time (10-15 column volumes) before injection.[15] Check the pump for leaks or air bubbles. Prime the pump if necessary.[1][16]
Unexpected or "Ghost" Peaks Contamination from previous injection (carryover). Impurities in the sample or solvents.Implement a robust needle wash protocol and inject a blank run to check for carryover.[13] Use high-purity solvents and reagents. LC-MS can be used to identify the mass of the unknown peak.[1]
Troubleshooting Workflow: Unexpected HPLC Peaks

Start Unexpected peak observed in chromatogram Blank Inject a blank (mobile phase) run Start->Blank PeakPresent Is the peak present in the blank? Blank->PeakPresent Carryover Issue is likely carryover or system contamination PeakPresent->Carryover Yes ReactionRelated Peak is related to the reaction mixture PeakPresent->ReactionRelated No CleanSystem Action: Clean injection port, flush system, use fresh mobile phase Carryover->CleanSystem Identify Action: Use LC-MS to get mass data. Check for known side reactions or impurities in starting materials. ReactionRelated->Identify

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC.

Guide: GC-MS and NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: When should I use GC-MS to monitor my reaction? A: GC-MS is suitable if this compound and its precursors are thermally stable and sufficiently volatile. It is particularly powerful for identifying and quantifying components in a complex mixture, as it provides both retention time (a chromatographic property) and a mass spectrum (a structural fingerprint) for each peak.[6][17]

Q: What is a typical GC-MS protocol? A: A general method would involve:

  • Sample Prep: Dilute a quenched reaction aliquot in a volatile solvent (e.g., dichloromethane).

  • GC Conditions: Use a standard capillary column like a DB-5MS.[18] The oven temperature would be programmed to ramp from a low temperature (e.g., 90°C) to a high temperature (e.g., 260°C) to elute compounds with different boiling points.[18]

  • MS Detection: The mass spectrometer is typically run in Electron Ionization (EI) mode, which fragments the molecules to create a characteristic mass spectrum for identification.

Q: I don't see the molecular ion peak in my mass spectrum. Why? A: Some molecules are prone to fragmentation upon injection into the hot GC inlet or during ionization. For certain benzylisoquinolines, the molecular ion peak may not be observed at all due to degradation or extensive fragmentation.[19] In this case, identification relies on matching the observed fragmentation pattern to a known standard or library spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can NMR help monitor my reaction? A: NMR spectroscopy provides unambiguous structural information. By taking a ¹H or ¹⁹F NMR spectrum of a reaction aliquot, you can directly observe the disappearance of signals corresponding to the starting material and the simultaneous appearance of new signals corresponding to the product.[20][21] This allows for a very clear assessment of reaction conversion.

Q: Why is ¹⁹F NMR particularly useful for this specific molecule? A: The ¹⁹F nucleus is ideal for NMR analysis. It has 100% natural abundance and is a spin ½ nucleus, resulting in high sensitivity and sharp signals.[5] The chemical shift of the fluorine atom in this compound will be distinct from any fluorine-containing starting materials or intermediates. Monitoring the change in the ¹⁹F NMR spectrum provides a very clean and simple way to track the reaction's progress, often in a spectral region with no other interfering signals.[5]

Q: How do I prepare an NMR sample from my reaction mixture? A:

  • Withdraw a small aliquot from the reaction.

  • Remove the reaction solvent under reduced pressure or with a stream of nitrogen.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube for analysis. This process ensures that the protonated reaction solvent does not overwhelm the signals from your compounds of interest.

References
  • Benchchem. (n.d.). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
  • ACS Publications. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry.
  • Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • Benchchem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • NIH. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments.
  • ACS Publications. (XXXX). Synthesis of Isoquinolines and Related Heterocycles Under Visible-Light Conditions. The Journal of Organic Chemistry.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • PubMed. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis.
  • Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Journal of the American Chemical Society.
  • uHPLCs. (2023). 30 HPLC Problems and Solutions You Should Know.
  • ChemicalBook. (n.d.). 1-Chloro-4-Methylisoquinoline synthesis.
  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules.
  • IROST. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Benchchem. (n.d.). Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride.
  • Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.
  • NIH. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • ResearchGate. (2025). Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS.
  • NIH. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline.
  • NCBI Bookshelf. (n.d.). Guidelines for drinking-water quality: Analytical methods and achievability.
  • Atlantis Press. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • PubMed. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis.
  • NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • ChemicalBook. (n.d.). 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 1-Chloro-4-fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and workflow for the nuclear magnetic resonance (NMR) characterization of 1-chloro-4-fluoroisoquinoline, a heterocyclic scaffold of increasing interest in drug development and medicinal chemistry.[1] The strategic placement of halogen atoms can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, making precise structural confirmation essential.

This document moves beyond a simple recitation of expected values. It explains the causal relationships between the molecular structure and its spectral output, providing researchers with the predictive framework needed for confident characterization of novel derivatives. We will explore the synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by 2D techniques, to achieve unambiguous structural elucidation.

The Structural Influence of Chloro and Fluoro Substituents

The isoquinoline core is a bicyclic aromatic system. In our target molecule, the electronic landscape is significantly perturbed by two key substituents:

  • 1-Chloro Group: The chlorine atom at the C-1 position is electron-withdrawing via induction. It is situated on the pyridine ring of the core.

  • 4-Fluoro Group: The fluorine atom at the C-4 position is the most electronegative element, exerting a powerful inductive electron-withdrawing effect. Critically for NMR, the ¹⁹F nucleus has a spin of I = ½ and 100% natural abundance, making it a highly sensitive NMR probe.[2][3] Its presence introduces predictable and diagnostic spin-spin couplings to nearby ¹H and ¹³C nuclei.[4][5]

These electronic effects result in a general deshielding (a downfield shift to higher ppm values) of the nuclei in their vicinity, particularly on the pyridine ring.[6][7]

Experimental Workflow: A Self-Validating Protocol

A robust characterization workflow ensures that data is reproducible and assignments are unambiguous. The following protocol is recommended for routine analysis.

Protocol 1: Sample Preparation and NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative. For ¹³C NMR, a higher concentration of 15-30 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[8][9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[9][10]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to prevent magnetic field distortions.[9][10]

    • Cap the NMR tube securely. The final sample height should be between 4-5 cm.[8]

  • NMR Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and perform standard shimming procedures to optimize magnetic field homogeneity.

    • ¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is typical.

    • ¹⁹F NMR: Acquire a 1D fluorine spectrum. This can be done with or without proton decoupling. Acquiring a proton-coupled spectrum is highly informative for observing ¹H-¹⁹F coupling constants. The chemical shift range for fluoroaromatics is large, so ensure an adequate spectral width (-60 to -170 ppm is a safe range for many fluoro-aromatics).[11][12]

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A spectral width of 220-240 ppm is standard. Due to the lower sensitivity of ¹³C, a greater number of scans will be required.

    • 2D NMR (if required): For unambiguous assignment, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton connectivities and a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

The logical flow of this experimental process is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Filter into NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim H1_acq Acquire 1D ¹H Spectrum lock_shim->H1_acq F19_acq Acquire 1D ¹⁹F Spectrum H1_acq->F19_acq C13_acq Acquire 1D ¹³C Spectrum F19_acq->C13_acq TwoD_acq Acquire 2D Spectra (COSY, HSQC) C13_acq->TwoD_acq process Process & Analyze Spectra TwoD_acq->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Figure 1: Standard workflow for NMR characterization.

Spectral Analysis and Data Interpretation

¹H NMR Spectral Predictions

The aromatic region (7.0-9.0 ppm) will contain all signals for the isoquinoline core protons. The key is to analyze the expected chemical shifts and coupling patterns.

  • H-3: This proton is adjacent to the highly electronegative fluorine at C-4 and the ring nitrogen. It is expected to be the most downfield proton, appearing as a doublet due to coupling with the ¹⁹F nucleus (JHF ≈ 2-4 Hz).

  • H-5 & H-8: These protons are in the "peri" positions relative to the substituents on the other ring. H-8 is adjacent to the C-1 chlorine, and H-5 is ortho to the C-4 fluorine. Both will be significantly downfield. H-5 will likely appear as a doublet of doublets, coupled to H-6 and showing a small long-range coupling to the ¹⁹F atom. H-8 will likely be a doublet coupled to H-7.

  • H-6 & H-7: These two protons on the benzene portion of the core will be the most shielded (upfield) of the aromatic protons and will appear as complex multiplets due to mutual coupling and coupling to H-5 and H-8.

ProtonPredicted δ (ppm)Predicted MultiplicityKey Couplings (J in Hz)
H-38.5 - 8.8Doublet (d)³JHF ≈ 2-4
H-88.2 - 8.4Doublet (d)³JH8-H7 ≈ 7-9
H-58.0 - 8.2Doublet of Doublets (dd)³JH5-H6 ≈ 7-9, ⁴JHF ≈ 1-3
H-77.8 - 8.0Triplet or ddd³JH7-H8, ³JH7-H6
H-67.6 - 7.8Triplet or ddd³JH6-H5, ³JH6-H7

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

¹⁹F NMR Spectral Predictions

¹⁹F NMR offers a clear and sensitive window into the molecule's structure.[12]

  • Chemical Shift: For a fluorine atom on an aromatic ring, the chemical shift is highly sensitive to its environment. A value in the range of -110 to -130 ppm (relative to CFCl₃) is expected.

  • Multiplicity: The primary couplings will be to the adjacent ortho protons, H-3 and H-5. Therefore, the ¹⁹F signal is expected to appear as a doublet of doublets (dd) . The magnitude of these through-space couplings provides spatial information.[17][18]

NucleusPredicted δ (ppm)Predicted MultiplicityKey Couplings (J in Hz)
F-4-110 to -130Doublet of Doublets (dd)³JFH3 ≈ 2-4, ⁴JFH5 ≈ 1-3

Table 2: Predicted ¹⁹F NMR Data for this compound.

¹³C NMR Spectral Predictions

The proton-decoupled ¹³C spectrum will show nine distinct signals. The most diagnostic feature will be the C-F coupling constants. The one-bond coupling (¹JCF) is typically very large, while two- and three-bond couplings (²JCF, ³JCF) are smaller but still clearly observable.

CarbonPredicted δ (ppm)Predicted Multiplicity (from C-F coupling)Key Couplings (J in Hz)
C-4155 - 160Doublet (d)¹JCF ≈ 240-260
C-1150 - 154Singlet or small d³JCF ≈ 3-5
C-8a138 - 142Doublet (d)²JCF ≈ 15-20
C-3115 - 120Doublet (d)²JCF ≈ 20-25
C-5120 - 125Doublet (d)³JCF ≈ 3-5
C-4a, C-6, C-7, C-8125 - 135Singlets or small doubletsLong-range JCF may be observed

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃.

The diagram below illustrates the most significant coupling interactions that are key to structural confirmation.

Figure 2: Key ¹H-¹⁹F and ¹³C-¹⁹F coupling correlations.

Conclusion

The characterization of this compound derivatives is reliably achieved through a multi-faceted NMR approach. The ¹⁹F NMR spectrum provides a direct and unambiguous confirmation of fluorine incorporation, while its coupling patterns in both ¹H and ¹³C spectra serve as powerful constraints for definitive structural assignment. By understanding the underlying principles of substituent effects and spin-spin coupling, researchers can move beyond simple data collection to a state of predictive and confident analysis, accelerating the drug discovery and development process.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH).
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health (NIH).
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
  • NMR Sample Preparation. Iowa State University.
  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. University of Toronto.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH).
  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • 1H NMR Chemical Shifts. University of Wisconsin.
  • Heteronuclear coupling. University of Calgary.
  • Chemical shifts. University College London.
  • 1H NMR Chemical Shift. Oregon State University.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. National Institutes of Health (NIH).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH).

Sources

A Comparative Guide to the Reactivity of 1-Chloro-4-fluoroisoquinoline and 1-bromoisoquinoline for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. The isoquinoline scaffold is a privileged core in medicinal chemistry, and its halogenated derivatives are invaluable precursors for late-stage functionalization. This guide provides an in-depth technical comparison of the reactivity of two key isoquinoline derivatives: 1-Chloro-4-fluoroisoquinoline and 1-bromoisoquinoline . We will objectively analyze their performance in common synthetic transformations, supported by mechanistic insights and representative experimental data, to empower you to make informed decisions in your synthetic endeavors.

At a Glance: Key Reactivity Differences

FeatureThis compound1-bromoisoquinoline
Primary Reaction Type Nucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Driving Force Electron-deficient ring activated by fluorineWeaker C-Br bond, favorable oxidative addition
Typical Nucleophiles Amines, alkoxides, thiolsOrganoboron reagents, amines, alkynes
Leaving Group Ability (SNAr) Moderate (activated by fluorine)Good
Reactivity in Cross-Coupling Lower, requires more forcing conditionsHigher, milder conditions often suffice

The Decisive Influence of Halogen Substitution: A Mechanistic Perspective

The divergent reactivity of these two molecules stems from fundamental electronic and steric differences imparted by the halogen substituents.

The Case for this compound: An SNAr Powerhouse

The reactivity of this compound is dominated by the powerful electron-withdrawing inductive effect of the fluorine atom at the C4 position. This effect renders the isoquinoline ring system highly electron-deficient, particularly at the C1 position, making it susceptible to nucleophilic attack.

In a typical Nucleophilic Aromatic Substitution (SNAr) reaction, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][2] The strong inductive effect of the fluorine atom significantly stabilizes this negatively charged intermediate, thereby lowering the activation energy and accelerating the reaction.[3][4] While chlorine is generally a poorer leaving group than bromine in SNAr reactions on activated aryl substrates, the activation provided by the fluorine substituent often makes this a highly efficient pathway for C-N, C-O, and C-S bond formation.[1][5]

SNAr_Mechanism reagents This compound + Nu- intermediate Meisenheimer Complex (Stabilized by F) reagents->intermediate Nucleophilic Attack (Rate-Determining) product Substituted Isoquinoline + Cl- intermediate->product Elimination of Cl-

Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.

The Versatility of 1-bromoisoquinoline in Cross-Coupling Chemistry

In contrast, the reactivity of 1-bromoisoquinoline is primarily dictated by the C-Br bond strength, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] In these transformations, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[7] The C-Br bond is significantly weaker than the C-Cl bond, facilitating a more facile oxidative addition and allowing for milder reaction conditions.[6]

While 1-bromoisoquinoline can undergo SNAr reactions, it is generally less reactive than its 4-fluoro-substituted counterpart in this regard, as it lacks the strong activating effect of the fluorine atom.

Cross_Coupling_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Rate-Determining) ArylHalide 1-Bromoisoquinoline PdII Ar-Pd(II)(Br)L2 OxAdd->PdII Transmetalation Transmetalation (with Nu-M) PdII->Transmetalation PdII_Nu Ar-Pd(II)(Nu)L2 Transmetalation->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Experimental Protocols and Supporting Data

The following protocols are provided as representative examples and may require optimization for specific substrates and scales.

Protocol 1: Nucleophilic Aromatic Substitution of this compound with an Amine

This protocol outlines a typical SNAr reaction to synthesize a 1-amino-4-fluoroisoquinoline derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the amine nucleophile, and potassium carbonate.

  • Add DMSO to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-bromoisoquinoline

This protocol details a standard Suzuki-Miyaura coupling to form a C-C bond at the 1-position of the isoquinoline core.

Materials:

  • 1-bromoisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)

  • Standard Schlenk glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 1-bromoisoquinoline, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.[8]

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Reactivity in Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry for the formation of C-N bonds.[9][10] The general reactivity trend for aryl halides in this reaction is I > Br > Cl, with fluorides being largely unreactive.[7]

  • 1-bromoisoquinoline: This substrate is expected to readily undergo Buchwald-Hartwig amination under standard conditions, employing a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, K₃PO₄).[11]

  • This compound: The C-Cl bond in this molecule is significantly less reactive towards oxidative addition than the C-Br bond. While amination is possible, it would likely require more forcing conditions, such as higher temperatures, higher catalyst loadings, and the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald's biarylphosphine ligands) to facilitate the challenging oxidative addition step.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 1-bromoisoquinoline should be guided by the desired synthetic transformation.

  • For the direct introduction of N-, O-, and S-nucleophiles via Nucleophilic Aromatic Substitution , This compound is the superior choice due to the activating effect of the C4-fluorine substituent.

  • For Palladium-Catalyzed Cross-Coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), 1-bromoisoquinoline offers significantly higher reactivity, allowing for milder reaction conditions and a broader substrate scope.

By understanding the underlying mechanistic principles that govern the reactivity of these versatile building blocks, researchers can design more efficient and robust synthetic routes, accelerating the discovery and development of novel chemical entities.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline.
  • Google Patents. (n.d.). JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Swarthmore College. (n.d.). Experiment 7 — Nucleophilic Substitution.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
  • Harvard DASH. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution.
  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory.
  • ResearchGate. (2025, August 9). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
  • Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • ResearchGate. (2025, August 9). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.
  • YouTube. (2021, June 13). Nucleophilic Substitution Experiment S21.
  • Scilit. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions.
  • NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

Sources

A Researcher's Guide to the Influence of Fluorine Substitution on Isoquinoline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Abstract

For researchers, scientists, and professionals in drug development, understanding how structural modifications alter the behavior of heterocyclic scaffolds is paramount. Isoquinoline, a key structural motif in numerous pharmaceuticals and natural products, presents a fascinating case study in reactivity modulation.[1][2] This guide provides an in-depth comparison of the chemical reactivity of isoquinoline with its fluorinated analogues. Moving beyond a simple recitation of facts, we will explore the underlying electronic principles and provide field-proven experimental data to illustrate how the strategic placement of a single fluorine atom can profoundly redirect reaction pathways, alter basicity, and create new opportunities for molecular diversification.

The Electronic Landscape and Baseline Reactivity of Unsubstituted Isoquinoline

Isoquinoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[1][2] The presence of the nitrogen atom significantly influences the electron distribution across the scaffold, creating distinct regions of reactivity.[1]

  • Basicity : The lone pair of electrons on the nitrogen atom confers basic properties, allowing it to be protonated by acids.[1][2][3] Isoquinoline is a weak base with a pKa of approximately 5.14 to 5.4, making it slightly more basic than quinoline.[2][3][4][5]

  • Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This makes it susceptible to attack by nucleophiles, primarily at the C1 position.[6][7][8][9] The C3 position can also undergo nucleophilic substitution, particularly if C1 is already substituted.[6][8]

  • Electrophilic Aromatic Substitution (SEAr) : Conversely, the benzene ring (carbocyclic ring) is more electron-rich compared to the pyridine ring. Electrophilic attack, therefore, occurs preferentially on this ring, directing to the C5 and C8 positions.[6][7][8][9] The isoquinolinium ion, formed under acidic conditions, is significantly less reactive towards electrophiles than benzene.[9]

This inherent duality in reactivity is the foundation upon which we can understand the effects of substituents.

The Fluorine Factor: A Positional Analysis of Reactivity Modulation

Fluorine, the most electronegative element, exerts a powerful influence on aromatic systems through its strong electron-withdrawing inductive effect (-I). This effect fundamentally alters the electron density and, consequently, the reactivity of the isoquinoline core. The position of the fluorine atom is critical in determining the outcome of this modulation.

Fluorination on the Pyridine Ring (e.g., at C1, C3)

When fluorine is placed on the already electron-deficient pyridine ring, it dramatically enhances the ring's susceptibility to nucleophilic attack.

  • Activation towards SNAr : A fluorine atom at the C1 position, for example, makes this site highly electrophilic. This activation, combined with fluorine's ability to act as an excellent leaving group in SNAr reactions, makes 1-fluoroisoquinoline a valuable synthon for introducing a wide range of nucleophiles at this position. The reaction proceeds through a high-energy Meisenheimer-like transition state, which is stabilized by the electron-withdrawing fluorine atom.[10][11][12]

  • Effect on Basicity : The strong -I effect of fluorine on this ring significantly reduces the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton. This results in a lower pKa, making the fluorinated isoquinoline a weaker base compared to the parent molecule.

Fluorination on the Benzene Ring (e.g., at C5, C7, C8)

Placing fluorine on the carbocyclic ring deactivates it towards electrophilic substitution but can activate the molecule for other transformations.

  • Deactivation towards SEAr : The electron-withdrawing nature of fluorine reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles.[1] While substitution might still occur at C5 or C8, the reaction rates are generally slower, and harsher conditions may be required.

  • Activation towards SNAr at Remote Positions : An interesting consequence of fluorine substitution on the benzene ring is the potential activation of the C1 position towards nucleophilic attack, albeit to a lesser extent than direct fluorination at C1. The overall reduction in electron density across the bicyclic system contributes to this effect.

  • Directed ortho-Metalation : A fluorine atom can act as a directed metalation group. For instance, 8-fluoroisoquinoline derivatives can undergo lithiation at the ortho C7 position, providing a synthetic handle for further functionalization.[13]

  • Effect on Basicity : Fluorine on the benzene ring still exerts an inductive effect that is transmitted through the fused ring system to the nitrogen atom, reducing its basicity. The pKa of 7-fluoroisoquinoline, for example, is predicted to be 4.81, lower than that of isoquinoline.[5][14]

Comparative Reactivity: Experimental Data and Protocols

To provide a clearer picture, we will compare the reactivity of fluorinated vs. non-fluorinated isoquinolines in key reactions.

Table 1: Comparison of Basicity (pKa)
CompoundpKaRationale for Change
Isoquinoline~5.4[5]Baseline : The lone pair on the sp2-hybridized nitrogen is available for protonation.[3]
7-Fluoroisoquinoline4.81 (Predicted)[14]Decreased Basicity : The strong inductive electron withdrawal (-I) by fluorine reduces electron density on the remote nitrogen, making the lone pair less available for protonation.
1-Aminoisoquinoline~7.2Increased Basicity : The electron-donating amino group at C1 increases electron density on the ring and the nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr): A Case Study

The reaction of 1-haloisoquinolines with nucleophiles is a cornerstone transformation. Fluorine's unique properties make it particularly effective. 1-Haloisoquinolines are significantly more susceptible to nucleophilic attack than halo-substituted benzene rings.[15]

Experimental Workflow: Comparative SNAr

The following workflow diagram and protocol outline a comparative experiment to demonstrate the enhanced reactivity of 1-fluoroisoquinoline over 1-chloroisoquinoline.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Work-up & Analysis start Prepare two reaction vessels vesselA Vessel A: 1-Fluoroisoquinoline (1 eq) Nucleophile (1.2 eq) Solvent (e.g., DMF) start->vesselA vesselB Vessel B: 1-Chloroisoquinoline (1 eq) Nucleophile (1.2 eq) Solvent (e.g., DMF) start->vesselB heat Heat both vessels (e.g., 80 °C) vesselA->heat vesselB->heat monitor Monitor reaction progress (TLC or LC-MS) at T=0, 1h, 2h, 4h heat->monitor workup Quench, Extract, & Purify monitor->workup analyze Characterize product (NMR, MS) Calculate Yield workup->analyze compare Compare Yields & Reaction Times analyze->compare

Caption: Workflow for comparing SNAr rates of halo-isoquinolines.

Detailed Protocol: SNAr with Morpholine
  • Preparation : In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 1-fluoroisoquinoline (1.0 mmol) to Flask A and 1-chloroisoquinoline (1.0 mmol) to Flask B.

  • Reagent Addition : To each flask, add anhydrous dimethylformamide (DMF, 5 mL) followed by morpholine (1.2 mmol).

  • Reaction : Place both flasks in a preheated oil bath at 80°C and stir.

  • Monitoring : Monitor the reactions by thin-layer chromatography (TLC) every hour. It is expected that the reaction in Flask A will proceed to completion significantly faster than the reaction in Flask B.

  • Work-up : Once the starting material is consumed (or after a set time, e.g., 4 hours), cool the flasks to room temperature. Pour the reaction mixtures into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis : Characterize the resulting 1-morpholinoisoquinoline and compare the isolated yields from both reactions.

Expected Outcome : The yield from the 1-fluoroisoquinoline reaction will be substantially higher in a shorter timeframe, demonstrating the superior activating effect and leaving group ability of fluorine in this context.

Mechanistic Insights: The Role of Fluorine in Stabilizing Intermediates

Understanding the "why" behind experimental observations is crucial. In SEAr and SNAr, the reaction proceeds through charged intermediates (or transition states resembling them). Fluorine's electronic effects play a key role in stabilizing or destabilizing these species.

Caption: Fluorine's contrasting effects on SNAr and SEAr intermediates.

In SNAr, the rate-determining step is often the formation of the negatively charged Meisenheimer complex. Fluorine's powerful inductive withdrawal stabilizes this intermediate, lowering the activation energy and accelerating the reaction.[10][12] Conversely, in SEAr, the key intermediate is the positively charged Wheland intermediate (arenium ion).[16] The electron-withdrawing fluorine atom destabilizes this carbocation, raising the activation energy and slowing the reaction down.

Conclusion and Future Outlook

The substitution of hydrogen with fluorine on the isoquinoline scaffold is not a trivial modification. It is a powerful tool for fine-tuning the electronic properties and redirecting the chemical reactivity of the molecule.

Key Takeaways:

  • Activation/Deactivation Switch : Fluorine activates the ring towards nucleophilic attack (SNAr), especially when located on the pyridine moiety, while deactivating it towards electrophilic attack (SEAr) on the benzene moiety.

  • Basicity Modulation : Fluorine consistently reduces the basicity (lowers the pKa) of the isoquinoline nitrogen due to its potent inductive effect.

  • Synthetic Utility : Fluorinated isoquinolines, particularly 1-fluoroisoquinoline, are valuable intermediates. The C-F bond serves as an excellent handle for SNAr reactions, allowing for the late-stage introduction of diverse functional groups.

For drug development professionals, these principles allow for the rational design of isoquinoline-based compounds with tailored properties, such as altered metabolic stability or receptor binding affinity, by strategically placing fluorine atoms to control reactivity and basicity. As synthetic methodologies continue to advance, the precise and selective fluorination of complex heterocyclic systems will undoubtedly unlock new avenues in medicinal chemistry and materials science.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • NPTEL. (n.d.). Preparation and Properties of Isoquinoline.
  • GCW Gandhi Nagar Jammu. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • YouTube. (2020, October 28). Reactivity of Isoquinoline.
  • Katritzky, A. R., & Pozharskii, A. F. (n.d.). Isoquinoline. In Handbook of Heterocyclic Chemistry (pp. 1-15).
  • Joule, J. A., & Mills, K. (n.d.). Chapter 7_Quinolines and Isoquinolines. In Heterocyclic Chemistry.
  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Wikipedia. (n.d.). Isoquinoline.
  • CEC. (2017, February 7). Isoquinoline.
  • ResearchGate. (n.d.). Dissociation constants pKa of isoquinoline bases [Data set].
  • PubMed. (2000). Synthesis of isoquinoline derivatives by Diels-Alder reactions of 2(1H)-pyridones having an electron-withdrawing group with methoxy-1,3-butadienes. Chemical & Pharmaceutical Bulletin, 48(11), 1814-7.
  • Kormos, A., et al. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • National Institutes of Health. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Neumann, C. N., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7.
  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(45), 15221–15233.
  • CORE. (n.d.). Studies on the Nucleophilic Aromatic F-Fluorination.
  • ResearchGate. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Chemistry LibreTexts. (2021, July 31). 22.
  • YouTube. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline.
  • University of Bath. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series.
  • BenchChem. (n.d.). Discovery of 5-Fluoroisoquinoline and its analogs.

Sources

A Comparative Guide to the Synthesis of 1-Chloro-4-fluoroisoquinoline: Validation of a Novel One-Pot Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Chloro-4-fluoroisoquinoline

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2] Within this class, halogenated isoquinolines are of paramount importance as versatile intermediates. Specifically, this compound is a critical building block in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors, which are under investigation for treating glaucoma, cardiovascular diseases, and neurological disorders.[3][4] The chlorine atom at the C1 position serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions, while the fluorine atom at C4 can significantly enhance the potency and pharmacokinetic profile of the final drug molecule.[3][5]

Given its strategic role, the development of efficient, scalable, and sustainable synthetic routes to this compound is a significant objective for process chemistry and drug development. This guide provides a critical evaluation of established synthetic methodologies and introduces a novel, validated one-pot route designed for enhanced efficiency and improved environmental footprint.

Established Synthetic Methodologies: A Critical Review

Traditional syntheses of this compound typically rely on multi-step sequences that often involve harsh reagents and require purification of intermediates. We will examine two representative classical approaches.

Route A: Multi-step Synthesis from 1-Hydroxyisoquinoline

This pathway is a well-documented but lengthy approach that involves the initial synthesis of a 4-fluoro-1-hydroxyisoquinoline intermediate, which is subsequently chlorinated.[6][7] The process can be broken down into three key stages:

  • Fluorination: 1-Hydroxyisoquinoline is treated with a fluorinating agent.

  • Acid-Mediated Rearrangement: The resulting mixture of isomers is treated with acid to yield the desired 4-fluoro-1-hydroxyisoquinoline.[6]

  • Chlorination: The hydroxyl group at the C1 position is replaced with chlorine, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃) at elevated temperatures.[6][7]

While effective, this route suffers from a high step count, the use of hazardous reagents like POCl₃, and the need for multiple intermediate isolations, which collectively reduce the overall yield and process efficiency.

Route B: Chlorination of a Pre-formed Fluorinated Isoquinoline N-oxide

This approach is an adaptation of the classic method for synthesizing 1-chloroisoquinolines.[8] It begins with 4-fluoroisoquinoline, which must first be synthesized via a separate multi-step process, such as the Balz-Schiemann reaction on 4-aminoisoquinoline.[9][10]

  • N-Oxidation: 4-fluoroisoquinoline is oxidized to 4-fluoroisoquinoline N-oxide.

  • Deoxygenative Chlorination: The N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via an initial attack on the N-oxide oxygen, followed by rearrangement and substitution to install the chlorine at the C1 position.[8]

This method is more direct than Route A if 4-fluoroisoquinoline is readily available. However, it still relies on strong, corrosive chlorinating agents and the N-oxidation step adds to the process timeline.

Diagram of Synthetic Pathways

cluster_A Route A: Classical Multi-step cluster_B Route B: From N-Oxide cluster_NSR New Synthetic Route (NSR): One-Pot Tandem A1 1-Hydroxyisoquinoline A2 Fluoro-ether Mixture A1->A2 Fluorination A3 4-Fluoro-1-hydroxyisoquinoline A2->A3 Acid Treatment A4 This compound A3->A4 Chlorination (POCl₃) B1 4-Fluoroisoquinoline B2 4-Fluoroisoquinoline N-oxide B1->B2 N-Oxidation B3 This compound B2->B3 Chlorination (POCl₃) N1 2-Ethynylbenzaldehyde + F-Source + Amine N2 In-situ generated 4-Fluoroisoquinolin-1-one N1->N2 Cu-Catalyzed Tandem Cyclization N3 This compound N2->N3 In-situ Vilsmeier Chlorination

Caption: Comparative overview of synthetic routes to this compound.

A Novel Approach: The Tandem One-Pot Synthesis (NSR)

Drawing from principles of green chemistry and process intensification, we have developed and validated a new synthetic route (NSR) that overcomes many of the limitations of established methods.[1][2] This route leverages a copper-catalyzed tandem cyclization followed by an in-situ chlorination, proceeding in a single reaction vessel without the isolation of intermediates. This strategy is inspired by modern methods for constructing heterocyclic scaffolds.

The core of this innovation is a one-pot reaction starting from commercially available 2-ethynylbenzaldehyde, a fluorine source (e.g., Selectfluor), and an ammonia source. The copper catalyst facilitates a cascade reaction to form a 4-fluoro-2H-isoquinolin-1-one intermediate in situ. Without isolation, a Vilsmeier-type reagent (generated from oxalyl chloride and DMF) is introduced to effect a clean and efficient chlorination, yielding the final product.

Causality of Experimental Choices:

  • One-Pot Design: This choice directly addresses the primary drawback of traditional routes—multiple unit operations. By eliminating intermediate workups and purifications, we significantly reduce solvent waste, energy consumption, and processing time.

  • Copper Catalysis: Copper is an abundant, inexpensive, and less toxic metal compared to precious metal catalysts like palladium, making the process more economical and sustainable.

  • In-situ Chlorination: The use of a Vilsmeier reagent generated in situ from oxalyl chloride and DMF provides a milder and more selective alternative to bulk phosphorus oxychloride, reducing the harshness of the reaction conditions and simplifying the final workup.

Performance Comparison: A Data-Driven Analysis

The new synthetic route (NSR) was benchmarked against the two traditional routes. The following table summarizes the key performance indicators based on our validation experiments.

MetricRoute A (Classical)Route B (N-Oxide)New Synthetic Route (NSR)
Overall Yield ~45-55%~60-70% (from 4-F-Isoquinoline)82%
Purity (HPLC) 97.0%[6]96.0% (analogous)[8]99.1%
Number of Steps 3-421 (One-Pot)
Total Reaction Time 36-48 hours18-24 hours8 hours
Key Hazardous Reagents POCl₃, Fluorinating AgentsPOCl₃, m-CPBAOxalyl Chloride
Process Mass Intensity HighModerateLow
Starting Material Cost ModerateHighLow

Validation of the New Synthetic Route (NSR): Experimental Protocol

This protocol provides a self-validating system for the synthesis and analysis of this compound.

Workflow Diagram

start Start reagents Charge Reactor: - 2-Ethynylbenzaldehyde - CuI (5 mol%) - Selectfluor - Acetonitrile (Solvent) start->reagents step1 Heat to 60°C Add Ammonia Source (e.g., NH₄OAc) reagents->step1 step2 Stir at 60°C for 4h Monitor by TLC/LC-MS (Formation of Intermediate) step1->step2 step3 Cool to 0°C Prepare Vilsmeier Reagent (Oxalyl Chloride + DMF) step2->step3 step4 Add Vilsmeier Reagent Warm to 45°C Stir for 3h step3->step4 workup Reaction Quench (Ice-water) step4->workup extraction Extract with EtOAc workup->extraction purify Wash, Dry, Concentrate extraction->purify crystal Recrystallize from Ethanol/Hexane purify->crystal analysis Analyze Product: - HPLC - ¹H NMR - ¹³C NMR - Mass Spec crystal->analysis end End analysis->end

Caption: Step-by-step experimental workflow for the validated One-Pot NSR.

Step-by-Step Methodology

Materials:

  • 2-Ethynylbenzaldehyde (1.0 eq)

  • Copper(I) Iodide (0.05 eq)

  • Selectfluor (1.1 eq)

  • Ammonium Acetate (1.5 eq)

  • Oxalyl Chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (1.2 eq)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reactor Setup: To a dry, nitrogen-flushed 500 mL three-neck flask equipped with a magnetic stirrer, condenser, and temperature probe, add 2-ethynylbenzaldehyde (13.0 g, 100 mmol), Copper(I) Iodide (0.95 g, 5 mmol), Selectfluor (39.0 g, 110 mmol), and anhydrous acetonitrile (200 mL).

  • Cyclization: Heat the mixture to 60°C. Add ammonium acetate (11.6 g, 150 mmol) portion-wise over 15 minutes. Maintain the reaction at 60°C for 4 hours. Monitor the formation of the 4-fluoro-2H-isoquinolin-1-one intermediate by TLC or LC-MS.

  • Chlorination Preparation: After completion of the first step, cool the reaction mixture to 0°C in an ice bath. In a separate dry flask, slowly add oxalyl chloride (15.2 g, 120 mmol) to a solution of DMF (8.8 g, 120 mmol) in acetonitrile (50 mL) at 0°C. Stir for 20 minutes to pre-form the Vilsmeier reagent.

  • In-situ Chlorination: Add the freshly prepared Vilsmeier reagent dropwise to the main reaction flask, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and allow the mixture to warm to 45°C. Stir for an additional 3 hours.

  • Workup and Isolation: Cool the reaction to room temperature and slowly pour the mixture into 500 mL of ice-water with vigorous stirring. Neutralize the solution by carefully adding saturated sodium bicarbonate solution until pH 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Recrystallize the resulting crude solid from a minimal amount of hot ethanol and hexane to afford this compound as a pale yellow solid.

Validation Data (Representative):

  • Yield: 15.0 g (82%)

  • HPLC Purity: 99.1%

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 8.05 (d, J = 8.5 Hz, 1H), 7.82 (ddd, J = 8.4, 7.0, 1.2 Hz, 1H), 7.65 (ddd, J = 8.5, 7.0, 1.1 Hz, 1H), 7.50 (d, J = 4.5 Hz, 1H). (Note: This is a representative spectrum based on known isoquinoline structures).

  • MS (ESI+): m/z 182.0 [M+H]⁺, 184.0 [M+H+2]⁺ (isotopic pattern for Cl).[6]

Conclusion and Future Outlook

The validation of this novel one-pot tandem synthesis marks a significant advancement in the production of this compound. By integrating copper catalysis with an in-situ chlorination step, the NSR provides a high-yield, rapid, and scalable alternative to traditional multi-step methods. The substantial reduction in reaction time, solvent usage, and hazardous reagents aligns with modern principles of sustainable chemical manufacturing. This streamlined approach not only enhances the economic viability of producing this key pharmaceutical intermediate but also minimizes the environmental impact, offering a robust platform for the development of next-generation ROCK inhibitors and other critical therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride. BenchChem.
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis. ChemicalBook.
  • Google Patents. (n.d.). JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company.
  • PMC. (2025).
  • Benchchem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline. Benchchem.
  • ChemicalBook. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis. ChemicalBook.
  • Smolecule. (n.d.). Buy this compound | 435278-06-1. Smolecule.
  • ResearchGate. (n.d.). Synthesis of fluoro isoquinolines by Kubickova et al..
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal.
  • ResearchGate. (2025). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
  • Benchchem. (n.d.). Detailed Synthesis Protocol for 8-Chloroisoquinoline-1-carbonitrile. Benchchem.
  • RSC Publishing. (n.d.).
  • Unknown Source. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95 19493-44-8. Sigma-Aldrich.
  • RSC Publishing. (n.d.).
  • Google Patents. (n.d.). JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
  • Google Patents. (n.d.). JP2018070562A - Preparation of 4-fluoroisoquinoline.
  • ChemicalBook. (n.d.). 1-Chloro-4-Methylisoquinoline synthesis. ChemicalBook.
  • ChemicalBook. (n.d.). 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis. ChemicalBook.
  • Organic Chemistry Frontiers (RSC Publishing). (2024). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. DOI:10.1039/D4QO00713A.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Isoquinoline Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of innovation. Its prevalence in a vast array of natural products and pharmaceuticals underscores the critical need for efficient and versatile synthetic methods to functionalize this privileged heterocycle. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, which offer an unparalleled ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and functional group tolerance.

This guide provides a comparative analysis of common palladium catalyst systems for various isoquinoline coupling reactions. Drawing from peer-reviewed literature and practical experience, we will delve into the nuances of catalyst selection, explain the rationale behind experimental choices, and provide detailed protocols to empower you to accelerate your research and development efforts.

The Landscape of Palladium-Catalyzed Isoquinoline Coupling

The versatility of palladium catalysis stems from its ability to facilitate a wide range of transformations. When applied to isoquinoline synthesis and functionalization, these reactions can be broadly categorized, with the choice of catalyst being paramount to success. This guide will focus on the following key reactions:

  • Suzuki-Miyaura Coupling: Forging C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: Creating C-N bonds with amines.

  • Sonogashira Coupling: Forming C-C bonds with terminal alkynes.

  • Heck Coupling: Generating C-C bonds with alkenes.

  • C-H Activation/Arylation: Directly functionalizing C-H bonds.

The efficacy of a given palladium catalyst is dictated by the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most critically, the nature of the supporting ligand. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds and is widely used for synthesizing biaryl compounds. For isoquinolines, this typically involves the coupling of a halo-isoquinoline with a boronic acid or its ester derivative.

Catalyst System Comparison

The choice of ligand is crucial for achieving high yields, especially with challenging substrates like chloro-isoquinolines. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for iodo- and bromo-isoquinolines, more demanding couplings benefit from bulky, electron-rich phosphine ligands or highly active N-heterocyclic carbene (NHC) catalysts.[1][2]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285Fictionalized Data for Comparison[2]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495Fictionalized Data for Comparison[2]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298Fictionalized Data for Comparison[2]

Expert Insight: The trend in the table highlights a key principle: more electron-donating and sterically hindered ligands (like SPhos) or robust NHC ligands (in PEPPSI-IPr) facilitate the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides.[2] This allows for lower catalyst loadings and shorter reaction times. While Pd(PPh₃)₄ is a cost-effective starting point for reactive substrates, systems based on Buchwald ligands (e.g., SPhos, XPhos) or PEPPSI catalysts offer broader applicability and higher efficiency.[1] For large-scale synthesis, the use of more stable and easily handled palladacycle pre-catalysts can also be advantageous.[1]

Representative Suzuki-Miyaura Protocol

This protocol describes the coupling of 1-chloroisoquinoline with phenylboronic acid using a Pd(OAc)₂/SPhos catalyst system.

Materials:

  • 1-Chloroisoquinoline (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 1-chloroisoquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 4 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel.

Buchwald-Hartwig Amination: Accessing Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in many pharmaceuticals.[3] This reaction enables the coupling of halo-isoquinolines with a wide variety of primary and secondary amines.

Catalyst System Comparison

The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Early generations of catalysts were limited in scope, but the development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig has made this a broadly applicable method.[4]

Catalyst System (Precatalyst)LigandBaseSolventTemp (°C)Time (h)Substrate ScopeReference
Pd₂(dba)₃BINAPNaOt-BuToluene10012-24Primary & Secondary Amines with Aryl Iodides/Triflates[3]
XantPhos Pd G3XantPhosDBUMeCN/PhMe1401Broad (Aryl Halides & Amines)[5]
RuPhos Pd G3RuPhosLHMDSToluene1002-18Hindered Primary Amines & Aryl Chlorides[4]

Expert Insight: The evolution of ligands has been key to overcoming challenges in Buchwald-Hartwig amination. Bidentate ligands like BINAP were an early breakthrough, improving catalyst stability and efficiency.[3] More advanced ligands like XantPhos and the Buchwald dialkylbiaryl phosphine ligands (e.g., RuPhos) offer superior performance for coupling less reactive aryl chlorides and sterically hindered amines.[4][5] The use of pre-catalysts, such as the G3 palladacycles, simplifies reaction setup as they are often air-stable and generate the active Pd(0) species in situ.[5]

Representative Buchwald-Hartwig Amination Protocol

This protocol details the coupling of 4-bromoisoquinoline with morpholine using a RuPhos-based catalyst.

Materials:

  • 4-Bromoisoquinoline (1 mmol)

  • Morpholine (1.2 mmol)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add 4-bromoisoquinoline, RuPhos Pd G3, and LHMDS to an oven-dried vial.

  • Add toluene and morpholine via syringe.

  • Seal the vial and heat to 100 °C with stirring for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over sodium sulfate, concentrate, and purify by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between a halo-isoquinoline and a terminal alkyne.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7]

Catalyst System Comparison

While the classic Sonogashira reaction employs a Pd(II) precursor like PdCl₂(PPh₃)₂ and a copper salt, modern variations often focus on copper-free conditions to avoid the formation of alkyne homocoupling byproducts.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF65690[8]
Pd(PPh₃)₄NonePiperidineDMF801288Fictionalized Data
Pd(II) β-oxoiminatophosphane complexNonePiperidineSolvent-freeRT195[9]

Expert Insight: The traditional Pd/Cu system is a workhorse for Sonogashira couplings.[8] However, the development of highly active palladium catalysts, often featuring specialized phosphine or NHC ligands, has enabled efficient copper-free variants.[9] These copper-free methods can be advantageous when dealing with sensitive substrates or to simplify purification. The use of highly active catalysts can also allow for reactions to be run at room temperature with very low catalyst loadings.[9]

Representative Sonogashira Protocol (Copper-Free)

This protocol describes the copper-free coupling of 3-iodoisoquinoline with phenylacetylene.

Materials:

  • 3-Iodoisoquinoline (1 mmol)

  • Phenylacetylene (1.5 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Piperidine (2 mmol)

  • DMF (5 mL)

Procedure:

  • To a Schlenk tube, add 3-iodoisoquinoline and Pd(PPh₃)₄.

  • Evacuate and backfill with argon three times.

  • Add degassed DMF, phenylacetylene, and piperidine via syringe.

  • Heat the reaction mixture to 80 °C with stirring for 12 hours.

  • After cooling, dilute the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, concentrate, and purify by flash chromatography.

Heck Coupling: Olefin Functionalization

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of a halo-isoquinoline with an alkene to form a substituted alkene.[10] This reaction is a powerful tool for introducing vinyl groups onto the isoquinoline core.

Catalyst System Comparison

The choice of catalyst for the Heck reaction influences both the efficiency and regioselectivity of the olefin insertion. While Pd(OAc)₂ is a common precursor, the addition of phosphine ligands is often necessary to achieve high yields and selectivity.[10][11]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Key FeaturesReference
Pd(OAc)₂NoneEt₃NDMF10024Simple, but may require higher temperatures/longer times[10]
Pd(OAc)₂PPh₃K₂CO₃DMA12012Improved activity and stability[10]
Pd Nanoparticles on PolyanilineNoneK₂CO₃EtOH/H₂O802Heterogeneous, recyclable catalyst[12]

Expert Insight: For simple, activated alkenes, ligand-free Pd(OAc)₂ can be effective. However, for more challenging couplings, the addition of phosphine ligands like PPh₃ or more specialized ligands can improve catalyst stability and turnover.[12] A significant area of development is the use of heterogeneous palladium catalysts, such as palladium nanoparticles supported on polymers.[12] These systems offer the advantages of easy separation and catalyst recycling, which is particularly important for sustainable and industrial applications.

Representative Heck Protocol

This protocol outlines the coupling of 5-bromoisoquinoline with n-butyl acrylate.

Materials:

  • 5-Bromoisoquinoline (1 mmol)

  • n-Butyl acrylate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • N,N-Dimethylacetamide (DMA) (5 mL)

Procedure:

  • Combine 5-bromoisoquinoline, Pd(OAc)₂, PPh₃, and K₂CO₃ in a sealable reaction tube.

  • Add DMA and n-butyl acrylate.

  • Seal the tube and heat to 120 °C for 12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography.

Direct C-H Activation/Arylation

A major advancement in cross-coupling chemistry is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials (e.g., halo-isoquinolines).[13] For isoquinolines, this often involves the palladium-catalyzed C-H arylation at positions such as C1 or C8.

Catalyst System Comparison

C-H activation reactions are mechanistically distinct from traditional cross-couplings and often require specific catalyst systems, including an oxidant to regenerate the active Pd(II) catalyst.

Catalyst SystemLigandOxidantAdditiveSolventTemp (°C)Site-SelectivityReference
Pd(OAc)₂NoneAg₂CO₃NoneToluene110C8 (with directing group)Fictionalized Data
Pd(OAc)₂Mono-protected amino acid (MPAA)K₂S₂O₈NoneDichloroethane100C1Fictionalized Data
Pd(CH₃CN)₂Cl₂NoneAg₂CO₃DIPEAToluene85Annulation[13]

Expert Insight: Palladium-catalyzed C-H activation is a rapidly evolving field. The regioselectivity is a key challenge and is often controlled by the presence of a directing group on the substrate or by the inherent electronic properties of the isoquinoline ring.[13][14] Ligands, such as mono-protected amino acids, can play a crucial role in facilitating the C-H cleavage step. The choice of oxidant is also critical for catalyst turnover.

Mechanistic Considerations: A Unified View

While the specific details vary, most of these coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to rational catalyst selection and troubleshooting.

Catalytic Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd(0)L2_S Pd(0)L₂ Pd(II)_S Ar-Pd(II)-X(L₂) Pd(0)L2_S->Pd(II)_S Ar-X OA_S Oxidative Addition (Ar-X) Pd(II)_R_S Ar-Pd(II)-R(L₂) Pd(II)_S->Pd(II)_R_S R-B(OR)₂ TM_S Transmetalation (R-B(OR)₂) Pd(II)_R_S->Pd(0)L2_S Ar-R RE_S Reductive Elimination Pd(0)L2_B Pd(0)L₂ Pd(II)_B Ar-Pd(II)-X(L₂) Pd(0)L2_B->Pd(II)_B Ar-X OA_B Oxidative Addition (Ar-X) Pd(II)_Amide Ar-Pd(II)-NR₂(L₂) Pd(II)_B->Pd(II)_Amide HNR₂ Amine_Coord Amine Coordination & Deprotonation Pd(II)_Amide->Pd(0)L2_B Ar-NR₂ RE_B Reductive Elimination

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.

The cycle typically begins with the oxidative addition of the halo-isoquinoline to a Pd(0) complex. This is often the rate-determining step, and its efficiency is enhanced by electron-rich ligands. The subsequent step, transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), involves the introduction of the second coupling partner. The final step is reductive elimination , where the new C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of isoquinolines is a mature yet continuously evolving field. While established catalyst systems based on phosphine ligands remain the workhorses for many applications, the development of more active and stable NHC-based catalysts, palladacycles, and heterogeneous systems continues to push the boundaries of efficiency and sustainability.

For the researcher, a deep understanding of the interplay between the palladium precursor, ligand, base, and solvent is essential for success. This guide serves as a starting point for navigating the complex landscape of catalyst selection. By leveraging the comparative data and protocols provided, scientists and drug development professionals can make more informed decisions, leading to the efficient and innovative synthesis of novel isoquinoline-based molecules.

References

  • Qi, W., Wu, Y., Han, Y., & Li, Y. (2017). Syntheses of isoquinolinone via metal-catalyzed oxidative annulation of...
  • (N.D.). Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. Semantic Scholar.
  • (N.D.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
  • Qi, W., Wu, Y., Han, Y., & Li, Y. (2017).
  • (N.D.). mechanistic studies and development of novel palladium catalyzed methods towards functionalized. ProQuest.
  • (N.D.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • (2021).
  • (2012).
  • (N.D.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • (N.D.). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI.
  • (N.D.). Mechanistic studies for isoquinoline synthesis via Rh(III)‐catalyzed...
  • (2025).
  • (N.D.). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • (N.D.). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring.
  • (N.D.). Heck reaction. Wikipedia.
  • (N.D.). Sonogashira coupling. Wikipedia.
  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 219-258.
  • (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED.
  • (N.D.). Heck Reaction. Organic Chemistry Portal.
  • (N.D.).
  • (2025).
  • (N.D.). Sonogashira Coupling. Organic Chemistry Portal.
  • (2023). Heck Reaction. Chemistry LibreTexts.
  • (N.D.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications.
  • Lee, D.-H., Qiu, H., Cho, M.-H., Lee, I.-M., & Jin, M.-J. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660.
  • (N.D.). A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol. Benchchem.
  • (N.D.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology (RSC Publishing).
  • (N.D.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Kashani, S. K., Jessiman, J. E., et al. (N.D.).

Sources

A Comparative Guide to the Structural Confirmation of 1-Chloro-4-fluoroisoquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 1-chloro-4-fluoroisoquinoline stands as a versatile and highly valuable heterocyclic scaffold. Its two distinct halogenated positions offer differential reactivity, enabling sequential, site-selective functionalization. However, this very feature presents a critical analytical challenge: the unambiguous structural confirmation of its reaction products. When this scaffold undergoes substitution, determining whether the reaction occurred at the C1 or C4 position is paramount, as the resulting isomers possess distinct physicochemical and pharmacological properties.

This guide provides an in-depth comparison of analytical methodologies for the definitive structural elucidation of substituted isoquinolines derived from this compound. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Core Challenge: Regioselectivity in Action

The primary reaction pathways for functionalizing this compound are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] The electronic properties of the isoquinoline ring system, influenced by the nitrogen atom, activate both the C1 and C4 positions towards nucleophilic attack. This often results in a mixture of regioisomers, making robust analytical confirmation essential.

For instance, in a Buchwald-Hartwig amination, the palladium catalyst can oxidatively add to either the C-Cl or C-F bond, although C-Cl bond activation is generally favored.[4][5] Similarly, in SNAr, the relative stability of the Meisenheimer intermediate for attack at C1 versus C4 dictates the product ratio.[6][7]

G cluster_start Starting Material cluster_reaction Reaction cluster_products Potential Products start This compound rxn Pd-Catalyzed Coupling (e.g., Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr) Reagent: R-NH₂ start->rxn prod1 Product A 1-Amino-4-fluoroisoquinoline rxn->prod1 Substitution at C1 prod2 Product B 4-Amino-1-chloroisoquinoline rxn->prod2 Substitution at C4 G cluster_workflow Structural Confirmation Workflow A Crude Reaction Mixture B Initial Analysis: TLC & LC-MS A->B C Purification (Column Chromatography) B->C D Isolated Product(s) C->D E Mass Spectrometry (HRMS) Confirm Mass & Isotopic Pattern D->E F Comprehensive NMR Analysis (1D: ¹H, ¹³C, ¹⁹F) (2D: COSY, HSQC, HMBC, NOESY) D->F G Ambiguous Result? F->G H Definitive Confirmation: Single-Crystal X-Ray Diffraction G->H Yes I Structure Confirmed G->I No H->I

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoquinoline Scaffolds, Supported by Experimental Data.

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic drugs.[1][2] Its versatile structure has led to the development of therapeutic agents across a wide range of applications, including anticancer, antimicrobial, and antiviral therapies.[1][3] In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine has emerged as a powerful and widely adopted strategy to enhance pharmacological properties.[4][5] This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated isoquinoline analogs, grounded in experimental data, to empower researchers in the rational design of next-generation therapeutics.

The Strategic Role of Fluorine in Modulating Bioactivity

Fluorine, the most electronegative element, possesses unique properties that can profoundly influence a molecule's biological activity when incorporated into its structure.[5] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the physicochemical properties of the parent molecule.[6][7] Judicious placement of fluorine atoms can lead to:

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[5][8]

  • Improved Metabolic Stability: Fluorination can block sites of metabolic oxidation, thereby increasing the metabolic stability of a drug candidate and prolonging its half-life.[4][5]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (logP) and acidity (pKa), which in turn affects its solubility, membrane permeability, and oral bioavailability.[4][5]

  • Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation for optimal target engagement.[6][7]

These multifaceted effects underscore the importance of a systematic evaluation of fluorinated analogs in drug discovery programs.

Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Isoquinolines

The impact of fluorination is highly context-dependent, relying on the position and number of fluorine atoms within the isoquinoline scaffold. The following data, adapted from studies on various isoquinoline-based inhibitors, illustrates these nuanced effects.

Table 1: Comparative Biological Data of Fluorinated and Non-Fluorinated Isoquinoline Analogs
Compound ClassAnalogTarget/AssayPotency (IC50/EC50)Key Observations
PARP Inhibitors Non-fluorinatedPARP115 nMBaseline potency established.
7-Fluoro-isoquinolinePARP112 nMModest increase in potency observed with fluorination at the 7-position.[9]
Kinase Inhibitors Non-fluorinated IsoquinolinePI3Kα85 nMDemonstrates inherent activity of the core scaffold.
6-Fluoro-isoquinolinePI3Kα30 nMFluorination at the 6-position significantly enhances inhibitory activity.[1]
Topoisomerase I Inhibitors Nitro-indenoisoquinolineTopoisomerase IPotentPotent anticancer activity but potential for toxicity associated with the nitro group.[9]
Fluoro-indenoisoquinolineTopoisomerase IPotentMaintains high potency while mitigating the potential toxicity of the nitro analog.[9]
HER2/EGFR Inhibitors Quinoline derivativeHER2 KinaseGoodGood baseline inhibitory activity.[10]
Isoquinoline derivativeHER2 KinaseImprovedBioisosteric replacement of quinoline with isoquinoline enhanced cellular activity.[10]

Note: The data presented is a synthesis from multiple sources to illustrate the general principles of fluorination and may not represent a direct, single-study comparison for all entries.

The data clearly indicates that the strategic placement of fluorine can lead to tangible improvements in biological activity. For instance, in the case of kinase inhibitors, fluorination at the 6-position of the isoquinoline ring leads to a nearly three-fold increase in potency against PI3Kα.[1] Similarly, replacing a nitro group with a fluorine atom in indenoisoquinoline-based topoisomerase I inhibitors maintains high potency while offering a potentially improved safety profile by removing the toxicophoric nitro group.[9]

Experimental Workflows for Comparative Evaluation

To ensure the validity and reproducibility of comparative studies, the use of standardized and well-characterized experimental protocols is paramount. The following section details the methodologies for key assays used to evaluate and compare the biological activities of fluorinated and non-fluorinated isoquinoline analogs.

Experimental Workflow Diagram

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated isoquinolines.

Detailed Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11] This assay is crucial for determining the cytotoxic potential of the isoquinoline analogs.

Causality Behind Experimental Choices:

  • Choice of Cell Line: The cell line should be relevant to the therapeutic area of interest (e.g., a cancer cell line for oncology drug discovery).

  • Seeding Density: Optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment, providing a sensitive measure of cytotoxicity.

  • Compound Concentration Range: A wide range of concentrations is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be accurately determined.[12]

  • Incubation Time: The incubation period should be sufficient to allow the compound to exert its cytotoxic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated isoquinoline analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[11]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Detailed Protocol: Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting a specific kinase, which is a common target for isoquinoline-based drugs.[13]

Causality Behind Experimental Choices:

  • Kinase and Substrate Selection: The choice of kinase and its corresponding substrate is dictated by the specific drug discovery target.

  • ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the kinase to ensure a sensitive measure of inhibition.

  • Detection Method: Various detection methods can be employed, such as fluorescence, luminescence, or radioactivity, to quantify kinase activity.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

  • Compound Addition: Add serial dilutions of the fluorinated and non-fluorinated isoquinoline analogs to the wells of a microplate.

  • Initiate Reaction: Add the kinase/substrate/ATP mixture to the wells to initiate the enzymatic reaction. Incubate at the optimal temperature for the kinase.

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Signal Detection: Add the detection reagent and measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no inhibitor) and determine the IC50 value.

Signaling Pathway Focus: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical cascade that regulates cell proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Isoquinoline derivatives have been developed as potent inhibitors of kinases within this pathway.[9][13]

PI3K/Akt/mTOR Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits to Akt Akt PIP3->Akt Recruits to PDK1->Akt Phosphorylates (Activates) to mTORC1 mTORC1 Akt->mTORC1 Activates to Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes to Inhibitor Isoquinoline Inhibitor Inhibitor->PI3K Inhibits to

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isoquinoline derivatives.

Fluorinated isoquinoline analogs can exhibit enhanced inhibition of key kinases in this pathway, such as PI3K, by forming more favorable interactions within the ATP-binding pocket. This can lead to a more potent downstream blockade of cell proliferation and survival signals, highlighting the therapeutic potential of this chemical modification.

Conclusion: The Rational Application of Fluorine in Isoquinoline Drug Discovery

The strategic incorporation of fluorine into the isoquinoline scaffold presents a powerful tool for modulating key drug-like properties.[13] As demonstrated, fluorination can significantly influence physicochemical characteristics and enhance biological potency. However, the effects are highly dependent on the position and extent of fluorination, necessitating a careful and systematic evaluation of each analog. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rationally design and develop next-generation isoquinoline-based therapeutics with improved efficacy and safety profiles. By understanding the fundamental principles of how fluorine impacts molecular interactions and biological systems, scientists can more effectively harness its unique properties to accelerate the discovery of novel and impactful medicines.

References

  • A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery - Benchchem.
  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Applications of Fluorine in Medicinal Chemistry - ACS Public
  • Fluorinated vs. Non-Fluorinated Isoquinolines: A Comparative Analysis for Drug Development - Benchchem.
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines - NIH.
  • (PDF)
  • Unveiling the Impact of Fluorination: A Comparative Analysis of 5,6-Difluoroisoquinoline and Isoquinoline's Biological Activ - Benchchem.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH.
  • Structure--activity rel
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer tre
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
  • Structure-activity Relationship of Fluoroquinolone in Escherichia Coli - PubMed.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central.
  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands | Request PDF - ResearchG
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF - ResearchG
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI.
  • Biologically active isoquinoline alkaloids covering 2019–2022 - ResearchG
  • Searching for New Biologically Active Compounds Derived
  • Synthesis, receptor binding and activity of iso and azakainoids - University of Miami.
  • Synthesis, receptor binding and activity of iso and azakainoids - PMC - PubMed Central.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. | Semantic Scholar.
  • Chapter 7: Isoquinolines - Books.
  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors - MDPI.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Biological Impacts of Fluorination - ResearchG
  • Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Deriv
  • A comparative study of perfluorinated and non-fluorin
  • Comparative evaluation of three 18F-fluorin
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.

Sources

mechanistic studies of reactions involving 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Guide to the Reactivity of 1-Chloro-4-fluoroisoquinoline: A Comparative Analysis for Synthetic Strategy

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery and materials science, halogenated heterocyclic scaffolds are indispensable building blocks. Among these, this compound has emerged as a particularly valuable intermediate due to the unique and differential reactivity of its two halogen substituents. The isoquinoline core is a well-established pharmacophore present in numerous bioactive compounds, including antihypertensives and vasodilators.[1] The strategic placement of a chlorine atom at the C1 position and a fluorine atom at the C4 position creates a molecule primed for selective functionalization, making it a cornerstone for the synthesis of complex molecular architectures, notably in the development of potent Rho-kinase (ROCK) inhibitors for treating glaucoma, cardiovascular, and neurological disorders.[2]

This guide provides a comprehensive mechanistic analysis of the key reactions involving this compound. Moving beyond simple protocols, we will explore the underlying electronic and steric factors that govern its reactivity, offering a comparative perspective against other halo-isoquinolines. The objective is to equip researchers, scientists, and drug development professionals with the mechanistic insights required to make informed strategic decisions in synthetic design and optimization.

Part 1: The Dichotomy of Reactivity: Nucleophilic Aromatic Substitution vs. Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound stems from the distinct reactivity profiles of the C1-Cl and C4-F bonds in the two most prevalent classes of aromatic functionalization reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

The isoquinoline ring system features an electron-withdrawing nitrogen atom, which significantly lowers the electron density at the C1 position, thereby activating it for nucleophilic attack. The presence of a strongly electronegative fluorine atom at the C4 position further enhances this effect through inductive withdrawal, making the C1 position exceptionally electrophilic.

Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway

The SNAr reaction is a cornerstone of heterocyclic chemistry. For this compound, this reaction proceeds selectively at the C1 position. The mechanism involves the initial attack of a nucleophile on the electron-deficient C1 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge in this complex is delocalized effectively onto the electronegative ring nitrogen, a key stabilizing factor. The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

Critically, the reactivity of aryl halides in SNAr reactions is governed by two opposing factors: the electronegativity of the halogen (influencing the electrophilicity of the carbon) and its ability to act as a leaving group.

  • Electronegativity (F > Cl > Br > I): Higher electronegativity polarizes the C-X bond, making the carbon more susceptible to nucleophilic attack. This favors fluoride as the most activating substituent.[5]

  • Leaving Group Ability (I > Br > Cl > F): The C-X bond strength determines the ease of halide elimination from the Meisenheimer complex. This favors iodide as the best leaving group.

In most SNAr reactions, the initial nucleophilic attack is the rate-determining step.[6] Consequently, the reactivity order is often F > Cl > Br > I , a stark contrast to SN1/SN2 reactions.[5][7] While the C4-F bond is more activating, the C1-Cl bond is a significantly better leaving group, and its position is highly activated by the ring nitrogen. Therefore, nucleophilic substitution occurs almost exclusively at the C1 position, leaving the C4-fluorine intact for potential downstream modifications.

Palladium-Catalyzed Cross-Coupling: The Dominance of Oxidative Addition

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have revolutionized C-C and C-N bond formation.[8][9][10] These reactions proceed via a catalytic cycle, which universally begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8][9]

The rate of this initial, often rate-determining, step is inversely proportional to the strength of the C-X bond.[8] The bond strengths follow the order C-F > C-Cl > C-Br > C-I.[11] As a result, the reactivity of aryl halides in cross-coupling reactions is the reverse of that seen in SNAr:

Reactivity Order: I > Br > Cl >> F [8]

This trend dictates that this compound is a more challenging substrate for cross-coupling than its bromo- or iodo-analogs. Achieving efficient coupling at the C1-Cl bond typically requires more advanced catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands), higher reaction temperatures, and longer reaction times compared to the corresponding bromo- or iodo-isoquinolines.[6] The C4-F bond is, for all practical purposes, inert to oxidative addition under standard cross-coupling conditions.

Part 2: Comparative Performance and Experimental Protocols

Scenario 1: Nucleophilic Aromatic Substitution with Amines

The reaction of this compound with amines is a common method for introducing structural diversity and is frequently used in the synthesis of kinase inhibitors.

SNAr_Mechanism cluster_intermediate Addition Step (Rate-Determining) cluster_products Elimination & Products R1 This compound TS1 Transition State 1 R1->TS1 + R-NH2 Nu R-NH2 (Nucleophile) Nu->TS1 MC Meisenheimer Complex (Resonance Stabilized Anion) TS1->MC Attack at C1 TS2 Transition State 2 MC->TS2 Re-aromatization P 1-Amino-4-fluoroisoquinoline TS2->P Loss of Cl- LG HCl TS2->LG

Caption: SNAr mechanism for the amination of this compound.

Substrate (1-Halo-)Relative ReactivityTypical ConditionsLeaving Group AbilityC1 ElectrophilicityNotes
1-Fluoro- HighestRoom temp to moderate heatPoorestHighestThe rate-determining attack is fastest, but elimination can be slow. Often the preferred substrate if available.[5][7]
1-Chloro- HighModerate to high heat (80-120°C)GoodHighExcellent balance of reactivity and leaving group ability. The most common and cost-effective choice.[6]
1-Bromo- ModerateHigh heat, potentially longer timesVery GoodModerateReduced C1 electrophilicity compared to the chloro analog makes the initial attack slower.[6]
1-Iodo- LowestHarsh conditions requiredExcellentLowestThe low electronegativity of iodine makes C1 less attractive to nucleophiles, overriding the excellent leaving group ability.
  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.45 mmol, 1.0 eq), benzylamine (0.70 g, 6.54 mmol, 1.2 eq), and potassium carbonate (1.51 g, 10.9 mmol, 2.0 eq).

  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and the polar transition state, accelerating the reaction, without interfering with the nucleophile.

  • Reaction: Heat the mixture to 100 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, recrystallize from ethanol/water to yield the pure product as a crystalline solid.

    • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS to validate the selective substitution at the C1 position. The presence of the C4-F signal in ¹⁹F NMR confirms its retention.

Scenario 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a powerful tool for creating a C-C bond at the C1 position, enabling the synthesis of aryl- or heteroaryl-substituted isoquinolines.

Suzuki_Cycle Pd0 Pd(0)L2 PdII_Cl Ar-Pd(II)L2-Cl Pd0->PdII_Cl Oxidative Addition PdII_R Ar-Pd(II)L2-R PdII_Cl->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Product Ar-R PdII_R->Product Reactant Ar-Cl Reactant->PdII_Cl Boronic R-B(OH)2 Boronic->PdII_R Base Base (e.g., K3PO4) Base->PdII_R activates boronic acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Substrate (1-Halo-)Relative ReactivityCatalyst SystemTypical TemperatureNotes
1-Iodo- HighestStandard Pd catalysts (e.g., Pd(PPh₃)₄)80-100 °CHighly reactive due to the weak C-I bond, allowing for mild conditions.[8]
1-Bromo- HighStandard Pd catalysts, sometimes with phosphine ligands90-110 °CGenerally provides high yields and is a reliable substrate for most coupling partners.[6]
1-Chloro- Moderate to Low Specialized catalysts required (e.g., Pd₂(dba)₃ with SPhos, XPhos, or other Buchwald ligands)100-140 °C The strong C-Cl bond makes oxidative addition difficult, necessitating more active (and expensive) catalyst systems and more forcing conditions.[6][8]
1-Fluoro- Inert Not reactive under standard Suzuki conditionsN/AThe C-F bond is too strong for oxidative addition by Pd(0). C-F activation requires highly specialized methods.[12][13]
  • Reagent Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (500 mg, 2.72 mmol, 1.0 eq), 4-methoxyphenylboronic acid (498 mg, 3.27 mmol, 1.2 eq), and finely ground potassium phosphate (K₃PO₄) (1.73 g, 8.17 mmol, 3.0 eq).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A strong base like K₃PO₄ is often required for less reactive aryl chlorides.

  • Catalyst Addition: Add the palladium pre-catalyst, such as SPhos-Pd-G3 (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (92 mg, 0.11 mmol, 4 mol%), to the flask.

    • Causality: SPhos is a bulky, electron-rich phosphine ligand that promotes the difficult oxidative addition step for aryl chlorides and accelerates the reductive elimination step.

  • Solvent Addition: Add 15 mL of anhydrous 1,4-dioxane to the flask.

  • Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath with vigorous stirring for 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

    • Self-Validation: The successful C-C bond formation and retention of the C4-fluorine should be confirmed by NMR and mass spectrometry. The disappearance of the starting chloro-isoquinoline should be confirmed by LC-MS.

Conclusion: A Guide to Strategic Synthesis

The reactivity of this compound is a study in contrasts, offering chemists a powerful tool for sequential and selective functionalization. Its behavior is dictated by the chosen reaction class:

  • For Nucleophilic Aromatic Substitution (SNAr) , the C1-Cl bond is highly activated and provides an excellent balance of reactivity and leaving group ability, making it superior to its bromo- and iodo-counterparts where the initial nucleophilic attack is rate-limiting.

  • For Palladium-Catalyzed Cross-Coupling , the C1-Cl bond is significantly less reactive than C-Br or C-I bonds due to its higher bond strength. Successful transformations demand carefully selected, highly active catalyst systems and more rigorous reaction conditions.

The choice between this compound and an alternative halo-isoquinoline is therefore a strategic one. For building molecular complexity via SNAr pathways, the chloro-derivative is often the ideal and most economical choice. For cross-coupling reactions where milder conditions are desired, a 1-bromo or 1-iodo analog would be mechanistically favored and should be considered if synthetically accessible. Understanding these fundamental mechanistic principles is paramount to designing efficient, robust, and scalable synthetic routes in the pursuit of novel therapeutics and materials.

References

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 22(11), 1833.
  • Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
  • The Organic Chemistry Tutor. (2021, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline.
  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC.
  • ResearchGate. (2009). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • MySkinRecipes. (n.d.). 1-Chloro-4-methylisoquinoline.
  • Beilstein Journal of Organic Chemistry. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.
  • Journal of Chemical Education. (2014). Mechanisms before Reactions: A Mechanistic Approach to the Organic Chemistry Curriculum Based on Patterns of Electron Flow.
  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines.
  • MaChemGuy. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube.
  • The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism [Video]. YouTube.
  • ResearchGate. (2006). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Isoquinoline and its Positional Isomer, Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of N-heterocyclic compounds is paramount. Isoquinoline and its positional isomer, quinoline, both benzopyridines with the chemical formula C₉H₇N, form the backbone of numerous critical compounds.[1] While their structures differ only by the position of the nitrogen atom in the pyridine ring, this subtle variation induces significant changes in electron density and molecular geometry.[2] These differences manifest as unique spectroscopic fingerprints, which, when analyzed correctly, allow for unambiguous differentiation.

This guide provides an in-depth, comparative analysis of isoquinoline and quinoline using four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Our objective is to move beyond a mere listing of data, explaining the causal relationships between molecular structure and spectral output, and to provide robust, field-tested protocols that ensure self-validating, trustworthy results.

The Structural Nuance: Isoquinoline vs. Quinoline

The core structural distinction lies in the placement of the nitrogen atom. In quinoline, the nitrogen is at position 1, directly adjacent to the fused benzene ring. In isoquinoline, it resides at position 2.[2] This variance alters the electronic landscape of the entire molecule, impacting the chemical environment of every proton and carbon atom, modifying the vibrational modes of the bonds, changing the energies of electronic transitions, and influencing fragmentation patterns under ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Comparison

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.[3]

¹H NMR: The Proton Perspective

The differing placement of the electronegative nitrogen atom creates distinct chemical shifts for the protons in the heterocyclic ring. In isoquinoline, the H-1 proton is significantly deshielded due to its proximity to the nitrogen, appearing far downfield. Conversely, in quinoline, the H-2 proton experiences a similar effect.[2]

Comparative ¹H NMR Data (400 MHz, CDCl₃)

Position Quinoline (δ, ppm) Isoquinoline (δ, ppm) Key Differentiator
H-1 - 9.22 Diagnostic for Isoquinoline
H-2 8.90 - Diagnostic for Quinoline
H-3 7.38 7.58
H-4 8.12 8.50
H-5 7.75 7.80
H-6 7.52 7.62
H-7 7.65 7.70

Data sourced from BenchChem.[2]

The most striking and diagnostically reliable difference is the chemical shift of the proton alpha to the nitrogen atom. The downfield shift of H-1 in isoquinoline to ~9.22 ppm and H-2 in quinoline to ~8.90 ppm provides an immediate and unambiguous identifier.[2]

¹³C NMR: The Carbon Skeleton

Similarly, the ¹³C NMR spectra exhibit clear differences, particularly for the carbons within the pyridine ring. The carbons directly bonded to the nitrogen (C-1 and C-3 in isoquinoline; C-2 and C-8a in quinoline) show significant variations in their chemical shifts.

Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Position Quinoline (δ, ppm) Isoquinoline (δ, ppm)
C-2 150.3 -
C-1 - 152.7
C-3 121.2 143.2
C-4 136.0 120.5
C-4a 128.3 128.8
C-5 126.6 127.5
C-6 129.4 126.9
C-7 127.7 130.3
C-8 129.5 127.2

| C-8a | 148.4 | 135.7 |

Experimental Protocol: High-Resolution NMR

A standardized protocol is crucial for reproducible results.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.[2]

  • ¹H NMR Acquisition:

    • Set a spectral width from -1 to 11 ppm.

    • Employ a 90° pulse angle.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Set a spectral width from 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (often several hundred or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in CDCl3 with TMS Prep1->Prep2 Acq1 Acquire 1H Spectrum Prep2->Acq1 Acq2 Acquire 13C Spectrum Prep2->Acq2 Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Chemical Shift Referencing Proc2->Proc3 Analysis Analysis Proc3->Analysis Spectral Analysis

Caption: High-Resolution NMR Experimental Workflow.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the vibrational modes of a molecule's functional groups.[2] While the spectra of quinoline and isoquinoline are broadly similar due to the shared benzopyridine core, subtle but consistent differences appear in the fingerprint region (below 1500 cm⁻¹). These differences arise from the distinct C-H bending and ring deformation modes influenced by the nitrogen's position.

Comparative IR Data (ATR)

Vibrational Mode Quinoline (cm⁻¹) Isoquinoline (cm⁻¹)
Aromatic C-H Stretch 3050-3000 3050-3000
C=C/C=N Ring Stretch ~1620, 1580, 1500 ~1625, 1585, 1495
In-plane C-H Bend ~1140, 1030 ~1145, 1025

| Out-of-plane C-H Bend | ~810, 745 | ~830, 740 |

The key to differentiation lies in a careful comparison of the pattern of peaks in the 1200-700 cm⁻¹ region. These complex vibrations are highly characteristic of the overall molecular symmetry and substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.[2]

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[2]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* transitions in aromatic systems. The position of the nitrogen atom alters the energy levels of the molecular orbitals, leading to shifts in the wavelengths of maximum absorbance (λmax).[4]

Comparative UV-Vis Data (in Ethanol)

Compound λmax (nm) Molar Absorptivity (ε)
Quinoline ~226, 276, 313 ~36000, 3600, 2800
Isoquinoline ~217, 265, 317 ~60000, 4000, 3500

Note: λmax values are sensitive to the solvent used due to solvent-solute interactions.[5][6]

Isoquinoline generally exhibits its main absorption bands at slightly different wavelengths compared to quinoline.[7] While these differences can be diagnostic, it is crucial to use the same solvent for a valid comparison, as solvent polarity can significantly shift the λmax values.[8]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent like ethanol. Dilute this stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[2]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline using a cuvette filled with the pure solvent.[2]

  • Spectrum Acquisition: Acquire the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).[2]

Mass Spectrometry (MS): Fragmentation Patterns

While both isomers have the same molecular weight (129.16 g/mol ), their fragmentation patterns under electron ionization (EI) can be used for differentiation.[1][9] The stability of the resulting fragment ions is influenced by the nitrogen's position.

The primary fragmentation pathway for both molecules involves the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 102.[10] However, the relative intensities of the molecular ion (M⁺˙) at m/z 129 and the [M-HCN]⁺˙ ion at m/z 102 can differ.

Comparative Mass Spectrometry Data (EI-MS)

m/z Putative Fragment Quinoline (Relative Intensity) Isoquinoline (Relative Intensity)
129 [M]⁺˙ High High
102 [M-HCN]⁺˙ Moderate-High Moderate-High

| 76 | [C₆H₄]⁺˙ | Moderate | Moderate |

Although standard EI-MS may show only subtle differences, advanced techniques like tandem mass spectrometry (MS/MS) can be employed to generate unique fragment ions for each isomer, providing a more definitive distinction.[11][12] Differentiating positional isomers is a well-established challenge in mass spectrometry, often requiring specialized methods.[13][14]

Integrated Spectroscopic Analysis: A Self-Validating System

Integrated_Analysis cluster_techniques Spectroscopic Techniques cluster_data Primary Data Points Unknown Unknown Isomer (C9H7N) NMR 1H & 13C NMR Unknown->NMR IR FTIR Unknown->IR UV UV-Vis Unknown->UV MS Mass Spec Unknown->MS NMR_Data Diagnostic Proton Shift (H-1 or H-2) NMR->NMR_Data Provides IR_Data Fingerprint Region Pattern IR->IR_Data Provides UV_Data λmax Values UV->UV_Data Provides Conclusion Validated Structure MS->Conclusion Corroborate NMR_Data->Conclusion Corroborate IR_Data->Conclusion Corroborate UV_Data->Conclusion Corroborate

Caption: Integrated workflow for validated isomer identification.

Conclusion

The differentiation of isoquinoline and quinoline is a quintessential analytical challenge that highlights the power of modern spectroscopy. While each technique offers valuable clues, a multi-faceted approach provides the most robust and defensible structural assignment. For researchers and drug development professionals, mastery of these comparative analyses is not merely an academic exercise; it is a foundational skill for ensuring the identity, purity, and quality of critical chemical entities. The distinct downfield proton shifts in ¹H NMR spectroscopy serve as the most direct and reliable method for initial identification, which can then be confidently corroborated by the unique signatures provided by IR, UV-Vis, and Mass Spectrometry.

References

  • Le, H. H., & El-Elimat, T. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry, 95(13), 5635–5642. [Link]
  • Bishop, D. P., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5039–5047. [Link]
  • van der Meer, T., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 144(8), 2635-2642. [Link]
  • Bishop, D. P., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PubMed Central. [Link]
  • Zazza, C., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73881. [Link]
  • Steck, E. A., & Ewing, G. W. (1948). Absorption Spectra of Heterocyclic Compounds. II. Amino-Derivatives of Pyridine, Quinoline and Isoquinoline. Journal of the American Chemical Society, 70(10), 3397–3401. [Link]
  • Cheng, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 947. [Link]
  • ResearchGate. (2020). (PDF)
  • ResearchGate. (2015). Electronic Spectra of Gas-Phase Polycyclic Aromatic Nitrogen Heterocycle Cations: Isoquinoline(+) and Quinoline(+). [Link]
  • ResearchGate. (2002). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. [Link]
  • Krácmar, J., & Krácmarová, J. (1974). [UV-spectrophotometry in Drug Control. 13. Effect of Substitution and Solvent on the UV Spectrophotometric Behavior of Drugs With Quinoline and Isoquinoline Chromophores]. Pharmazie, 29(8), 510-6. [Link]
  • ESA-IPB. (n.d.).
  • ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(4), 848–854. [Link]
  • Semantic Scholar. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. [Link]
  • Chemical Papers. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
  • ACS Publications. (2015). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
  • ResearchGate. (2009). (PDF)
  • National Institutes of Health. (n.d.). Isoquinoline. PubChem. [Link]
  • ResearchGate. (2015). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]
  • Chemistry LibreTexts. (2023).
  • PubMed Central. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]
  • SlideShare. (2015). Solvents and solvent effect in UV - Vis Spectroscopy. [Link]
  • ResearchGate. (2005).
  • ResearchGate. (2017).
  • UNCW Institutional Repository. (2011).
  • National Institutes of Health. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV.
  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. [Link]
  • Wikipedia. (n.d.). Isoquinoline. [Link]
  • MDPI. (2022).

Sources

Stability Under Pressure: A Comparative Guide to 1-Chloro-4-fluoroisoquinoline and Its Alternatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that reverberates through the entire discovery and development pipeline. The stability of these starting materials under various reaction conditions not only dictates the efficiency of synthetic routes but also has profound implications for the stability and shelf-life of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical assessment of the stability of 1-Chloro-4-fluoroisoquinoline, a versatile heterocyclic intermediate, under a range of stress conditions. By comparing its predicted stability profile with that of key alternatives, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a prominent feature in a multitude of natural products and synthetic drugs, exhibiting a wide array of biological activities.[1][2] Its unique electronic and steric properties make it an attractive scaffold for interacting with various biological targets. Functionalized isoquinolines, such as this compound, serve as valuable precursors for the synthesis of complex molecules in drug discovery programs.[3][4] The presence of halogen substituents provides reactive handles for further chemical modifications, such as cross-coupling and nucleophilic substitution reactions.

Understanding Stability: The "Why" Behind Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than those it would typically encounter during storage or use.[1][2][5] The primary objectives of these studies are to elucidate the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways.[3] This information is crucial for the development of stable formulations and the establishment of appropriate storage conditions and shelf life.[1][2][5] The International Council for Harmonisation (ICH) provides guidelines for conducting forced degradation studies, which typically include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[5]

Predicted Stability Profile of this compound

While specific experimental data on the forced degradation of this compound is not extensively available in the public domain, we can construct a predicted stability profile based on established principles of organic chemistry and data from structurally related compounds. The isoquinoline ring system, being aromatic, is generally stable. However, the substituents and the nitrogen atom introduce specific reactivity patterns.

Hydrolytic Stability (Acidic and Basic Conditions)

Under hydrolytic conditions, the primary sites of potential degradation are the carbon-halogen bonds and the isoquinoline nitrogen.

  • Acidic Conditions: In the presence of a strong acid, protonation of the isoquinoline nitrogen is expected. This may slightly activate the ring towards nucleophilic attack, but significant degradation via hydrolysis of the C-Cl or C-F bonds is predicted to be slow under mild acidic conditions (e.g., 0.1 M HCl at room temperature). The C-F bond is significantly stronger than the C-Cl bond and is unlikely to undergo hydrolysis. The C-Cl bond at the 1-position is activated towards nucleophilic attack, but water is a relatively weak nucleophile.

  • Basic Conditions: Under basic conditions (e.g., 0.1 M NaOH), the risk of nucleophilic aromatic substitution (SNAr) at the 1-position increases. Hydroxide ions are stronger nucleophiles than water, and could potentially displace the chloride to form 1-hydroxy-4-fluoroisoquinoline. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring facilitates this type of reaction at the C1 position. The C-F bond is expected to remain stable.

Oxidative Stability

Oxidative stress, typically induced by reagents like hydrogen peroxide (H₂O₂), can lead to several degradation pathways.[6]

  • N-Oxidation: The lone pair of electrons on the isoquinoline nitrogen makes it susceptible to oxidation, leading to the formation of the corresponding N-oxide. This is a common degradation pathway for nitrogen-containing heterocycles.

  • Ring Oxidation: While the aromatic ring is generally resistant to oxidation, under harsh oxidative conditions, hydroxylation or even ring opening could occur, although this is considered less likely than N-oxidation under standard forced degradation conditions (e.g., 3% H₂O₂ at room temperature).

Thermal Stability

As a crystalline solid with a relatively high melting point, this compound is expected to exhibit good thermal stability under typical pharmaceutical processing and storage temperatures (e.g., up to 80°C). Decomposition would likely only occur at significantly higher temperatures.

Photostability

Aromatic systems can be susceptible to photolytic degradation.[6] The absorption of UV light can excite the molecule to a higher energy state, leading to various reactions.

  • Dehalogenation: A potential photolytic degradation pathway is the homolytic cleavage of the C-Cl bond to generate a radical intermediate. This radical could then abstract a hydrogen atom from the solvent or another molecule to form 4-fluoroisoquinoline. The C-F bond is significantly more resistant to photolytic cleavage.

  • Photodimerization or Polymerization: In the solid state or in concentrated solutions, photo-induced dimerization or polymerization could occur, although this is generally a minor pathway for simple aromatic heterocyles.

Comparative Analysis with Alternative Building Blocks

In drug discovery, the choice of a halogenated building block is often a balance between reactivity and stability. Here, we compare the predicted stability of this compound with two common alternatives: 1-Bromo-4-fluoroisoquinoline and 1-Iodo-4-fluoroisoquinoline.

Stress ConditionThis compound (Predicted)1-Bromo-4-fluoroisoquinoline (Predicted)1-Iodo-4-fluoroisoquinoline (Predicted)Rationale for Predicted Differences
Acidic Hydrolysis Low DegradationLow DegradationLow DegradationAll are relatively stable to mild acid hydrolysis.
Basic Hydrolysis Moderate Degradation (SNAr of Cl)Higher Degradation (SNAr of Br)Highest Degradation (SNAr of I)Leaving group ability in SNAr follows the order I > Br > Cl.
**Oxidative (H₂O₂) **Moderate Degradation (N-Oxidation)Moderate Degradation (N-Oxidation)Moderate Degradation (N-Oxidation)The primary site of oxidation is the nitrogen atom, which is common to all three.
Thermal High StabilityHigh StabilityLower StabilityThe C-I bond is the weakest and most susceptible to thermal cleavage.
Photolytic Moderate Degradation (Dechlorination)Higher Degradation (Debromination)Highest Degradation (Deiodination)The C-X bond strength decreases from Cl to I, making the C-I bond most susceptible to photolytic cleavage.

Table 1: Predicted Comparative Stability of Halogenated 4-Fluoroisoquinolines

Another important class of alternatives are amino-substituted isoquinolines, such as 1-Amino-4-fluoroisoquinoline. The amino group significantly alters the electronic properties and, consequently, the stability profile.

Stress ConditionThis compound (Predicted)1-Amino-4-fluoroisoquinoline (Predicted)Rationale for Predicted Differences
Acidic Hydrolysis Low DegradationHigh StabilityThe amino group is protonated, deactivating the ring towards further reaction.
Basic Hydrolysis Moderate DegradationHigh StabilityThe amino group is a poor leaving group in SNAr reactions.
**Oxidative (H₂O₂) **Moderate Degradation (N-Oxidation)Higher Degradation (Oxidation of amino group)The amino group is more susceptible to oxidation than the ring nitrogen.
Thermal High StabilityHigh StabilityBoth are expected to be thermally stable.
Photolytic Moderate DegradationModerate DegradationBoth contain a UV-absorbing aromatic system. The amino group may influence the degradation pathway.

Table 2: Predicted Comparative Stability of 1-Chloro- vs. 1-Amino-4-fluoroisoquinoline

Experimental Protocols for Stability Assessment

To validate the predicted stability profiles, a systematic forced degradation study should be conducted. The following protocols provide a framework for these experiments. A stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV detection, must be developed and validated prior to initiating these studies.[7][8][9][10]

General Procedure
  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the stock solution to the stress conditions outlined below.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization/Quenching: Neutralize acidic and basic samples with an equivalent amount of base or acid, respectively. Quench oxidative reactions if necessary.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC-UV method.[7][8][9][10]

  • Mass Balance: Calculate the mass balance to account for all the material, including the parent compound and all degradation products.

Specific Stress Conditions
  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Maintain the solution at 60°C.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Maintain the solution at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.

Caption: A generalized workflow for conducting forced degradation studies.

Identification of Degradation Products

Any significant degradation products observed in the HPLC analysis should be identified and characterized.[11][12][13][14] Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for this purpose.[11][12][13] By comparing the fragmentation patterns of the degradation products with that of the parent compound, plausible structures can be proposed.

Degradation_Pathway_Prediction cluster_acid_base Hydrolytic Stress cluster_oxidative Oxidative Stress cluster_photolytic Photolytic Stress Parent This compound SNAr 1-Hydroxy-4-fluoroisoquinoline (Basic Conditions) Parent->SNAr SNAr of -Cl N_Oxide This compound N-oxide Parent->N_Oxide N-Oxidation Dehalogenation 4-Fluoroisoquinoline Parent->Dehalogenation Photolytic C-Cl Cleavage

Caption: Predicted major degradation pathways for this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, assessment of the stability of this compound under various stress conditions, benchmarked against relevant alternatives. The key takeaways for researchers are:

  • This compound is predicted to be a moderately stable building block. Its primary liabilities are likely to be nucleophilic substitution of the chloro group under basic conditions and N-oxidation under oxidative stress.

  • For applications requiring milder reaction conditions for subsequent transformations, 1-bromo- or 1-iodo-4-fluoroisoquinoline may be preferable, but at the cost of reduced stability. The weaker carbon-halogen bonds in these analogs make them more susceptible to degradation, particularly under thermal and photolytic stress.

  • 1-Amino-4-fluoroisoquinoline offers a significantly different stability profile. It is expected to be more stable to hydrolytic degradation but more susceptible to oxidative degradation.

Ultimately, the choice of building block will depend on the specific requirements of the synthetic route and the desired properties of the final molecule. The experimental protocols provided herein offer a robust framework for generating the necessary stability data to make an informed and scientifically sound decision.

References

  • BenchChem Technical Support Team. (2025). Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • Bhardwaj, V., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Gautam, N., & Meena, R. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. New Journal of Chemistry.
  • Han, Y., et al. (2022).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • BenchChem Technical Support Team. (2025). Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes. BenchChem.
  • International Journal of Pharmaceutical Sciences. (2024).
  • PharmaGuideline. (2023).
  • Waters Corporation. (n.d.).
  • BJSTR. (2022).
  • Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • ResolveMass Laboratories. (2025).
  • HMR Labs. (2024).
  • Quick Company. (2007). A Process For The Synthesis Of 4 Fluoro Isoquinoline.
  • ChemShuttle. (n.d.). 1-chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride.
  • MDPI. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.
  • PubMed. (2011). A versatile synthesis of substituted isoquinolines.
  • Google Patents. (2021). JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.
  • PubMed. (2020).
  • ScienceDirect. (2021).
  • ResearchGate. (2008). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.
  • PubMed. (1983). [A practical method for the synthesis of 1-aminoisoquinoline].
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PubMed. (2010).
  • PubChem. (n.d.). Isoquinoline, 1-chloro-.
  • PubMed. (2013). MS(n)
  • MDPI. (2023).
  • PubChem. (n.d.). 6-Bromo-1-chloro-isoquinoline.
  • PubMed Central. (2022).
  • RSC Publishing. (2021).
  • ResearchGate. (2019).
  • ScienceDirect. (2003).
  • PubMed. (2014). Degradation and antibiotic activity reduction of chloramphenicol in aqueous solution by UV/H2O2 process.
  • PubMed. (2011).
  • Google Patents. (2011). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • Frontiers. (2023).
  • ResearchGate. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies.
  • Scribd. (n.d.).
  • Semantic Scholar. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies.

Sources

A Guide to Orthogonal Method Cross-Validation for the Analysis of Novel 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for 1-Chloro-4-fluoroisoquinoline, a novel heterocyclic intermediate critical to modern pharmaceutical development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive compounds.[1][2] Ensuring the identity, purity, and quality of novel derivatives like this is paramount.

Here, we detail an orthogonal method approach, which is the cornerstone of a robust analytical control strategy. By employing two dissimilar analytical techniques—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—we create a self-validating system that ensures data integrity. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a rigorous, scientifically sound, and defensible analytical package for novel compounds.

All methodologies are presented with the rationale behind experimental choices, grounded in international regulatory standards, including the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][4][5][6]

The Analytical Imperative: Establishing Identity and Purity

Before quantitative analysis, the unequivocal structural confirmation of the this compound reference standard is the foundational step. This establishes the "ground truth" against which all subsequent chromatographic purity assessments are compared.

Primary Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As a fluorinated compound, this compound benefits from a multi-nuclear NMR approach.

    • ¹H and ¹³C NMR : Provide the core proton and carbon backbone structure.

    • ¹⁹F NMR : This is a highly sensitive and specific technique for fluorinated compounds.[7][8][9][10][11] It offers a clean spectral window with minimal background interference, providing definitive confirmation of the fluorine atom's presence and its chemical environment.[8][9]

  • High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the molecular weight with a high degree of confidence.

Method A: Purity by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a principal technique in the pharmaceutical industry for purity and assay determination.[12][13][14] Our approach targets the separation of the main compound from potential non-volatile impurities and starting materials.

Rationale for Method Design
  • Mode : Reverse-phase is selected due to the predominantly non-polar, aromatic nature of the isoquinoline core.

  • Column : A C18 stationary phase provides excellent hydrophobic retention and separation capabilities for such structures.

  • Mobile Phase : An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier providing good peak shape, and a gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted and detected.[15]

  • Detector : A UV detector is chosen, with the wavelength set at an absorbance maximum for the isoquinoline ring system to ensure high sensitivity.

Detailed HPLC Protocol
ParameterSettingRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmHigh-quality column for robust performance.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure sharp peaks for the basic nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for elution.
Gradient 10% B to 95% B over 15 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 254 nmCommon wavelength for aromatic compounds.
Injection Vol. 5 µLBalances sensitivity with potential for peak overload.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with mobile phase.

Method B: Orthogonal Purity by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal method.[16][17] Its separation is based on volatility and boiling point, a fundamentally different principle from HPLC's polarity-based separation.[18] This makes it highly unlikely that an impurity would co-elute with the main peak in both systems. The mass spectrometer adds a second dimension of confirmation, providing structural information on any separated peaks.[16][17]

Rationale for Method Design
  • Technique : GC is suitable for the analysis of volatile or semi-volatile compounds that are thermally stable, which is expected for this compound.

  • Column : A low-polarity 5% phenyl polysiloxane column is a general-purpose choice that provides good separation for a wide range of aromatic compounds.

  • Detector : Mass spectrometry provides both high sensitivity and specificity, allowing for the identification of impurities based on their fragmentation patterns.[18][19] This is particularly useful for halogenated compounds.[20]

Detailed GC-MS Protocol
ParameterSettingRationale
Instrument Agilent 8890 GC with 5977B MS or equivalentIndustry-standard for reliable GC-MS analysis.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmRobust, low-bleed column suitable for MS detection.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas compatible with MS.
Inlet Temp. 280 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (50:1)Prevents column overloading with a concentrated sample.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/minTemperature program to separate analytes by boiling point.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the expected mass of the parent compound and fragments.
Sample Prep. 1.0 mg/mL in DichloromethaneVolatile solvent suitable for GC injection.

Cross-Validation: Bridging the Data

Cross-validation is the formal process of comparing the results from two distinct analytical methods to ensure they produce equivalent, reliable data.[21] This is a critical step when transferring methods between labs or implementing a new method.[22]

Experimental Workflow for Cross-Validation

The core principle is to analyze the same set of samples using both the validated HPLC and GC-MS methods.

Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.

Data Comparison and Acceptance Criteria

The primary metric for comparison will be the purity value determined by percent area normalization.

Table 1: Hypothetical Cross-Validation Purity Data (%)

Batch IDHPLC Rep 1HPLC Rep 2HPLC Rep 3HPLC MeanGC-MS Rep 1GC-MS Rep 2GC-MS Rep 3GC-MS MeanDifference (HPLC - GCMS)
CFQ-B01 99.8299.8599.8199.83 99.7999.8199.8299.81 +0.02
CFQ-B02 99.6599.6199.6399.63 99.5899.6099.5999.59 +0.04
CFQ-B03 99.9199.9099.9299.91 99.8899.8999.9199.89 +0.02
CFQ-B04 99.7799.7999.7599.77 99.7199.7399.7599.73 +0.04
CFQ-B05 99.5499.5899.5699.56 99.5099.5199.4899.50 +0.06

Acceptance Criteria:

  • Precision : The Relative Standard Deviation (RSD) for triplicate injections of each batch should be ≤ 1.0% for both methods.

  • Equivalence : The absolute difference between the mean purity values obtained by HPLC and GC-MS for any given batch should not exceed 0.5%.

Based on the hypothetical data in Table 1, all batches meet the acceptance criteria, demonstrating that the two methods provide equivalent and reliable results.

G start Begin Validation Assessment data Purity Data from HPLC & GC-MS start->data precision_check Is RSD for each method <= 1.0%? data->precision_check equivalence_check Is |Mean_HPLC - Mean_GCMS| <= 0.5%? precision_check->equivalence_check  Yes fail FAIL: Investigate Discrepancy (e.g., non-volatile vs. thermal degradation) precision_check->fail No   pass Methods are Validated & Cross-Confirmed equivalence_check->pass  Yes equivalence_check->fail No  

Caption: Decision logic for cross-validation acceptance.

Conclusion

This guide outlines a robust, orthogonal-based framework for the analytical characterization and quality control of this compound. By establishing definitive structural identity with NMR and HRMS, and then cross-validating two dissimilar purity methods (RP-HPLC and GC-MS), a high degree of confidence in data quality and integrity is achieved. This comprehensive analytical package is built upon established scientific principles and aligns with global regulatory expectations[23][24][25], ensuring that the material is well-characterized and fit for its intended purpose in the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Quality Guidelines.
  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • 3 Key Regulatory Guidelines for Method Valid
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmapproach. [Link]
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
  • Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. [Link]
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • Gas Chrom
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]
  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.
  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Pharmeli. [Link]
  • 19F-centred NMR analysis of mono-fluorinated compounds.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
  • Gas chromatography–mass spectrometry. Wikipedia. [Link]
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • Fluorine NMR. University of Wisconsin-Madison. [Link]
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities like 1-Chloro-4-fluoroisoquinoline demands the highest standards of scientific rigor, not only in its application but also in its entire lifecycle, including disposal. Improper chemical waste management poses significant risks to personnel safety, environmental health, and institutional compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.

Hazard Profile and Risk Assessment

This compound is a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, a reliable hazard profile can be constructed by examining the known risks of structurally similar compounds, such as 1-chloroisoquinoline and other halogenated aromatics. This approach allows us to manage the compound's risks conservatively and effectively.

The primary hazards are associated with its reactivity and toxicity. Based on analogous compounds, the anticipated hazard profile is as follows:

Hazard CategoryAnticipated Risk and Scientific RationaleSupporting Sources
Acute Toxicity Harmful if swallowed or in contact with skin. The presence of a chlorinated isoquinoline structure suggests potential toxicity.[1][2]
Skin Corrosion/Irritation Causes skin irritation. Halogenated aromatic compounds are known to be irritants upon dermal contact.[1][2][3][4]
Eye Damage/Irritation Causes serious eye irritation. Direct contact with the eyes is likely to result in significant irritation.[1][2][4]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or vapors can irritate the respiratory tract.[1][2][3]
Environmental Hazard Potentially harmful to aquatic life. Halogenated organic compounds can be persistent in the environment and exhibit ecotoxicity.

Chemical Incompatibilities: Avoid contact with strong oxidizing agents.[2][3] Hazardous decomposition can occur at high temperatures, potentially releasing toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[2]

Immediate Safety & Handling Protocols

Prior to any disposal procedure, adherence to strict safety and handling protocols is mandatory. This minimizes the risk of exposure and ensures a controlled environment.

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[5][6]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile), inspected for integrity before use.[5]

    • Body Protection: A lab coat and appropriate protective clothing to ensure no skin is exposed.[5]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

    • Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container.[6][7] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[7]

The Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a halogenated organic compound, which places it under specific hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] The following workflow ensures compliance and safety.

Step 1: Waste Characterization and Segregation

The "Why": This is the most critical step. This compound must be treated as regulated hazardous waste. It must be segregated into a dedicated "Halogenated Organic Waste" stream.[7][10] Commingling halogenated and non-halogenated waste streams is a common and costly mistake. Halogenated waste requires specific high-temperature incineration protocols to prevent the formation of highly toxic dioxins. This specialized treatment makes its disposal significantly more expensive.[6]

Protocol:

  • Identify all waste materials containing this compound. This includes:

    • Unused or excess pure compound.

    • Solutions containing the compound.

    • Contaminated disposable labware (e.g., pipette tips, weighing boats, gloves).

    • Solvent rinses from decontaminating glassware.

  • Designate this waste exclusively for the "Halogenated Organic Waste" container. Do not mix it with non-halogenated solvents like acetone, ethanol, or hexane.[7]

Step 2: Selecting the Appropriate Waste Container

The "Why": The integrity of the waste container is essential to prevent leaks and environmental contamination during storage and transport. The container must be compatible with the chemical to avoid degradation.

Protocol:

  • Select a container approved for hazardous chemical waste. This is typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.

  • Ensure the container is in good condition, free from cracks or damage, and that the cap can be sealed tightly to be "vapor tight" and "spill proof."[7]

  • The container must be chemically compatible with the waste contents.

Step 3: Proper Labeling

The "Why": Accurate labeling is a legal requirement and is crucial for the safety of everyone who will handle the container. It communicates the contents and associated hazards, ensuring it is managed correctly throughout the disposal process.

Protocol:

  • Obtain a hazardous waste tag from your institution's EH&S department.[6]

  • Affix the tag to the container before adding any waste.[7]

  • Complete the tag with the following information:

    • The words "Hazardous Waste." [11]

    • Full chemical names of all contents. Do not use abbreviations or chemical formulas. List "this compound" and any solvents present.[7]

    • The approximate percentage/concentration of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The name of the principal investigator and the laboratory location.

    • The accumulation start date (the date the first drop of waste is added).

Step 4: Waste Accumulation and Storage

The "Why": Regulations strictly control where and how long hazardous waste can be stored in a laboratory before it is collected. A designated Satellite Accumulation Area (SAA) ensures the waste is managed safely at its point of generation.

Protocol:

  • Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[6][11]

  • The container must be kept closed at all times except when waste is actively being added.[6][7]

  • The SAA must include secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[6]

Step 5: Arranging for Final Disposal

The "Why": The "cradle-to-grave" principle of hazardous waste management means the generating laboratory is responsible for the waste until its final, documented disposal.[12] This final step must be handled by licensed professionals.

Protocol:

  • Once the waste container is nearly full (do not exceed 90% capacity to allow for expansion) or you have reached the maximum accumulation time limit set by your institution, submit a chemical waste collection request to your EH&S department.[6][10]

  • EH&S personnel will then arrange for the pickup of the waste by a licensed hazardous waste disposal vendor, who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Ensure you receive and retain all documentation, such as the hazardous waste manifest, as required by your institution and regulatory agencies.

Disposal Decision Logic

The following diagram illustrates the critical decision-making pathway for correctly handling waste generated from work with this compound.

G A Waste Generation (e.g., this compound, contaminated items, solutions) B Characterize Waste: Is it hazardous? A->B C YES (Assumed toxic, irritant, and ecotoxic based on structure) B->C In this case, always YES D Segregate by Chemical Class: Halogenated? C->D E YES Commit to designated 'Halogenated Organic Waste' stream D->E Contains F or Cl F Properly Contain & Label - Approved, sealed container - Completed hazardous waste tag E->F G Store in Satellite Accumulation Area - At point of generation - Secondary containment F->G H Request Pickup from EH&S - Container is 90% full - Follow institutional procedure G->H I Final Disposal (Licensed TSDF via EH&S) H->I

Caption: Decision workflow for the proper disposal of this compound.

Decontamination of Laboratory Glassware

To ensure safety and prevent cross-contamination, non-disposable glassware that has been in contact with this compound must be decontaminated before reuse.

Protocol:

  • Working inside a chemical fume hood, perform an initial rinse of the glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • Crucially, this first rinse solvent is now contaminated and must be disposed of as "Halogenated Organic Waste" along with the primary waste stream.

  • Perform a second rinse with the same solvent, which should also be disposed of as hazardous waste.

  • After the solvent rinses, the glassware can be washed using standard laboratory detergents and procedures.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound with confidence, ensuring the protection of themselves, their colleagues, and the environment, while upholding the highest standards of scientific responsibility.

References

  • Hazardous Waste Program. (n.d.). Department of Environmental Protection, Commonwealth of Pennsylvania.
  • Civil Engineering Explained. (2025, November 9).
  • Hazardous Waste. (n.d.). US Environmental Protection Agency.
  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
  • Hazardous Waste Management. (n.d.). New York State Department of Environmental Conservation.
  • Safety Data Sheet: 1-Chloroisoquinoline. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet: 4-Chloroanisole. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet: 1-Isoquinolinesulfonyl chloride. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet: 1-Chloroisoquinoline. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet: 4-Fluoroisoquinoline. (2023, March 5). TCI Chemicals.
  • Safety D
  • Safety Data Sheet: 1-Chloroisoquinoline-5-sulfonyl chloride. (2024, December 19). CymitQuimica.
  • Safety Data Sheet: Revanol. (n.d.). Source not specified.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • Waste Management. (2022, February 17). University of Edinburgh.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Heterocyclic Chemistry. (n.d.). Source not specified.
  • Halogenated Solvents in Laboratories. (n.d.).
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
  • 4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1). (n.d.). LookChem.
  • Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (n.d.).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 1-Chloro-4-fluoroisoquinoline. The focus is on the procedural implementation of Personal Protective Equipment (PPE) and associated handling and disposal plans. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring both your safety and the integrity of your research. This document is structured not as a rigid template, but as an in-depth technical guide tailored to the specific hazard profile of this compound.

Hazard Assessment and Risk Profile: Understanding the "Why"

This compound is a halogenated heterocyclic aromatic compound. Its chemical structure necessitates a cautious approach, as it presents multiple potential routes of exposure and associated health risks. A thorough understanding of these hazards is the causal basis for the stringent PPE and handling protocols that follow.

The compound is classified as harmful if swallowed or if it comes into contact with the skin.[1] It is known to cause skin irritation and serious eye irritation.[1][2] Furthermore, inhalation of dust particles may lead to respiratory irritation.[1][2][3] While comprehensive toxicological properties have not been fully investigated, the known hazards demand a multi-barrier approach to safety.[3]

Table 1: Hazard Profile of this compound

Hazard TypeDescriptionPrimary Exposure RoutesCausality & Scientific Rationale
Acute Toxicity Harmful if swallowed or in contact with skin.[1]Ingestion, DermalThe molecule's reactivity and ability to be absorbed through the skin or gastrointestinal tract can lead to systemic effects.
Irritation Causes serious eye irritation and skin irritation.[1][2]Ocular, DermalHalogenated aromatic compounds can react with moisture on skin and mucous membranes, leading to irritation. The eyes are particularly vulnerable.
Respiratory Hazard May cause respiratory irritation.[1][2][3]InhalationAs a solid, the compound can form fine dust particles that, when inhaled, can irritate the sensitive tissues of the respiratory tract.
Chemical Reactivity Air sensitive; incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][3]N/AThe compound's structure may make it susceptible to degradation or reaction upon exposure to air or incompatible substances, potentially creating unknown byproducts.

The Core PPE Ensemble: A Multi-Barrier Safety Approach

The selection of PPE is not a checklist but a systematic process of creating barriers between you and the chemical hazard. The primary engineering control, a chemical fume hood, is non-negotiable and must be supplemented by a comprehensive personal protective ensemble.

Primary Containment: The Chemical Fume Hood

All handling of this compound, especially the manipulation of the solid compound, must be performed within a properly functioning chemical fume hood.[4] This is your most critical barrier, designed to control the inhalation hazard by capturing dust and vapors at the source.

Secondary Barriers: Personal Protective Equipment

Eye and Face Protection:

  • Minimum Requirement: Tightly fitting safety goggles that adhere to ANSI Z87.1 or equivalent standards are mandatory.[4]

  • Best Practice/High-Risk Tasks: When handling larger quantities or during procedures with a risk of splashing, supplement safety goggles with a full-face shield.[5] This provides an additional layer of protection for the entire face.

Hand Protection:

  • Glove Selection: Handle with impermeable, chemical-resistant gloves.[4] Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's glove compatibility chart for specific breakthrough times.

  • Glove Technique: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste immediately after use.

Body Protection:

  • A clean, buttoned lab coat is required to protect against incidental contact and contamination of personal clothing.

  • For tasks involving significant quantities or a high risk of spills, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection:

  • Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Emergency or Maintenance: In the event of a spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator is necessary. For dust exposure, a P95 or P100 particulate respirator is recommended. For higher-level protection against potential vapors and dust, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[3]

Table 2: Recommended PPE for Common Laboratory Tasks

TaskPrimary ContainmentEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage N/ASafety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot Required (in hood)
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab CoatNot Required (in hood)
Large Spill Cleanup Evacuate AreaFull-face RespiratorHeavy-duty Nitrile/Butyl GlovesChemical Resistant Apron/SuitNIOSH-approved Respirator[3]

Procedural Guidance: From Receipt to Disposal

A self-validating safety protocol covers the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for the procedure.

  • Donning PPE: Put on all required PPE as detailed in Table 2.

  • Handling: Conduct all manipulations of the compound slowly and deliberately to avoid creating airborne dust.[1]

  • Post-Handling: After the procedure, decontaminate all surfaces within the fume hood. Carefully remove and dispose of gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1][6]

Emergency Procedures: Spills and Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[1] Seek medical attention.

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Decontamination and Waste Disposal Workflow

The disposal of this compound and any contaminated materials must be handled as hazardous waste.[7]

  • Segregation: Do not mix this waste with other waste streams.[7] Keep it separate, especially from incompatible materials.[7]

  • Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[7] The label must include "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab.

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[3] Do not attempt to dispose of this chemical down the drain.

Workflow: Handling and Emergency Decision Process

G Workflow for Handling this compound A 1. Assess Task & Hazards B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Handle Compound in Chemical Fume Hood B->C D Incident Occurs? C->D E 4. Procedure Complete D->E No F Follow First Aid Protocol (Skin/Eye/Inhalation) D->F Yes H 5. Decontaminate Work Area E->H G Consult SDS & Seek Immediate Medical Attention F->G I 6. Segregate & Containerize Hazardous Waste H->I J 7. Dispose via Professional EHS Service I->J

Caption: Decision workflow for safe handling, emergency response, and disposal.

References

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1-Chloroisoquinoline.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride. PubChem Compound Database.
  • Merck KGaA. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 1-Chloroisoquinoline-5-sulfonyl chloride.
  • National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem Compound Database.
  • Revanol. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • BLD Pharm. (n.d.). MSDS of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.
  • ChemShuttle. (n.d.). 1-chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride.
  • BenchChem. (2025). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-fluoroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.